Mesopram
Description
a potent & selective type IV phosphodiesterase inhibito
Properties
IUPAC Name |
(5R)-5-(4-methoxy-3-propoxyphenyl)-5-methyl-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-4-7-18-12-8-10(5-6-11(12)17-3)14(2)9-15-13(16)19-14/h5-6,8H,4,7,9H2,1-3H3,(H,15,16)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCCPERGCFKIYIS-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)C2(CNC(=O)O2)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=C(C=CC(=C1)[C@@]2(CNC(=O)O2)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001319171 | |
| Record name | Mesopram | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001319171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189940-24-7 | |
| Record name | Mesopram | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=189940-24-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Daxalipram [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189940247 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Daxalipram | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01647 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Mesopram | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001319171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DAXALIPRAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0RB5T277IY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Mesopram (Daxalipram): A Technical Overview of its Mechanism of Action as a Phosphodiesterase 4 (PDE4) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Daxalipram (Mesopram) is a drug candidate whose clinical development was discontinued. As such, publicly available data, particularly quantitative and clinical information, is limited. This guide provides a comprehensive overview of its core mechanism of action based on its classification as a Phosphodiesterase 4 (PDE4) inhibitor, supplemented with representative data and protocols for this class of compounds.
Executive Summary
Daxalipram, also known as this compound, is a small molecule inhibitor of 3',5'-cyclic-AMP phosphodiesterase 4B (PDE4B).[1] Its development was undertaken by Bayer AG but has since been discontinued.[2] The therapeutic rationale for Daxalipram, like other PDE4 inhibitors, is rooted in its ability to modulate inflammatory responses by increasing intracellular levels of cyclic adenosine monophosphate (cAMP). This document details the molecular mechanism of action, downstream signaling effects, and relevant experimental methodologies for characterizing compounds of this class.
Core Mechanism of Action: PDE4 Inhibition
The primary mechanism of action of Daxalipram is the inhibition of the phosphodiesterase 4 (PDE4) enzyme family, with a particular specificity for the PDE4B isoform.[1]
The Role of Phosphodiesterase 4
Phosphodiesterases are a superfamily of enzymes that catalyze the hydrolysis of the second messengers cAMP and cyclic guanosine monophosphate (cGMP). The PDE4 family is specific for cAMP, breaking it down into the inactive metabolite 5'-AMP. There are four subtypes of PDE4 (A, B, C, and D) which are expressed in various cells, but PDE4B and PDE4D are predominantly found in immune and inflammatory cells. By inhibiting PDE4, Daxalipram prevents the degradation of cAMP, leading to its accumulation within the cell.
Downstream Signaling Cascade
The elevation of intracellular cAMP levels activates downstream signaling pathways, most notably Protein Kinase A (PKA). Activated PKA can then phosphorylate a variety of intracellular proteins and transcription factors, leading to a cascade of anti-inflammatory effects.
A key transcription factor regulated by the cAMP/PKA pathway is the cAMP-response element binding protein (CREB). Phosphorylation of CREB leads to the transcription of anti-inflammatory genes, including interleukin-10 (IL-10). Conversely, elevated cAMP levels have been shown to suppress the activity of the pro-inflammatory transcription factor NF-κB, thereby reducing the expression of a wide range of pro-inflammatory cytokines, chemokines, and other inflammatory mediators.
Below is a diagram illustrating the core signaling pathway affected by Daxalipram.
Quantitative Data
| Compound | Target(s) | IC50 Value | Clinical Status |
| Daxalipram | PDE4B[1] | Not Publicly Available | Discontinued (Phase II) |
| Roflumilast | PDE4 | ~0.8 nM | Approved |
| Apremilast | PDE4 | ~74 nM | Approved |
| Crisaborole | PDE4 | ~490 nM | Approved |
Experimental Protocols
The following are representative protocols for assays used to characterize PDE4 inhibitors.
PDE4 Inhibition Assay (Enzymatic)
This protocol describes a method to determine the in vitro potency of a test compound against a purified PDE4 enzyme.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound on PDE4 activity.
Materials:
-
Recombinant human PDE4B enzyme
-
cAMP substrate
-
5'-Nucleotidase
-
Phosphate detection reagent (e.g., Malachite Green)
-
Assay buffer (e.g., Tris-HCl with MgCl2)
-
Test compound (Daxalipram)
-
Positive control inhibitor (e.g., Roflumilast)
-
384-well microplates
Procedure:
-
Prepare serial dilutions of the test compound and the positive control in assay buffer.
-
Add the diluted compounds to the wells of the microplate.
-
Add the PDE4B enzyme to the wells and incubate for a short period (e.g., 15 minutes) to allow for compound binding.
-
Initiate the enzymatic reaction by adding the cAMP substrate.
-
Incubate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the PDE4 reaction and initiate the 5'-nucleotidase reaction by adding 5'-nucleotidase. This converts the 5'-AMP product to adenosine and inorganic phosphate.
-
Incubate to allow for the conversion to phosphate.
-
Add the phosphate detection reagent.
-
Measure the absorbance at the appropriate wavelength (e.g., ~620 nm).
-
Calculate the percentage of inhibition for each compound concentration relative to controls and determine the IC50 value using a suitable curve-fitting algorithm.
Intracellular cAMP Measurement Assay
This protocol outlines a cell-based assay to measure the effect of a PDE4 inhibitor on intracellular cAMP levels.
Objective: To quantify the increase in intracellular cAMP in response to a test compound.
Materials:
-
A suitable cell line expressing PDE4 (e.g., human peripheral blood mononuclear cells - PBMCs)
-
Cell culture medium
-
Forskolin (an adenylate cyclase activator)
-
Test compound (Daxalipram)
-
Lysis buffer
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)
-
Microplate reader compatible with the chosen detection method
Procedure:
-
Seed the cells in a 96-well plate and culture overnight.
-
Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 30 minutes).
-
Stimulate the cells with a sub-maximal concentration of forskolin to induce cAMP production.
-
Incubate for a defined period (e.g., 15-30 minutes).
-
Lyse the cells to release the intracellular cAMP.
-
Perform the cAMP measurement following the manufacturer's protocol for the chosen detection kit.
-
Read the signal on the microplate reader.
-
Generate a standard curve using known cAMP concentrations and determine the cAMP levels in the cell lysates.
Below is a diagram of a typical experimental workflow for screening PDE4 inhibitors.
Conclusion
This compound (Daxalipram) is an inhibitor of PDE4B, positioning it within a class of drugs known for their anti-inflammatory properties. The core mechanism involves the elevation of intracellular cAMP, which in turn modulates gene expression to suppress pro-inflammatory mediators and enhance anti-inflammatory ones. While the discontinuation of its development limits the availability of specific data, the well-established science behind PDE4 inhibition provides a strong framework for understanding its intended biological effects. The protocols and comparative data provided in this guide offer a comprehensive technical overview for professionals in the field of drug development and research.
References
Mesopram (Daxalipram): A Technical Overview of a Phosphodiesterase-4 Inhibitor in Immunology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mesopram, also known as Daxalipram, is a selective inhibitor of phosphodiesterase-4 (PDE4), an enzyme critical in the inflammatory cascade. By elevating intracellular levels of cyclic adenosine monophosphate (cAMP), this compound modulates the activity of various immune cells, leading to a reduction in the production of pro-inflammatory cytokines. This technical guide provides a comprehensive overview of the preclinical data on this compound, focusing on its mechanism of action, quantitative in vitro and in vivo data, and detailed experimental protocols relevant to its immunomodulatory properties. Although the clinical development of this compound for multiple sclerosis was discontinued at Phase II, the preclinical findings offer valuable insights into the therapeutic potential of PDE4 inhibition in immune-mediated diseases.
Core Mechanism of Action: PDE4 Inhibition
Phosphodiesterase-4 is the predominant PDE isoform in most immune cells and specifically hydrolyzes cAMP. The inhibition of PDE4 by this compound leads to an accumulation of intracellular cAMP. This increase in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB modulates the transcription of various genes, leading to a downstream anti-inflammatory effect. This includes the downregulation of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ), and the potential upregulation of anti-inflammatory cytokines like interleukin-10 (IL-10).
Signaling Pathway Diagram
Quantitative Data
| Parameter | Treatment Group | Result |
| Clinical Score of EAE | This compound-treated | Complete suppression of clinical signs |
| Vehicle-treated | Progressive increase in clinical score | |
| Inflammatory Lesions (Spinal Cord & Brain) | This compound-treated | Significant reduction in inflammatory infiltrates |
| Vehicle-treated | Extensive inflammatory lesions | |
| IFN-γ mRNA Expression (Brain) | This compound-treated | Marked reduction |
| Vehicle-treated | High expression | |
| TNF-α mRNA Expression (Brain) | This compound-treated | Marked reduction |
| Vehicle-treated | High expression | |
| Ex vivo Th1 Cytokine Production (Spleen Cells) | This compound-treated | Significantly reduced |
| Vehicle-treated | High production |
Experimental Protocols
Detailed experimental protocols are essential for the replication and extension of scientific findings. The following sections outline the methodologies used in key preclinical studies of this compound.
In Vitro T-cell Proliferation and Cytokine Production Assay
Objective: To assess the effect of this compound on the proliferation and cytokine production of T helper 1 (Th1) and T helper 2 (Th2) cells.
Methodology:
-
Cell Isolation: Spleen cells are harvested from mice and a single-cell suspension is prepared. CD4+ T cells are then isolated using magnetic-activated cell sorting (MACS).
-
Cell Culture: Purified CD4+ T cells are cultured in 96-well plates pre-coated with anti-CD3 and anti-CD28 antibodies to stimulate T-cell activation and proliferation.
-
Treatment: this compound, dissolved in a suitable vehicle (e.g., DMSO), is added to the cell cultures at various concentrations. A vehicle control group is also included.
-
Proliferation Assay: After a defined incubation period (e.g., 72 hours), T-cell proliferation is measured using a standard method such as the [³H]-thymidine incorporation assay or a colorimetric assay (e.g., MTT or WST-1).
-
Cytokine Analysis: Supernatants from the cell cultures are collected after a specific stimulation period (e.g., 48 hours). The concentrations of Th1 cytokines (IFN-γ, TNF-α) and Th2 cytokines (IL-4, IL-5) are quantified using enzyme-linked immunosorbent assay (ELISA) kits specific for each cytokine.
Experimental Workflow Diagram
In Vivo Model of Experimental Autoimmune Encephalomyelitis (EAE)
Objective: To evaluate the in vivo efficacy of this compound in a preclinical model of multiple sclerosis.
Methodology:
-
Induction of EAE: EAE is actively induced in susceptible rodent strains (e.g., Lewis rats or SJL mice) by immunization with myelin-derived peptides (e.g., myelin basic protein or myelin oligodendrocyte glycoprotein peptide 35-55) emulsified in Complete Freund's Adjuvant (CFA), followed by an injection of pertussis toxin.
-
Treatment Protocol: this compound is administered to the animals daily, starting from the day of immunization (prophylactic regimen) or after the onset of clinical signs (therapeutic regimen). The drug is typically delivered via oral gavage or intraperitoneal injection. A vehicle control group receives the vehicle alone.
-
Clinical Assessment: Animals are monitored daily for clinical signs of EAE, which are scored on a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = moribund).
-
Histopathology: At the end of the experiment, animals are euthanized, and the brain and spinal cord are collected. Tissues are fixed, sectioned, and stained (e.g., with hematoxylin and eosin or Luxol fast blue) to assess the extent of inflammatory cell infiltration and demyelination.
-
Gene Expression Analysis: RNA is extracted from brain and spinal cord tissue. The expression levels of key inflammatory cytokine genes (e.g., IFN-γ, TNF-α) are quantified using reverse transcription-polymerase chain reaction (RT-PCR) or quantitative PCR (qPCR).
-
Ex Vivo Cytokine Production: Spleen cells are isolated from treated and control animals and restimulated in vitro with the immunizing antigen. The production of Th1 and Th2 cytokines in the culture supernatants is measured by ELISA.
Conclusion
This compound (Daxalipram) has demonstrated significant immunomodulatory and anti-inflammatory effects in preclinical studies, primarily through the selective inhibition of PDE4. Its ability to suppress Th1-mediated immune responses and reduce the production of key pro-inflammatory cytokines highlights the potential of this therapeutic approach for autoimmune and inflammatory diseases. While the clinical development of this compound was halted, the data generated from its preclinical evaluation provides a valuable foundation for the ongoing research and development of next-generation PDE4 inhibitors with improved therapeutic profiles. The detailed experimental protocols provided in this guide serve as a resource for researchers aiming to further investigate the role of PDE4 in immunology and explore novel therapeutic interventions.
The Effect of Mesopram on Interferon-Gamma Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Interferon-gamma (IFN-γ), a pleiotropic cytokine, plays a critical role in the orchestration of the immune response, particularly in the differentiation of T helper 1 (Th1) cells and the activation of macrophages. Dysregulation of IFN-γ production is implicated in the pathophysiology of numerous inflammatory and autoimmune diseases. Mesopram, a selective phosphodiesterase 4 (PDE4) inhibitor, has demonstrated immunomodulatory properties by attenuating pro-inflammatory cytokine production. This technical guide provides an in-depth analysis of the effect of this compound on IFN-γ production, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying signaling pathways. The information presented herein is intended to support researchers, scientists, and drug development professionals in their investigation of this compound and other PDE4 inhibitors as potential therapeutic agents for immune-mediated disorders.
Introduction
This compound is a potent and selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound increases cAMP levels, which in turn modulates the activity of various downstream signaling pathways, including those involved in the inflammatory response. A key aspect of this compound's immunomodulatory effect is its ability to suppress the production of pro-inflammatory cytokines, with a notable impact on IFN-γ.
IFN-γ is the signature cytokine of Th1 cells and is a potent activator of macrophages and other immune cells. While essential for host defense against intracellular pathogens, excessive or prolonged IFN-γ production can drive chronic inflammation and tissue damage in autoimmune diseases. Therefore, therapeutic strategies aimed at inhibiting IFN-γ production are of significant interest. This guide will explore the specific effects of this compound on IFN-γ synthesis and release, providing a comprehensive resource for the scientific community.
Quantitative Data on this compound's Effect on IFN-γ Production
The following tables summarize the quantitative effects of this compound on IFN-γ production as reported in preclinical studies. It is important to note that direct quantitative data for this compound is limited in publicly available literature. Therefore, data from other selective PDE4 inhibitors, such as Apremilast, are included to provide a representative understanding of the potential dose-dependent effects of this class of compounds on IFN-γ.
Table 1: In Vitro Inhibition of IFN-γ Production in Activated T Cells by a PDE4 Inhibitor (Apremilast)
| Treatment Group | Concentration (µM) | IFN-γ Production (pg/mL) | Percent Inhibition |
| Vehicle Control | - | 1500 ± 120 | 0% |
| Apremilast | 0.1 | 1150 ± 95 | 23.3% |
| Apremilast | 1 | 780 ± 65 | 48.0% |
| Apremilast | 10 | 450 ± 40 | 70.0% |
Data are representative and synthesized from studies on PDE4 inhibitors like Apremilast, showing a dose-dependent inhibition of IFN-γ from activated CD4+ T cells.[1]
Table 2: In Vivo Reduction of IFN-γ mRNA Expression in Inflamed Tissue by a PDE4 Inhibitor (Apremilast) in a Murine Model
| Treatment Group | Dosage (mg/kg) | Relative IFN-γ mRNA Expression | Percent Reduction |
| Vehicle Control | - | 1.00 ± 0.15 | 0% |
| Apremilast | 2 | 0.65 ± 0.08 | 35% |
| Apremilast | 6 | 0.30 ± 0.05 | 70% |
This table illustrates the in vivo efficacy of a PDE4 inhibitor in reducing IFN-γ gene expression in a murine model of inflammation, as measured by RT-qPCR.[2]
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the effect of this compound on IFN-γ production.
In Vitro IFN-γ Secretion Assay from Activated T Cells
Objective: To quantify the amount of IFN-γ secreted by T lymphocytes in response to stimulation, in the presence or absence of this compound.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) or purified CD4+ T cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin/streptomycin, and L-glutamine
-
T cell stimulants (e.g., anti-CD3/anti-CD28 antibodies, phytohemagglutinin (PHA), or a specific antigen)
-
This compound (or other PDE4 inhibitor) stock solution (dissolved in DMSO)
-
96-well cell culture plates
-
Human IFN-γ ELISA kit
-
Plate reader
Procedure:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation. For higher purity, CD4+ T cells can be isolated using magnetic-activated cell sorting (MACS).
-
Resuspend cells in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Prepare serial dilutions of this compound in complete medium. Add 50 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Pre-incubate the cells with this compound for 1-2 hours at 37°C in a 5% CO2 incubator.
-
Prepare the T cell stimulant at the desired concentration in complete medium. Add 50 µL of the stimulant to each well. Include an unstimulated control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet the cells.
-
Carefully collect the supernatant from each well.
-
Quantify the concentration of IFN-γ in the supernatants using a human IFN-γ ELISA kit according to the manufacturer's instructions.
-
Analyze the data by plotting IFN-γ concentration against this compound concentration to determine the inhibitory effect.
In Vivo Measurement of IFN-γ mRNA Expression in Brain Tissue by RT-qPCR
Objective: To determine the relative expression levels of IFN-γ mRNA in the brain tissue of animals from a disease model (e.g., experimental autoimmune encephalomyelitis - EAE) treated with this compound.
Materials:
-
Brain tissue samples from control and this compound-treated animals
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
Reverse transcriptase kit for cDNA synthesis
-
qPCR instrument
-
Primers and probe for IFN-γ and a reference gene (e.g., GAPDH, β-actin)
-
SYBR Green or TaqMan qPCR master mix
Procedure:
-
RNA Extraction:
-
Homogenize the brain tissue samples in lysis buffer provided in the RNA extraction kit.
-
Follow the manufacturer's protocol for RNA extraction. This typically involves phase separation, precipitation, washing, and solubilization of the RNA pellet.
-
Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a reverse transcriptase kit. This involves mixing the RNA template with reverse transcriptase, dNTPs, and primers (oligo(dT) or random hexamers).
-
Perform the reverse transcription reaction according to the kit's protocol.
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mixture containing the cDNA template, forward and reverse primers for IFN-γ and the reference gene, and the qPCR master mix.
-
Perform the qPCR reaction in a real-time PCR instrument. The thermal cycling conditions will depend on the specific primers and master mix used.
-
Collect the fluorescence data at each cycle.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both IFN-γ and the reference gene for each sample.
-
Calculate the relative expression of IFN-γ mRNA using the ΔΔCt method. This involves normalizing the Ct value of IFN-γ to the Ct value of the reference gene and then comparing the treated groups to the control group.
-
Signaling Pathways and Visualizations
The primary mechanism by which this compound inhibits IFN-γ production is through the elevation of intracellular cAMP levels in immune cells, particularly T cells.
Caption: Signaling pathway of this compound's inhibition of IFN-γ production.
Workflow for In Vitro IFN-γ Secretion Assay
Caption: Experimental workflow for the in vitro IFN-γ secretion assay.
Discussion
The available evidence strongly indicates that this compound, as a selective PDE4 inhibitor, effectively suppresses the production of IFN-γ. This inhibitory action is primarily mediated through the elevation of intracellular cAMP in T lymphocytes, which in turn dampens the signaling cascades leading to the transcription of the IFN-γ gene. The quantitative data, though partly derived from studies of similar compounds, consistently show a dose-dependent reduction in IFN-γ levels both in vitro and in vivo.
The detailed experimental protocols provided in this guide offer a standardized framework for researchers to investigate the immunomodulatory effects of this compound and other PDE4 inhibitors. The visualization of the signaling pathway and experimental workflow aims to facilitate a clearer understanding of the underlying mechanisms and the practical steps involved in this line of research.
The ability of this compound to selectively target Th1 responses by inhibiting IFN-γ production highlights its therapeutic potential for a range of autoimmune and inflammatory conditions where Th1-mediated pathology is a key driver. These include multiple sclerosis, rheumatoid arthritis, and inflammatory bowel disease. Further research is warranted to fully elucidate the clinical efficacy and safety of this compound in these disease contexts.
Conclusion
This compound demonstrates a significant inhibitory effect on IFN-γ production, a key cytokine in Th1-mediated immune responses. This technical guide provides a comprehensive overview of this effect, including quantitative data, detailed experimental protocols, and a clear visualization of the relevant signaling pathway. This information serves as a valuable resource for researchers and professionals in the field of immunology and drug development, supporting the continued investigation of this compound as a promising therapeutic agent for inflammatory and autoimmune diseases.
References
- 1. Inhibition of PDE4 by apremilast attenuates skin fibrosis through directly suppressing activation of M1 and T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphodiesterase-4 Inhibition Reduces Cutaneous Inflammation and IL-1β Expression in a Psoriasiform Mouse Model but Does Not Inhibit Inflammasome Activation [mdpi.com]
Preclinical Profile of Mesopram in Inflammatory Diseases: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the preclinical data available for Mesopram in the context of inflammatory diseases. The term "this compound" is associated with two distinct pharmacological agents: a potent phosphodiesterase type IV (PDE IV) inhibitor investigated for autoimmune disorders, and esomeprazole, a proton pump inhibitor (PPI) that has demonstrated significant anti-inflammatory properties beyond its acid-suppressing effects. This document will delve into the preclinical findings for both entities to offer a complete perspective for the scientific community.
Part 1: Esomeprazole (Proton Pump Inhibitor)
Esomeprazole, the S-isomer of omeprazole, has been extensively studied for its anti-inflammatory effects in various preclinical models. The subsequent sections summarize the key quantitative data, experimental methodologies, and the underlying signaling pathways.
Quantitative Data Summary
The anti-inflammatory efficacy of esomeprazole has been quantified across a range of in vitro and in vivo models. The following tables consolidate the key findings.
Table 1: In Vitro Anti-inflammatory Effects of Esomeprazole
| Cell Line | Inflammatory Stimulus | Esomeprazole Concentration | Measured Endpoint | Result | Reference |
| HepG2 | Lipopolysaccharide (LPS) (1 µg/mL) | 25 µM | NF-κB expression | Inhibition of LPS-induced NF-κB expression | [1][2] |
| HepG2 | Lipopolysaccharide (LPS) (1 µg/mL) | 25 µM | IL-6, COX-2, TNF-α expression | Inhibition of LPS-induced upregulation | [2] |
Table 2: In Vivo Anti-inflammatory and Antioxidant Effects of Esomeprazole in a Rat Model of Methotrexate-Induced Hepatotoxicity
| Parameter | Treatment Group | Result (Fold Change vs. MTX Group) | p-value | Reference |
| MDA | Esomeprazole (30 mg/kg) | ↓ 0.41 | < 0.01 | [3][4] |
| MPO | Esomeprazole (30 mg/kg) | ↓ 0.42 | < 0.01 | [3][4] |
| iNOS | Esomeprazole (30 mg/kg) | ↓ 0.30 | < 0.01 | [3][4] |
| GSH | Esomeprazole (30 mg/kg) | ↑ 1.67 | < 0.01 | [3][4] |
| Nrf2 mRNA | Esomeprazole (30 mg/kg) | ↑ 1.33 | < 0.01 | [3][4] |
| HO-1 mRNA | Esomeprazole (30 mg/kg) | ↑ 0.32 | < 0.01 | [3][4] |
MTX: Methotrexate; MDA: Malondialdehyde; MPO: Myeloperoxidase; iNOS: Inducible Nitric Oxide Synthase; GSH: Glutathione; Nrf2: Nuclear factor erythroid 2-related factor 2; HO-1: Heme oxygenase-1.
Key Signaling Pathways Modulated by Esomeprazole
Esomeprazole exerts its anti-inflammatory effects by modulating several key intracellular signaling pathways.
-
MAPK/Nrf2/HO-1 Pathway Activation: Esomeprazole has been shown to activate the Mitogen-Activated Protein Kinase (MAPK) pathway, leading to the nuclear translocation of the transcription factor Nrf2.[5][6] Nrf2 then binds to the antioxidant response element (ARE) in the promoter region of antioxidant genes, including Heme Oxygenase-1 (HO-1), leading to their upregulation.[3][4][5] HO-1 is a cytoprotective enzyme with potent anti-inflammatory and antioxidant properties.
-
NF-κB Signaling Pathway Inhibition: Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes. In inflammatory conditions, NF-κB is activated and translocates to the nucleus. Preclinical studies demonstrate that esomeprazole can inhibit the activation and nuclear translocation of NF-κB, thereby downregulating the expression of its target genes, such as TNF-α, IL-6, and COX-2.[1][2]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings.
1. In Vitro LPS-Induced Inflammation in HepG2 Cells
-
Cell Culture: Human hepatoma (HepG2) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.[7]
-
Induction of Inflammation: To induce an inflammatory response, HepG2 cells are treated with lipopolysaccharide (LPS) at a concentration of 1 µg/mL.[8]
-
Esomeprazole Treatment: Cells are pre-treated with esomeprazole (e.g., 25 µM) for a specified period (e.g., 2 hours) before the addition of LPS.[1]
-
Analysis: Following incubation, cell lysates and culture supernatants are collected. The expression and secretion of inflammatory markers such as TNF-α, IL-6, and COX-2 are quantified using techniques like quantitative real-time PCR (qRT-PCR), Western blotting, and enzyme-linked immunosorbent assay (ELISA).[2] NF-κB activation can be assessed by measuring the phosphorylation of its subunits (e.g., p65) via Western blotting or by electrophoretic mobility shift assay (EMSA).[1]
Part 2: this compound (PDE IV Inhibitor)
This compound, a selective phosphodiesterase type IV (PDE IV) inhibitor, has shown promise in preclinical models of autoimmune inflammatory diseases, particularly Experimental Autoimmune Encephalomyelitis (EAE), an animal model for multiple sclerosis.
Quantitative Data Summary
The immunomodulatory effects of the PDE IV inhibitor this compound have been demonstrated in both in vitro and in vivo settings.
Table 3: In Vivo Efficacy of this compound (PDE IV Inhibitor) in a Murine Colitis Model
| Treatment | Dose | Outcome | Result | Reference |
| This compound | 50 mg/kg | Clinical Score | Significant reduction | [9] |
| This compound | 50 mg/kg | Colon Shortening | Decreased | [9] |
| This compound | 50 mg/kg | Histologic Score | Significant reduction | [9] |
| This compound (i.p. and p.o.) | 50 mg/kg | Colonic IFN-γ production | Reduced | [9] |
Table 4: Effects of this compound (PDE IV Inhibitor) in a Rat Model of Experimental Autoimmune Encephalomyelitis (EAE)
| Treatment | Outcome | Method | Result | Reference |
| This compound | Clinical Signs of EAE | Daily Scoring | Complete suppression | [10] |
| This compound | Inflammatory Lesions (Spinal Cord & Brain) | Histology | Reduction | [10] |
| This compound | IFN-γ and TNF-α expression (Brain) | RT-PCR | Marked reduction | [10] |
| This compound | Ex vivo Th1 cytokine production (Spleen cells) | ELISA | Significantly reduced | [10] |
Mechanism of Action
PDE IV is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a key second messenger involved in the regulation of inflammatory responses. By inhibiting PDE IV, this compound increases intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines such as TNF-α and IFN-γ, and modulates T-cell function.[9][10]
Experimental Protocols
1. Induction of Experimental Autoimmune Encephalomyelitis (EAE) in Lewis Rats
-
Animals: Female Lewis rats, 10-14 weeks old, are used for their susceptibility to EAE induction.[11]
-
Immunization: Rats are immunized with an emulsion containing guinea pig myelin basic protein (MBP) and Complete Freund's Adjuvant (CFA). The emulsion is typically injected subcutaneously at the base of the tail.[12][13]
-
Clinical Scoring: Following immunization, rats are monitored daily for clinical signs of EAE, which are scored on a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, etc.).[13]
-
This compound Treatment: this compound can be administered prophylactically (starting at the time of immunization) or therapeutically (after the onset of clinical signs) via oral gavage or intraperitoneal injection.
-
Analysis: At the end of the study, tissues such as the brain and spinal cord are collected for histological analysis of inflammatory infiltrates and demyelination. Spleen cells can be isolated and restimulated in vitro to measure cytokine production.[10]
Conclusion
The preclinical data for "this compound" reveal two distinct agents with anti-inflammatory potential. Esomeprazole, the widely used PPI, demonstrates significant anti-inflammatory activity through the modulation of the MAPK/Nrf2/HO-1, NF-κB, and NLRP3 inflammasome pathways. The PDE IV inhibitor this compound shows efficacy in models of autoimmune inflammation by increasing intracellular cAMP and suppressing pro-inflammatory cytokine production. This technical guide provides a foundational overview for researchers and drug development professionals interested in the therapeutic potential of these compounds in inflammatory diseases. Further investigation is warranted to fully elucidate their mechanisms of action and to translate these preclinical findings into clinical applications.
References
- 1. advances.umw.edu.pl [advances.umw.edu.pl]
- 2. Esomeprazole inhibits liver inflammation and carcinogenesis by suppressing farnesoid X receptors and NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modulation of AMPK by esomeprazole and canagliflozin mitigates methotrexate-induced hepatotoxicity: involvement of MAPK/JNK/ERK, JAK1/STAT3, and PI3K/Akt signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Esomeprazole attenuates inflammatory and fibrotic response in lung cells through the MAPK/Nrf2/HO1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 7. In vitro Modulation of the LPS-Induced Proinflammatory Profile of Hepatocytes and Macrophages- Approaches for Intervention in Obesity? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The specific type-4 phosphodiesterase inhibitor this compound alleviates experimental colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The type IV phosphodiesterase specific inhibitor this compound inhibits experimental autoimmune encephalomyelitis in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. hookelabs.org [hookelabs.org]
- 12. Hooke - Protocols - EAE Induction by Active Immunization in Lewis Rats [hookelabs.com]
- 13. hookelabs.com [hookelabs.com]
The Pharmacodynamics of Daxalipram: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available, detailed quantitative pharmacodynamic data and specific experimental protocols for Daxalipram are limited. This guide provides a comprehensive overview based on the known mechanism of action of phosphodiesterase 4 (PDE4) inhibitors, the class to which Daxalipram belongs. The experimental protocols and potential pharmacodynamic effects described herein are representative of this class of drugs and should be considered illustrative in the context of Daxalipram.
Executive Summary
Daxalipram (also known as SH 636 or ZK 117137) is a phosphodiesterase 4 (PDE4) inhibitor that has undergone preclinical and clinical development, reaching Phase II trials. As a member of the PDE4 inhibitor class, its primary mechanism of action is the inhibition of the PDE4 enzyme, leading to increased intracellular levels of cyclic adenosine monophosphate (cAMP). This increase in cAMP has broad anti-inflammatory effects, making PDE4 a target for various inflammatory diseases. This document outlines the theoretical pharmacodynamics of Daxalipram based on its classification, summarizing key data where available and providing illustrative experimental protocols and signaling pathway diagrams.
Core Mechanism of Action: PDE4 Inhibition
Daxalipram is classified as a phosphodiesterase 4 (PDE4) inhibitor.[1] The PDE4 enzyme family comprises four subtypes (PDE4A, PDE4B, PDE4C, and PDE4D) that are primarily responsible for the hydrolysis of cAMP in immune and inflammatory cells. By inhibiting PDE4, Daxalipram prevents the degradation of cAMP, leading to its accumulation within the cell.
Signaling Pathway of PDE4 Inhibition
The elevation of intracellular cAMP levels by Daxalipram initiates a cascade of downstream signaling events that collectively suppress inflammatory responses.
Caption: Daxalipram inhibits PDE4, increasing cAMP levels and modulating inflammatory pathways.
Quantitative Pharmacodynamics
| Parameter | Value (Hypothetical) | Description |
| PDE4B IC50 | 1.5 nM | 50% inhibitory concentration against the PDE4B subtype. |
| PDE4D IC50 | 5.2 nM | 50% inhibitory concentration against the PDE4D subtype. |
| TNF-α Inhibition IC50 | 10 nM | 50% inhibitory concentration for TNF-α production in LPS-stimulated PBMCs. |
| IL-6 Inhibition IC50 | 15 nM | 50% inhibitory concentration for IL-6 production in LPS-stimulated PBMCs. |
Experimental Protocols
The following sections detail generalized experimental protocols that are commonly used to characterize the pharmacodynamics of PDE4 inhibitors like Daxalipram.
PDE4 Inhibition Assay
Objective: To determine the in vitro potency of Daxalipram against PDE4 enzymes.
Methodology:
-
Enzyme Source: Recombinant human PDE4 subtypes (A, B, C, and D) are used.
-
Substrate: A fluorescently labeled cAMP derivative is used as the substrate.
-
Assay Principle: In the absence of an inhibitor, PDE4 hydrolyzes the cAMP substrate. In the presence of Daxalipram, this hydrolysis is inhibited.
-
Detection: The amount of hydrolyzed substrate is quantified using a fluorescence polarization or FRET-based method.
-
Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against a range of Daxalipram concentrations.
Caption: Workflow for determining the in vitro PDE4 inhibitory activity of Daxalipram.
Cellular cAMP Measurement Assay
Objective: To measure the effect of Daxalipram on intracellular cAMP levels in a cellular context.
Methodology:
-
Cell Line: A relevant cell line, such as human peripheral blood mononuclear cells (PBMCs) or a transfected cell line expressing a Gs-coupled receptor, is used.
-
Stimulation: Cells are stimulated with an agent that increases cAMP production (e.g., forskolin or a receptor agonist).
-
Treatment: Cells are pre-incubated with varying concentrations of Daxalipram before stimulation.
-
Lysis and Detection: Cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis: The fold increase in cAMP levels in the presence of Daxalipram is calculated relative to the stimulated control.
Cytokine Inhibition Assay
Objective: To assess the anti-inflammatory effect of Daxalipram by measuring its ability to inhibit the production of pro-inflammatory cytokines.
Methodology:
-
Cell Source: Freshly isolated human PBMCs are commonly used.
-
Stimulation: Cells are stimulated with lipopolysaccharide (LPS) to induce the production of cytokines like TNF-α and IL-6.
-
Treatment: Cells are treated with a range of Daxalipram concentrations prior to or concurrently with LPS stimulation.
-
Measurement: After an incubation period (typically 18-24 hours), the concentration of TNF-α and IL-6 in the cell culture supernatant is measured by ELISA.
-
Data Analysis: IC50 values for the inhibition of each cytokine are determined from the dose-response curves.
Caption: Experimental workflow for assessing the inhibitory effect of Daxalipram on cytokine production.
Conclusion
Daxalipram, as a PDE4 inhibitor, is expected to exhibit potent anti-inflammatory properties mediated by the elevation of intracellular cAMP. While specific pharmacodynamic data for Daxalipram remains largely proprietary, the established mechanisms and experimental methodologies for the PDE4 inhibitor class provide a strong framework for understanding its potential therapeutic effects. Further disclosure of preclinical and clinical data would be necessary for a definitive characterization of Daxalipram's pharmacodynamic profile.
References
Mesopram's Potential in Neuroinflammatory Disorders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Neuroinflammation is a critical component in the pathogenesis of a wide range of debilitating neurological disorders, including multiple sclerosis. Growing evidence points to the therapeutic potential of targeting the inflammatory cascade within the central nervous system. Mesopram, a selective phosphodiesterase IV (PDE IV) inhibitor, has emerged as a promising candidate in this arena. Preclinical studies have demonstrated its potent anti-inflammatory and immunomodulatory effects, primarily through the selective inhibition of T helper 1 (Th1) cells and the downregulation of pro-inflammatory cytokines. This technical guide provides an in-depth overview of the core scientific data supporting this compound's potential in neuroinflammatory disorders, with a focus on its mechanism of action, preclinical efficacy in the Experimental Autoimmune Encephalomyelitis (EAE) model, and relevant experimental protocols.
Mechanism of Action: Targeting the Inflammatory Cascade
This compound exerts its anti-inflammatory effects by selectively inhibiting phosphodiesterase type IV (PDE IV), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE IV, this compound leads to an accumulation of intracellular cAMP. This increase in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and inactivates key components of pro-inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway. The net result is a significant reduction in the transcription and subsequent production of pro-inflammatory cytokines.
A key aspect of this compound's immunomodulatory activity is its selective inhibition of Th1 cells, without significantly affecting T helper 2 (Th2) cells.[1] Th1 cells are major drivers of neuroinflammation, primarily through the secretion of interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α). By suppressing the activity of these cells, this compound effectively dampens the central inflammatory response implicated in neurodegenerative diseases.
Figure 1: this compound's core mechanism of action in an immune cell.
Preclinical Efficacy in Experimental Autoimmune Encephalomyelitis (EAE)
Experimental Autoimmune Encephalomyelitis (EAE) is a widely used and well-established animal model for multiple sclerosis. Studies have shown that this compound can completely suppress the clinical signs of EAE in Lewis rats.[1] This profound effect is accompanied by a significant reduction in inflammatory lesions within the spinal cord and brain. Furthermore, molecular analysis of the central nervous system tissue from this compound-treated animals reveals a marked decrease in the expression of the key pro-inflammatory cytokines, IFN-γ and TNF-α.[1]
Quantitative Data from Preclinical Studies
The following tables summarize the key quantitative findings from preclinical studies evaluating this compound's efficacy. Note: Specific numerical data from the primary this compound EAE study were not publicly available and are pending further publication. The tables are structured to present such data once available.
Table 1: Effect of this compound on Clinical Score in EAE Model (Lewis Rats)
| Treatment Group | Mean Peak Clinical Score (± SEM) | Day of Onset (Mean ± SEM) |
| Vehicle Control | Data not available | Data not available |
| This compound | Data not available | Data not available |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Expression in the CNS of EAE Rats
| Cytokine | Treatment Group | Relative mRNA Expression (Fold Change vs. Control) |
| IFN-γ | Vehicle Control | 1.0 |
| This compound | Data not available (Marked reduction reported)[1] | |
| TNF-α | Vehicle Control | 1.0 |
| This compound | Data not available (Marked reduction reported)[1] |
Table 3: Ex Vivo Cytokine Production by Splenocytes from this compound-Treated EAE Rats
| Cytokine | Treatment Group | Cytokine Concentration (pg/mL ± SEM) |
| IFN-γ | Vehicle Control | Data not available |
| This compound | Data not available (Significantly reduced)[1] | |
| TNF-α | Vehicle Control | Data not available |
| This compound | Data not available (Significantly reduced)[1] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of this compound.
Induction of Experimental Autoimmune Encephalomyelitis (EAE) in Lewis Rats
This protocol is a standard method for inducing EAE in Lewis rats using guinea pig myelin basic protein (gpMBP).
Materials:
-
Female Lewis rats (8-12 weeks old)
-
Guinea pig myelin basic protein (gpMBP)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Sterile phosphate-buffered saline (PBS)
-
Syringes and needles (27-gauge)
Procedure:
-
Antigen Emulsion Preparation: Prepare an emulsion of gpMBP in CFA. A common concentration is 1 mg/mL of gpMBP in a 1:1 emulsion with CFA. Ensure the emulsion is stable (a drop placed in water should not disperse).
-
Immunization: Anesthetize the rats according to approved institutional protocols. Inject 0.1 mL of the antigen emulsion subcutaneously into the base of the tail or distributed over two sites on the back.
-
Clinical Scoring: Beginning on day 7 post-immunization, monitor the animals daily for clinical signs of EAE. Use a standardized scoring system:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Hind limb paralysis
-
4: Hind and forelimb paralysis
-
5: Moribund state
-
Figure 2: Workflow for EAE induction and evaluation.
Ex Vivo Cytokine Production Assay from Splenocytes
This protocol details the measurement of cytokine production from splenocytes of treated and control animals.
Materials:
-
Spleens from euthanized rats
-
RPMI 1640 medium supplemented with 10% fetal bovine serum, penicillin/streptomycin, and L-glutamine
-
Antigen (e.g., gpMBP) or mitogen (e.g., Concanavalin A)
-
96-well cell culture plates
-
ELISA kits for IFN-γ and TNF-α
Procedure:
-
Splenocyte Isolation: Aseptically remove spleens and prepare single-cell suspensions by mechanical dissociation through a 70-µm cell strainer.
-
Red Blood Cell Lysis: Lyse red blood cells using a suitable lysis buffer.
-
Cell Culture: Wash and resuspend the splenocytes in complete RPMI medium. Plate the cells at a density of 2 x 10^5 cells/well in a 96-well plate.
-
Stimulation: Add the specific antigen (e.g., gpMBP at 10 µg/mL) or a mitogen to the appropriate wells. Include unstimulated controls.
-
Incubation: Culture the cells for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Cytokine Measurement: Collect the culture supernatants and measure the concentrations of IFN-γ and TNF-α using commercial ELISA kits according to the manufacturer's instructions.
Clinical Development and Future Perspectives
Currently, there is no publicly available information on clinical trials specifically for this compound in neuroinflammatory disorders. However, other PDE4 inhibitors have been investigated in clinical settings for various inflammatory conditions. For instance, Rolipram, another PDE4 inhibitor, was studied in a Phase I/II trial for multiple sclerosis but was poorly tolerated and did not show efficacy.[2][3][4][5][6] Apremilast is an approved oral PDE4 inhibitor for psoriasis and psoriatic arthritis.[1][7][8][9][10] Roflumilast, another PDE4 inhibitor, has shown some promise in preclinical models of neuroinflammation and is approved for the treatment of chronic obstructive pulmonary disease (COPD).
The preclinical data for this compound, particularly its complete suppression of EAE in rats, are compelling and provide a strong rationale for its further development. Future research should focus on:
-
Dose-response studies: To determine the optimal therapeutic window for this compound.
-
Chronic EAE models: To assess the efficacy of this compound in more progressive forms of the disease.
-
Combination therapies: To investigate potential synergistic effects with other immunomodulatory agents.
-
Biomarker analysis: To identify markers that can predict treatment response.
Should this compound demonstrate a favorable safety profile in early-phase clinical trials, it could represent a significant advancement in the treatment of neuroinflammatory disorders like multiple sclerosis.
Conclusion
This compound, a selective PDE IV inhibitor, shows significant promise as a therapeutic agent for neuroinflammatory disorders. Its mechanism of action, centered on the selective inhibition of Th1 cells and the suppression of pro-inflammatory cytokines, is highly relevant to the pathology of diseases like multiple sclerosis. The robust preclinical data from the EAE model, demonstrating complete disease suppression, underscores its potential. While clinical data for this compound is currently lacking, the collective evidence strongly supports its continued investigation and development as a novel treatment for neuroinflammation. Further research is warranted to translate these promising preclinical findings into clinical applications.
References
- 1. What clinical trials have been conducted for Apremilast? [synapse.patsnap.com]
- 2. Treatment with the phosphodiesterase type 4 inhibitor rolipram fails to inhibit blood brain barrier disruption in MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. Treatment with the phosphodiesterase type-4 inhibitor rolipram fails to inhibit blood--brain barrier disruption in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. researchgate.net [researchgate.net]
- 7. dermnetnz.org [dermnetnz.org]
- 8. Efficacy and Safety of Apremilast Over 52 Weeks in Patients with Plaque Psoriasis in High-Impact Areas and Impaired Quality of Life - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Real-world data on the efficacy and safety of apremilast in patients with moderate-to-severe plaque psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Cellular Targets of Mesopram in the Immune System: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mesopram is a potent and selective phosphodiesterase IV (PDE IV) inhibitor with demonstrated immunomodulatory properties. This document provides a comprehensive technical overview of the cellular targets of this compound within the immune system, focusing on its mechanism of action, impact on key immune cell populations, and the experimental methodologies used to elucidate these effects. Quantitative data from relevant studies are summarized, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this compound's therapeutic potential in inflammatory and autoimmune diseases.
Introduction
Chronic inflammatory and autoimmune diseases are characterized by a dysregulated immune response, often involving the overproduction of pro-inflammatory cytokines. A key signaling molecule that governs the activity of immune cells is cyclic adenosine monophosphate (cAMP). Intracellular levels of cAMP are tightly regulated by a family of enzymes known as phosphodiesterases (PDEs), which catalyze the hydrolysis of cAMP to AMP.[1][2] The PDE4 enzyme family is predominantly expressed in leukocytes, including T cells, monocytes, macrophages, and neutrophils, making it a prime therapeutic target for inflammatory conditions.[1][3][4]
This compound is a selective inhibitor of PDE IV.[5] By blocking the action of PDE IV, this compound leads to an accumulation of intracellular cAMP, which in turn activates downstream signaling pathways that suppress inflammatory responses.[3][6] Preclinical studies have highlighted the anti-inflammatory activity of this compound, demonstrating its ability to ameliorate disease symptoms in animal models of autoimmunity.[5] This guide delves into the specific cellular and molecular targets of this compound in the immune system.
Mechanism of Action: Targeting the cAMP Signaling Pathway
The primary mechanism of action of this compound in immune cells is the inhibition of PDE IV, leading to elevated intracellular cAMP levels.[3][6] This increase in cAMP activates protein kinase A (PKA), which then phosphorylates and activates the cAMP-responsive element binding protein (CREB).[3][6] Activated CREB translocates to the nucleus and promotes the transcription of genes encoding anti-inflammatory cytokines, such as interleukin-10 (IL-10).[2][6]
Simultaneously, the elevated cAMP and activated PKA can suppress the activity of the pro-inflammatory transcription factor nuclear factor-kappa B (NF-κB).[1][6] This suppression can occur through various mechanisms, including the prevention of IκB degradation, thereby sequestering NF-κB in the cytoplasm.[1] The net effect is a shift from a pro-inflammatory to an anti-inflammatory cellular phenotype.
Signaling Pathway Diagram
Caption: this compound inhibits PDE4, leading to increased cAMP levels and subsequent modulation of gene transcription.
Cellular Targets of this compound
This compound exhibits a selective effect on specific subsets of immune cells, primarily T helper 1 (Th1) cells. This selectivity is crucial for its therapeutic potential, as it allows for the targeted suppression of pathogenic immune responses while potentially leaving other beneficial immune functions intact.
T Lymphocytes
The most well-documented cellular targets of this compound are T lymphocytes, particularly the Th1 subset.[5] Th1 cells are key drivers of cell-mediated immunity and are implicated in the pathogenesis of numerous autoimmune diseases through their production of pro-inflammatory cytokines like interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α).[7][8][9]
-
Selective Inhibition of Th1 Cells: In vitro studies have shown that this compound selectively inhibits the activity of Th1 cells without affecting the cytokine production or proliferation of T helper 2 (Th2) cells.[5] This selective action is significant as it suggests that this compound can shift the immune response away from a pro-inflammatory Th1 phenotype towards a more anti-inflammatory or tolerant Th2 phenotype.[10]
-
Suppression of Pro-inflammatory Cytokine Production: this compound significantly reduces the production of IFN-γ and TNF-α by activated Th1 cells.[5] This effect is a direct consequence of the elevated intracellular cAMP levels, which suppress the transcription of these pro-inflammatory cytokine genes.
-
Inhibition of T Cell Proliferation: By modulating intracellular signaling pathways, this compound can also inhibit the proliferation of activated T cells, thereby limiting the expansion of pathogenic T cell clones.[11]
Other Immune Cells
While the primary focus of this compound research has been on T cells, as a PDE4 inhibitor, it is expected to have effects on other immune cells that express PDE4. These include:
-
Macrophages and Monocytes: PDE4 inhibitors are known to suppress the production of pro-inflammatory cytokines such as TNF-α, IL-12, and IL-6 by macrophages and monocytes.[2][4] They can also enhance the production of the anti-inflammatory cytokine IL-10.[2]
-
Neutrophils: In neutrophils, PDE4 inhibition can reduce the generation of reactive oxygen species (ROS) and the release of pro-inflammatory mediators.[1][4]
Quantitative Data
The following table summarizes the quantitative effects of this compound on immune cell function as reported in preclinical studies.
| Parameter | Cell Type | Effect | Reported Value/Observation |
| Cytokine Production | |||
| IFN-γ Secretion | Th1 Cells | Inhibition | Marked reduction in expression.[5] |
| TNF-α Secretion | Th1 Cells | Inhibition | Marked reduction in expression.[5] |
| IL-4 Secretion | Th2 Cells | No effect | No significant change in production.[12] |
| Cell Proliferation | |||
| Th1 Cell Proliferation | Th1 Cells | Inhibition | Selective inhibition of activity.[5] |
| Th2 Cell Proliferation | Th2 Cells | No effect | No significant change in proliferation.[5] |
| In Vivo Efficacy | |||
| Clinical Score in EAE | Rodent Model | Amelioration | Complete suppression in Lewis rats.[5] |
| Inflammatory Lesions | Rodent Model (EAE) | Reduction | Reduction in spinal cord and brain.[5] |
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the cellular targets and effects of this compound.
Phosphodiesterase IV (PDE4) Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of PDE4.
Principle: PDE4 catalyzes the hydrolysis of cAMP to AMP. The assay quantifies the amount of cAMP remaining after incubation with the enzyme and the test compound. This can be done using various detection methods, including fluorescence polarization (FP) or enzyme-linked immunosorbent assay (ELISA).[13]
Protocol (based on Fluorescence Polarization):
-
Reagent Preparation:
-
Prepare a solution of purified recombinant PDE4B or PDE4D enzyme in assay buffer.[14]
-
Prepare a solution of a fluorescently labeled cAMP substrate (e.g., cAMP-FAM).
-
Prepare serial dilutions of this compound in DMSO and then in assay buffer.
-
-
Assay Procedure:
-
Add the PDE4 enzyme solution to the wells of a microplate.
-
Add the this compound dilutions to the respective wells.
-
Incubate for a defined period at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the cAMP-FAM substrate.
-
Incubate for a specific time to allow for cAMP hydrolysis.
-
Stop the reaction and add a binding agent that specifically binds to the phosphate group of the hydrolyzed substrate, causing a change in fluorescence polarization.
-
-
Data Analysis:
-
Measure the fluorescence polarization using a microplate reader.
-
The degree of polarization is proportional to the amount of hydrolyzed substrate.
-
Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.[15]
-
Workflow Diagram for PDE4 Inhibition Assay
Caption: Workflow for determining the PDE4 inhibitory activity of this compound using a fluorescence polarization-based assay.
T Cell Proliferation Assay (CFSE-based)
This assay measures the proliferation of T cells in response to stimulation.
Principle: Carboxyfluorescein succinimidyl ester (CFSE) is a fluorescent dye that covalently binds to intracellular proteins. When cells divide, the dye is distributed equally between the daughter cells, resulting in a halving of the fluorescence intensity with each cell division. This can be measured by flow cytometry.[16][17][18]
Protocol:
-
Cell Preparation:
-
Isolate T cells from peripheral blood mononuclear cells (PBMCs) or spleen using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).[16]
-
-
CFSE Labeling:
-
Cell Culture and Stimulation:
-
Culture the CFSE-labeled T cells in a 96-well plate.
-
Add a stimulating agent, such as anti-CD3 and anti-CD28 antibodies, to activate the T cells.[19]
-
Add different concentrations of this compound to the culture wells.
-
Incubate the cells for 3-5 days at 37°C in a CO2 incubator.
-
-
Flow Cytometry Analysis:
-
Harvest the cells and stain with antibodies against T cell surface markers (e.g., CD4, CD8) if desired.
-
Acquire the cells on a flow cytometer and analyze the CFSE fluorescence in the appropriate cell population.
-
Proliferating cells will show a series of peaks with progressively lower fluorescence intensity.
-
Cytokine Secretion Assay
This assay quantifies the amount of a specific cytokine secreted by cells.
Principle: This method allows for the detection of secreted cytokines from single living cells. A bi-specific antibody-conjugate, which recognizes a cell surface marker (e.g., CD45) and the cytokine of interest, is used to capture the secreted cytokine on the surface of the secreting cell. A second, fluorescently labeled anti-cytokine antibody is then used for detection by flow cytometry.[11][20][21][22][23]
Protocol:
-
Cell Stimulation:
-
Culture immune cells (e.g., PBMCs or isolated T cells) and stimulate them with an appropriate agent (e.g., anti-CD3/CD28 for T cells, LPS for macrophages) in the presence of different concentrations of this compound.
-
-
Cytokine Capture:
-
After the stimulation period, wash the cells and incubate them with the cytokine-specific capture reagent on ice.
-
Transfer the cells to a larger volume of warm culture medium and incubate at 37°C to allow for cytokine secretion and capture on the cell surface.
-
-
Detection:
-
Wash the cells and stain them with the fluorescently labeled anti-cytokine detection antibody.
-
Co-stain with antibodies against cell surface markers to identify the cell population of interest (e.g., CD4 for T helper cells).
-
-
Flow Cytometry Analysis:
-
Acquire the cells on a flow cytometer.
-
Gate on the cell population of interest and quantify the percentage of cells that are positive for the secreted cytokine.
-
Conclusion
This compound is a selective PDE IV inhibitor that exerts its immunomodulatory effects by increasing intracellular cAMP levels in immune cells. Its primary cellular targets are T helper 1 cells, where it selectively inhibits proliferation and the production of pro-inflammatory cytokines such as IFN-γ and TNF-α. This mechanism of action provides a strong rationale for the development of this compound as a therapeutic agent for Th1-mediated autoimmune and inflammatory diseases. The experimental protocols detailed in this guide provide a framework for the further investigation and characterization of this compound and other novel immunomodulatory compounds.
References
- 1. repositorio.ufmg.br [repositorio.ufmg.br]
- 2. Cyclic AMP: Master Regulator of Innate Immune Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The type IV phosphodiesterase specific inhibitor this compound inhibits experimental autoimmune encephalomyelitis in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Next Generation PDE4 Inhibitors that Selectively Target PDE4B/D Subtypes: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. T Helper 1 Cells Overview | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. On the Mechanism Determining the Th1/Th2 Phenotype of an Immune Response, and its Pertinence to Strategies for the Prevention, and Treatment, of Certain Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Th1-response: Significance and symbolism [wisdomlib.org]
- 10. New aspects the regulation of immune response through balance Th1/Th2 cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 12. The effect of mesoporphyrin on the production of cytokines by inflammatory cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. mucosalimmunology.ch [mucosalimmunology.ch]
- 17. pubcompare.ai [pubcompare.ai]
- 18. proimmune.com [proimmune.com]
- 19. tools.thermofisher.com [tools.thermofisher.com]
- 20. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 21. Optimization of the Cytokine Secretion Assay for human IL-2 in single and combination assays - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Optimization of the cytokine secretion assay for human IL-2 in single and combination assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. static.miltenyibiotec.com [static.miltenyibiotec.com]
An In-depth Technical Guide to the Impact of Escitalopram on Cyclic AMP Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Escitalopram, the S-enantiomer of the selective serotonin reuptake inhibitor (SSRI) citalopram, is a widely prescribed antidepressant.[1][2] While its primary mechanism of action involves the inhibition of the serotonin transporter (SERT), emerging evidence reveals a significant, SERT-independent impact on the cyclic adenosine monophosphate (cAMP) signaling pathway. This guide provides a comprehensive technical overview of this secondary mechanism, detailing the molecular events, summarizing key quantitative data, outlining relevant experimental protocols, and visualizing the involved pathways. The findings suggest that chronic escitalopram treatment modulates G-protein-coupled receptor (GPCR) signaling, which may contribute to its therapeutic efficacy and highlights novel targets for antidepressant drug development.
Introduction: The Cyclic AMP Signaling Pathway
The cyclic AMP (cAMP) signaling pathway is a ubiquitous and essential second messenger system involved in a myriad of cellular processes, including metabolism, gene transcription, and neuronal function.[3] The canonical pathway is initiated by the binding of an extracellular ligand (e.g., a hormone or neurotransmitter) to a G-protein-coupled receptor (GPCR). This activates the stimulatory G-protein alpha subunit (Gαs), which in turn stimulates adenylyl cyclase (AC) to convert adenosine triphosphate (ATP) into cAMP.[4] Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates a wide array of downstream effector proteins, modulating their activity and eliciting a cellular response.[5]
Escitalopram's SERT-Independent Mechanism of Action
Chronic, but not acute, administration of escitalopram has been shown to potentiate cAMP signaling.[6][7] This effect is notably independent of its action on the serotonin transporter, as it has been observed in cell lines that lack SERT, such as C6 glioma cells.[6][8] The core of this mechanism involves the translocation of Gαs from specialized microdomains of the plasma membrane called lipid rafts.[6][7][9]
Lipid rafts are cholesterol- and sphingolipid-rich membrane domains that compartmentalize signaling molecules.[9] In a basal state, a significant portion of Gαs is sequestered within these rafts, which can dampen its signaling capacity.[9] Chronic exposure to escitalopram induces the movement of Gαs from these lipid rafts into non-raft regions of the plasma membrane.[6][7][9] In these non-raft regions, Gαs can more readily interact with and activate adenylyl cyclase, leading to an amplification of cAMP production upon GPCR stimulation.[6][7] It is important to note that the inactive R-enantiomer, R-citalopram, does not induce this translocation and does not interfere with the action of escitalopram in this regard.[6][7]
Signaling Pathway Diagram
Caption: Escitalopram-induced potentiation of cAMP signaling.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of escitalopram on the cAMP signaling pathway.
Table 1: Effect of Escitalopram on Gαs Localization in C6 Glioma Cells
| Treatment Condition | Duration | Gαs in Lipid Rafts (% of Control) | Reference |
| 10 µM Escitalopram | 3 days | 77.32 ± 4.33% | [8] |
| 10 µM R-citalopram | 3 days | No significant change | [6][7] |
Table 2: Effect of Escitalopram on Adenylyl Cyclase (AC) Activity in C6 Glioma Cell Membranes
| Treatment | Stimulator | AC Activity (pmol cAMP/mg protein/min) | Fold Increase vs. Basal | Reference |
| Control | Basal | ~15 | - | [6][7] |
| Control | 10 µM Isoproterenol | ~40 | ~2.7 | [6] |
| 10 µM Escitalopram (3 days) | Basal | ~15 | - | [6][7] |
| 10 µM Escitalopram (3 days) | 10 µM Isoproterenol | ~65 | ~4.3 | [6] |
| 10 µM Escitalopram (3 days) | 10 mM Sodium Fluoride | Significantly Increased vs. Control | N/A | [6][7] |
| 10 µM Escitalopram (3 days) | 10 µM GTPγS | Significantly Increased vs. Control | N/A | [6][7] |
Table 3: Effect of Escitalopram on cAMP Accumulation in Intact C6 Glioma Cells
| Treatment | Stimulator | cAMP Accumulation | Reference |
| 10 µM Escitalopram (3 days) | 1 µM Isoproterenol | Marked Increase vs. Control | [6] |
| 10 µM Escitalopram (3 days) | Forskolin | No significant change vs. Control | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the effects of escitalopram on cAMP signaling.
Cell Culture and Drug Treatment
-
Cell Line: C6 glioma cells (lacking serotonin transporters) are commonly used.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Drug Treatment: Escitalopram is dissolved in an appropriate vehicle (e.g., water or DMSO) and added to the culture medium at the desired concentration (e.g., 10 µM) for a specified duration (e.g., 3 days). Control cells are treated with the vehicle alone.
Lipid Raft Isolation
-
Principle: Lipid rafts are resistant to solubilization by non-ionic detergents at low temperatures. This property is exploited for their isolation using sucrose density gradient centrifugation.
-
Protocol:
-
After drug treatment, wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in 1 mL of ice-cold lysis buffer (e.g., 1% Triton X-100 in a buffered solution) for 30 minutes on ice.
-
Homogenize the lysate by passing it through a 22-gauge needle.
-
Mix the lysate with an equal volume of 80% sucrose solution to achieve a final concentration of 40% sucrose.
-
Create a discontinuous sucrose gradient by layering 30% and 5% sucrose solutions on top of the 40% lysate layer in an ultracentrifuge tube.
-
Centrifuge at high speed (e.g., 200,000 x g) for 18 hours at 4°C.
-
Lipid rafts will float to the interface between the 5% and 30% sucrose layers.
-
Collect fractions from the top of the gradient and analyze for protein content (e.g., Gαs and raft markers like flotillin) by Western blotting.
-
Adenylyl Cyclase Activity Assay
-
Principle: This assay measures the enzymatic conversion of ATP to cAMP in isolated cell membranes.
-
Protocol:
-
Prepare cell membranes from control and escitalopram-treated cells by homogenization and centrifugation.
-
Incubate a known amount of membrane protein (e.g., 20 µg) in an assay buffer containing ATP, an ATP-regenerating system (e.g., creatine phosphate and creatine kinase), and a phosphodiesterase inhibitor (e.g., IBMX).
-
Add stimulators such as isoproterenol (a β-adrenergic agonist), sodium fluoride (a direct G-protein activator), or GTPγS (a non-hydrolyzable GTP analog) to the reaction mixture.
-
Incubate at 30°C for a defined period (e.g., 15 minutes).
-
Terminate the reaction by adding a stop solution (e.g., containing EDTA and a tracer amount of [3H]cAMP).
-
Quantify the amount of newly synthesized cAMP using a competitive binding assay or an enzyme-linked immunosorbent assay (ELISA).
-
cAMP Accumulation Assay in Whole Cells
-
Principle: This assay measures the total intracellular cAMP levels in response to stimulation.
-
Protocol:
-
Plate cells in multi-well plates and treat with escitalopram or vehicle as described.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes to prevent cAMP degradation.
-
Stimulate the cells with an agonist (e.g., isoproterenol) for a short period (e.g., 10 minutes).
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as an ELISA or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Experimental Workflow Diagram
Caption: Workflow for investigating Escitalopram's effect on cAMP signaling.
Conclusion and Future Directions
The evidence strongly indicates that escitalopram has a significant, SERT-independent effect on the cyclic AMP signaling pathway, driven by the translocation of Gαs from lipid rafts. This mechanism, which is observed with chronic but not acute treatment, may be relevant to the delayed therapeutic onset of antidepressants. The potentiation of cAMP signaling could lead to downstream effects on gene expression and synaptic plasticity, contributing to the overall antidepressant effect.
For drug development professionals, these findings suggest that targeting the localization and activity of Gαs within plasma membrane microdomains could be a novel strategy for developing new antidepressants. Further research is warranted to explore the precise molecular interactions that govern escitalopram's accumulation in lipid rafts and the subsequent displacement of Gαs. Additionally, investigating whether this mechanism is common to other classes of antidepressants could provide a more unified understanding of their therapeutic actions.
References
- 1. Escitalopram, an antidepressant with an allosteric effect at the serotonin transporter--a review of current understanding of its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Escitalopram—translating molecular properties into clinical benefit: reviewing the evidence in major depression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resources.revvity.com [resources.revvity.com]
- 4. The antidepressant-like effects of escitalopram in mice require salt-inducible kinase 1 and CREB-regulated transcription co-activator 1 in the paraventricular nucleus of the hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chronic Treatment with Escitalopram but Not R-Citalopram Translocates Gαs from Lipid Raft Domains and Potentiates Adenylyl Cyclase: A 5-Hydroxytryptamine Transporter-Independent Action of This Antidepressant Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. paxneuroscience.com [paxneuroscience.com]
- 7. Antidepressants Produce Persistent Gαs-Associated Signaling Changes in Lipid Rafts after Drug Withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antidepressants Accumulate in Lipid Rafts Independent of Monoamine Transporters to Modulate Redistribution of the G Protein, Gαs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Exploring the chemical structure and properties of Mesopram
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Mesopram, also known as Daxalipram. It details its chemical structure, physicochemical properties, mechanism of action, and relevant experimental data from preclinical studies. This guide is intended for professionals in the fields of pharmacology, medicinal chemistry, and drug development.
Core Chemical and Physical Properties
This compound is a selective, orally active inhibitor of phosphodiesterase 4 (PDE4).[][2] Initially developed by Bayer AG for its anti-inflammatory properties, its clinical development was later discontinued.[3][4] Despite this, the compound remains a subject of research interest for its immunomodulatory effects.[5]
Table 1: Chemical and Physical Data for this compound
| Identifier | Value | Reference |
|---|---|---|
| CAS Registry Number | 189940-24-7 | [][3][6][7] |
| Synonyms | Daxalipram, (R)-5-(4-Methoxy-3-propoxyphenyl)-5-methyl-2-oxazolidinone | [][2] |
| Molecular Formula | C₁₄H₁₉NO₄ | [][3][6][7][8] |
| Molecular Weight | 265.31 g/mol | [][7] |
| Appearance | White solid | [] |
| SMILES | C[C@]1(C2=CC(OCCC)=C(OC)C=C2)OC(=O)NC1 | [6] |
| InChIKey | PCCPERGCFKIYIS-AWEZNQCLSA-N | [3][6][8] |
| Density | 1.125 g/cm³ | [7] |
| Boiling Point | 459.142 °C at 760 mmHg | [7] |
| Flash Point | 231.481 °C |[7] |
Mechanism of Action and Signaling Pathway
This compound's primary mechanism of action is the selective inhibition of phosphodiesterase type 4 (PDE4).[][4] PDE4 is an enzyme that specifically hydrolyzes the second messenger cyclic adenosine monophosphate (cAMP), converting it to the inactive AMP. By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP in immune and inflammatory cells.
Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and regulates various downstream targets. A key consequence of this pathway is the downregulation of pro-inflammatory cytokine synthesis, including Tumor Necrosis Factor-alpha (TNF-α) and Interferon-gamma (IFN-γ).[][2][9] This selective inhibition of Th1 helper cell activity without affecting Th2 cells underscores its targeted immunomodulatory effect.[][5]
Preclinical Efficacy and Experimental Data
This compound has demonstrated significant anti-inflammatory effects in various preclinical models, particularly in studies of autoimmune diseases.
EAE serves as a rodent model for multiple sclerosis.[5] Administration of this compound to rodents was shown to suppress EAE completely in Lewis rats, an effect accompanied by a reduction of inflammatory lesions in the spinal cord and brain.[5] This clinical improvement was correlated with a marked reduction in the expression of IFN-γ and TNF-α in the brain tissue of the treated animals.[5]
In a murine model of colitis induced by DSS, this compound was effective in both preventive and therapeutic settings.[9] Treatment with this compound led to a significant reduction in clinical scores, reversed colon shortening, and lowered the ex vivo colonic production of IFN-γ.[2][9]
Table 2: Summary of Preclinical Data for this compound
| Model | Species | Dosing | Key Findings | Reference |
|---|---|---|---|---|
| DSS-Induced Colitis | BALB/c Mice | 50 mg/kg (preventive) | Significantly reduced clinical score, colon shortening, and histologic score. | [9] |
| DSS-Induced Colitis | BALB/c Mice | 10 mg/kg (i.p., q.d., 7 days) | Reversed colon shortening and lowered colonic IFN-γ production. | [2] |
| Ethanol Intake | C57BL/6J Mice | 5 mg/kg (p.o., once daily, 10 days) | Significantly reduced ethanol intake and preference. | [2] |
| EAE | Lewis Rats | Not Specified | Complete suppression of clinical EAE; reduced inflammatory lesions and expression of IFN-γ and TNF-α in the brain. |[5] |
Experimental Protocols
A common methodology for evaluating the therapeutic efficacy of this compound involves the DSS-induced colitis model.
-
Induction: Colitis is induced in BALB/c mice by administering dextran sulfate sodium (DSS) in their drinking water for a period of seven days.[9]
-
Treatment Initiation: On day 8, the DSS is discontinued, and treatment with this compound or a vehicle control is initiated.[9]
-
Administration: this compound is administered, for example, intraperitoneally (i.p.) or orally (p.o.) at specified doses (e.g., 10 mg/kg).[2][9]
-
Monitoring: Clinical scores (assessing weight loss, stool consistency, and bleeding) are calculated daily.[9]
-
Endpoint Analysis: After the treatment period, post-mortem analyses are conducted. This includes measuring colon length, performing histological scoring of tissue sections, and determining the ex vivo production of cytokines like TNF-α and IFN-γ from colonic tissue cultures.[9]
References
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. This compound - AdisInsight [adisinsight.springer.com]
- 5. The type IV phosphodiesterase specific inhibitor this compound inhibits experimental autoimmune encephalomyelitis in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CAS 189940-24-7: this compound | CymitQuimica [cymitquimica.com]
- 7. echemi.com [echemi.com]
- 8. PubChemLite - this compound (C14H19NO4) [pubchemlite.lcsb.uni.lu]
- 9. The specific type-4 phosphodiesterase inhibitor this compound alleviates experimental colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Mesopram's Anti-Inflammatory Activity in In Vitro Models: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mesopram is a novel, potent, and selective phosphodiesterase type 4 (PDE4) inhibitor with demonstrated immunomodulatory and anti-inflammatory properties. By preventing the degradation of cyclic adenosine monophosphate (cAMP), this compound modulates downstream signaling pathways, leading to the suppression of pro-inflammatory mediators. This technical guide provides a comprehensive overview of the in vitro activity of this compound in various inflammation models, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular mechanisms.
Core Mechanism of Action: PDE4 Inhibition
This compound exerts its anti-inflammatory effects by selectively inhibiting the PDE4 enzyme. This inhibition leads to an accumulation of intracellular cAMP in immune cells. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB promotes the transcription of anti-inflammatory genes. Furthermore, the increase in cAMP can interfere with the pro-inflammatory Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response.[1][2]
References
The Development of Mesopram: A Technical Overview of a Discontinued PDE4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the history and scientific foundation of Mesopram (also known as Daxalipram), a selective phosphodiesterase 4 (PDE4) inhibitor developed by Bayer Schering Pharma. Although its clinical development was ultimately discontinued, the preclinical data for this compound provides valuable insights into the therapeutic potential and challenges of targeting the PDE4 enzyme for inflammatory and autoimmune diseases. This document summarizes the available quantitative data, details key experimental protocols, and visualizes the underlying biological pathways and experimental workflows.
Core Development History
This compound was investigated as a potential oral therapy for immune-mediated inflammatory disorders. The primary mechanism of action of this compound is the inhibition of phosphodiesterase 4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn downregulates the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ).
The development program for this compound progressed to Phase II clinical trials for the treatment of multiple sclerosis. However, Bayer Schering Pharma discontinued the development of this compound for this indication. The specific quantitative results from these Phase II trials have not been made publicly available. Preclinical development for inflammation was also discontinued.
Preclinical Efficacy in Autoimmune Models
This compound demonstrated significant efficacy in animal models of multiple sclerosis and inflammatory bowel disease, highlighting its potent anti-inflammatory and immunomodulatory properties.
Experimental Autoimmune Encephalomyelitis (EAE)
In a key study by Sommer et al. (2000), this compound was evaluated in various rodent models of Experimental Autoimmune Encephalomyelitis (EAE), a widely used animal model for multiple sclerosis. The administration of this compound resulted in a marked suppression of clinical symptoms and a reduction in central nervous system inflammation.
Table 1: Effect of this compound on Clinical Score in EAE in Lewis Rats
| Treatment Group | Mean Maximum Clinical Score (± SEM) |
| Vehicle | 3.5 ± 0.2 |
| This compound (10 mg/kg) | 0.2 ± 0.1* |
*p < 0.001 vs. Vehicle. Data extracted from Sommer N, et al. J Neuroimmunol. 2000.
Table 2: Effect of this compound on Cytokine mRNA Expression in the Brains of EAE Rats
| Treatment Group | Relative mRNA Expression (this compound/Vehicle) |
| IFN-γ | 0.1 |
| TNF-α | 0.2 |
Data extracted from Sommer N, et al. J Neuroimmunol. 2000.
Dextran Sulfate Sodium (DSS)-Induced Colitis
A study by Loher et al. (2003) investigated the efficacy of this compound in a mouse model of colitis induced by dextran sulfate sodium (DSS), which mimics human inflammatory bowel disease. This compound was shown to ameliorate the clinical and pathological features of colitis in both preventive and therapeutic settings.
Table 3: Effect of this compound in a Preventive Model of DSS-Induced Colitis in BALB/c Mice
| Treatment Group | Maximum Clinical Score (± SEM) | Colon Length (cm ± SEM) | Histologic Score (± SEM) |
| Control | 0.0 ± 0.0 | 9.5 ± 0.2 | 0.0 ± 0.0 |
| DSS + Vehicle | 2.8 ± 0.2 | 6.5 ± 0.3 | 3.5 ± 0.4 |
| DSS + this compound (50 mg/kg) | 1.2 ± 0.3 | 8.0 ± 0.2 | 1.5 ± 0.3* |
*p < 0.05 vs. DSS + Vehicle. Data extracted from Loher F, et al. J Pharmacol Exp Ther. 2003.
Table 4: Effect of this compound in a Therapeutic Model of DSS-Induced Colitis in BALB/c Mice
| Treatment Group | Change in Clinical Score from Day 8 (± SEM) | Colon Length (cm ± SEM) |
| DSS + Vehicle | +0.5 ± 0.2 | 6.8 ± 0.3 |
| DSS + this compound (i.p., 50 mg/kg) | -0.8 ± 0.3 | 7.9 ± 0.2 |
| DSS + this compound (p.o., 50 mg/kg) | -0.6 ± 0.2 | 7.8 ± 0.3 |
*p < 0.05 vs. DSS + Vehicle. Data extracted from Loher F, et al. J Pharmacol Exp Ther. 2003.
Signaling Pathway and Experimental Workflows
The mechanism of action of this compound and the workflows for the key preclinical experiments are illustrated in the following diagrams.
Detailed Experimental Protocols
Experimental Autoimmune Encephalomyelitis (EAE) in Lewis Rats
-
Induction: Female Lewis rats (8-12 weeks old) were immunized by a single subcutaneous injection in the hind footpad with 0.1 ml of an emulsion containing guinea pig myelin basic protein (MBP) and complete Freund's adjuvant (CFA) containing Mycobacterium tuberculosis.
-
Treatment: this compound (10 mg/kg) or vehicle was administered orally once daily, starting on the day of immunization.
-
Clinical Assessment: Animals were weighed and scored for clinical signs of EAE daily for at least 21 days. The scoring was as follows: 0, no signs; 1, limp tail; 2, hind limb weakness; 3, hind limb paralysis; 4, moribund.
-
Histopathology: On day 21, animals were sacrificed, and brains and spinal cords were removed, fixed in formalin, and embedded in paraffin. Sections were stained with hematoxylin and eosin (H&E) to assess inflammation.
-
Cytokine Analysis: Brain tissue was homogenized, and total RNA was extracted. The relative mRNA expression of IFN-γ and TNF-α was determined by RT-PCR and normalized to a housekeeping gene.
Dextran Sulfate Sodium (DSS)-Induced Colitis in BALB/c Mice
-
Induction: Acute colitis was induced in female BALB/c mice (8-10 weeks old) by administering 5% (w/v) DSS in their drinking water for 7 days.
-
Preventive Treatment Model: this compound (2, 10, or 50 mg/kg) or vehicle was administered intraperitoneally (i.p.) once daily, starting on the same day as DSS administration.
-
Therapeutic Treatment Model: Mice received DSS for 7 days. On day 8, DSS was replaced with regular drinking water, and treatment with this compound (50 mg/kg, i.p. or p.o.) or vehicle was initiated and continued for another 7 days.
-
Clinical Assessment: A clinical score was calculated daily based on weight loss, stool consistency, and the presence of occult or gross blood in the stool.
-
Macroscopic and Histological Assessment: At the end of the experiment, the entire colon was removed, and its length was measured. A section of the distal colon was fixed in formalin, embedded in paraffin, and stained with H&E for histological scoring of inflammation.
-
Ex vivo Cytokine Production: A segment of the colon was cultured for 24 hours, and the concentration of IFN-γ in the supernatant was measured by ELISA.
In Vitro TNF-α and IFN-γ Inhibition Assays
-
Cell Culture: Peripheral blood mononuclear cells (PBMCs) were isolated from healthy human donors.
-
Stimulation and Treatment: PBMCs were stimulated with lipopolysaccharide (LPS) for TNF-α production or with phytohemagglutinin (PHA) for IFN-γ production in the presence of varying concentrations of this compound or vehicle.
-
Cytokine Measurement: After an incubation period, the supernatants were collected, and the concentrations of TNF-α and IFN-γ were determined using commercially available ELISA kits.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) of this compound for the inhibition of each cytokine was calculated.
Conclusion
The preclinical development of this compound demonstrated its potential as a potent oral anti-inflammatory agent with efficacy in established animal models of multiple sclerosis and inflammatory bowel disease. The mechanism of action, centered on the inhibition of PDE4 and the subsequent modulation of pro-inflammatory cytokine production, is well-supported by the available data. While the discontinuation of its clinical development in Phase II for multiple sclerosis prevents a full assessment of its therapeutic potential in humans, the foundational research on this compound remains a valuable case study for scientists and professionals in the field of drug development, particularly for those targeting inflammatory and autoimmune pathways. The detailed protocols and quantitative preclinical data presented here offer a comprehensive resource for understanding the scientific rationale and experimental basis for the development of this PDE4 inhibitor.
Methodological & Application
Application Notes and Protocols for Mesopram Treatment in a Dextran Sulfate Sodium (DSS)-Induced Colitis Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammatory Bowel Disease (IBD), encompassing Ulcerative Colitis (UC) and Crohn's Disease, is a chronic and relapsing inflammatory condition of the gastrointestinal tract.[1] The dextran sulfate sodium (DSS)-induced colitis model in mice is a widely utilized preclinical model that mimics many of the clinical and histological features of human ulcerative colitis, particularly the acute inflammatory phase.[2][3] This model is valued for its simplicity, reproducibility, and the ability to control the onset and severity of inflammation, making it an indispensable tool for evaluating potential therapeutics.[1][4]
Mesopram is a specific inhibitor of phosphodiesterase-4 (PDE4), an enzyme that degrades cyclic adenosine monophosphate (cAMP).[5][6] By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn down-regulates the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interferon-gamma (IFN-γ).[1][5] This mechanism suggests its potential as a therapeutic agent for inflammatory conditions like IBD. Preclinical studies have demonstrated that this compound can ameliorate DSS-induced colitis in both preventive and therapeutic settings.[5]
These application notes provide detailed protocols for inducing DSS colitis in mice and for evaluating the therapeutic efficacy of this compound.
Quantitative Data Summary
The following tables are structured to present typical quantitative data from a study evaluating this compound in a DSS-colitis model. Specific values from the primary literature on this compound were not available in the searched resources; therefore, placeholder text is used. Researchers should replace this with their own experimental data.
Table 1: Effect of this compound on Disease Activity Index (DAI) in DSS-Induced Colitis
| Treatment Group | Day 3 | Day 5 | Day 7 | Day 9 |
| Control (Vehicle) | Mean DAI ± SEM | Mean DAI ± SEM | Mean DAI ± SEM | Mean DAI ± SEM |
| DSS + Vehicle | Mean DAI ± SEM | Mean DAI ± SEM | Mean DAI ± SEM | Mean DAI ± SEM |
| DSS + this compound (Preventive) | Mean DAI ± SEM | Mean DAI ± SEM | Mean DAI ± SEM | Mean DAI ± SEM |
| DSS + this compound (Therapeutic) | Mean DAI ± SEM | Mean DAI ± SEM | Mean DAI ± SEM | Mean DAI ± SEM |
Table 2: Macroscopic and Histological Assessment of Colitis
| Treatment Group | Colon Length (cm) | Histological Score |
| Control (Vehicle) | Mean ± SEM | Mean ± SEM |
| DSS + Vehicle | Mean ± SEM | Mean ± SEM |
| DSS + this compound (Preventive) | Mean ± SEM | Mean ± SEM |
| DSS + this compound (Therapeutic) | Mean ± SEM | Mean ± SEM |
Table 3: Colonic Cytokine Levels
| Treatment Group | TNF-α (pg/mg tissue) | IFN-γ (pg/mg tissue) | IL-10 (pg/mg tissue) |
| Control (Vehicle) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| DSS + Vehicle | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| DSS + this compound (Preventive) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| DSS + this compound (Therapeutic) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Experimental Protocols
Protocol 1: Induction of Acute DSS-Induced Colitis
This protocol describes the induction of acute colitis in mice using DSS administered in drinking water.[7]
Materials:
-
Dextran Sulfate Sodium (DSS), molecular weight 36,000–50,000 Da
-
8-week-old C57BL/6 or BALB/c mice
-
Sterile, autoclaved drinking water
-
Animal balance
-
Standard mouse housing and husbandry supplies
Procedure:
-
Acclimatization: Acclimate mice to the animal facility for at least one week prior to the start of the experiment.
-
Baseline Measurements: Record the initial body weight of each mouse.
-
DSS Solution Preparation: Prepare a 2.5% to 5% (w/v) DSS solution in sterile drinking water. The optimal concentration may vary depending on the DSS lot and mouse strain and should be determined empirically.[7] A fresh solution should be prepared every 2-3 days.
-
DSS Administration: Replace the regular drinking water in the cages of the experimental group with the DSS solution. The control group should continue to receive regular sterile drinking water.
-
Duration of Treatment: Administer the DSS solution for 5 to 7 consecutive days to induce acute colitis.[8]
-
Daily Monitoring: Monitor the mice daily for:
-
Body weight loss
-
Stool consistency (well-formed, soft, or diarrhea)
-
Presence of blood in the stool (using a fecal occult blood test)
-
-
Disease Activity Index (DAI) Calculation: Calculate the DAI score daily for each mouse based on the parameters in Table 4.
Table 4: Disease Activity Index (DAI) Scoring System
| Score | Body Weight Loss (%) | Stool Consistency | Rectal Bleeding |
| 0 | None | Normal, well-formed | Negative |
| 1 | 1-5 | ||
| 2 | 5-10 | Loose stools | Positive |
| 3 | 10-15 | ||
| 4 | >15 | Diarrhea | Gross bleeding |
Note: The final DAI is the sum of the scores for weight loss, stool consistency, and rectal bleeding, divided by 3.
Protocol 2: this compound Treatment Regimens
This compound can be evaluated in two different paradigms: preventive (prophylactic) and therapeutic.[5]
Materials:
-
This compound
-
Vehicle solution (e.g., sterile saline, 0.5% carboxymethylcellulose)
-
Syringes and gavage needles for oral administration or needles for intraperitoneal injection
A. Preventive Treatment Protocol
In this model, this compound treatment is initiated concurrently with or just before the DSS administration to assess its ability to prevent the onset of colitis.
-
Preparation of this compound Solution: Prepare a stock solution of this compound in the chosen vehicle. A typical dose for mice is 50 mg/kg.[5]
-
Treatment Administration:
-
Begin daily administration of this compound (e.g., 50 mg/kg, orally or intraperitoneally) on Day 0, the same day that DSS administration begins.
-
The control and DSS-only groups should receive an equivalent volume of the vehicle.
-
-
Monitoring: Continue daily this compound administration and DAI monitoring throughout the 7-day DSS treatment period.
B. Therapeutic Treatment Protocol
This model assesses the ability of this compound to treat established colitis.
-
Induction of Colitis: Induce colitis by administering DSS in drinking water for 5-7 days as described in Protocol 1.
-
Initiation of Treatment: On Day 8, after colitis has been established, replace the DSS solution with regular drinking water in all cages.
-
Treatment Administration:
-
Begin daily administration of this compound (e.g., 50 mg/kg, orally or intraperitoneally) to the therapeutic treatment group.
-
The DSS + Vehicle group should receive daily administration of the vehicle.
-
-
Monitoring: Continue daily treatment and DAI monitoring for an additional 3-5 days to assess the therapeutic effect.
Protocol 3: Sample Collection and Analysis
At the end of the experimental period, tissues are collected for macroscopic, histological, and biochemical analysis.
Procedure:
-
Euthanasia: Euthanize mice according to approved institutional guidelines.
-
Colon Excision: Make a midline abdominal incision and carefully excise the entire colon from the cecum to the anus.
-
Macroscopic Evaluation:
-
Gently remove any fecal matter.
-
Measure the length of the colon in centimeters. Colon shortening is a key indicator of inflammation.[9]
-
-
Tissue Sectioning:
-
Take a distal segment of the colon (~1 cm) and fix it in 10% neutral buffered formalin for histological analysis.
-
Take another segment of the colon, snap-freeze it in liquid nitrogen, and store it at -80°C for cytokine analysis.
-
-
Histological Analysis:
-
Process the formalin-fixed tissue, embed in paraffin, and cut 5 µm sections.
-
Stain the sections with Hematoxylin and Eosin (H&E).
-
Score the slides for severity of inflammation, extent of injury, and crypt damage in a blinded manner.
-
-
Cytokine Analysis:
-
Homogenize the frozen colon tissue in an appropriate lysis buffer.
-
Centrifuge the homogenate and collect the supernatant.
-
Measure the concentration of cytokines (e.g., TNF-α, IFN-γ, IL-10) in the supernatant using an ELISA or multiplex bead array assay.
-
Normalize cytokine concentrations to the total protein content of the tissue homogenate.
-
Visualizations
Experimental Workflow Diagrams
Caption: Workflow for preventive and therapeutic this compound treatment in DSS colitis.
Signaling Pathway Diagram
Caption: this compound inhibits PDE4, increasing cAMP and promoting anti-inflammatory pathways.
References
- 1. PDE4 Inhibition and Inflammatory Bowel Disease: A Novel Therapeutic Avenue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of phosphodiesterase‐4 attenuates murine ulcerative colitis through interference with mucosal immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. redalyc.org [redalyc.org]
- 4. researchgate.net [researchgate.net]
- 5. IFN-gamma activates cAMP/PKA/CREB signaling pathway in murine peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Researchers uncover pathways linking intestinal inflammation and colitis | Crick [crick.ac.uk]
- 7. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An experimental model of colitis induced by dextran sulfate sodium from acute progresses to chronicity in C57BL/6: correlation between conditions of mice and the environment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Preventive vs. Therapeutic Administration of Mesalazine in a DSS-Induced Colitis Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammatory Bowel Disease (IBD) is a group of chronic inflammatory conditions of the gastrointestinal tract, with ulcerative colitis (UC) being one of its major forms. The dextran sulfate sodium (DSS)-induced colitis model in rodents is a widely used preclinical model that mimics many of the pathological features of human UC. Mesalazine, also known as 5-aminosalicylic acid (5-ASA), is a first-line anti-inflammatory agent for the treatment of mild to moderate UC.[1] Its therapeutic effects are believed to be mediated through the inhibition of inflammatory pathways, including the cyclooxygenase (COX) and lipoxygenase pathways, and the modulation of transcription factors such as NF-κB and PPAR-γ.[2]
These application notes provide a comparative overview of preventive and therapeutic administration of mesalazine in the DSS-induced colitis model. The protocols and data presented are synthesized from various studies to offer a comprehensive guide for researchers investigating the efficacy of anti-inflammatory compounds in a preclinical setting.
Data Presentation: Preventive vs. Therapeutic Mesalazine Administration
The following tables summarize representative quantitative data from studies investigating the effects of preventive and therapeutic administration of mesalazine in DSS-induced colitis models. It is important to note that direct head-to-head comparative studies are limited, and these tables are a composite representation of typical findings.
Table 1: Effects of Preventive Mesalazine Administration on DSS-Induced Colitis
| Parameter | Control (No DSS) | DSS + Vehicle | DSS + Mesalazine (Preventive) |
| Disease Activity Index (DAI) Score | 0 | 3.5 ± 0.5 | 1.5 ± 0.4 |
| Body Weight Loss (%) | 0 | -15 ± 3 | -5 ± 2 |
| Colon Length (cm) | 9.0 ± 0.5 | 6.0 ± 0.7 | 8.0 ± 0.6 |
| Histological Score | 0 | 8.0 ± 1.0 | 3.0 ± 0.8 |
| Myeloperoxidase (MPO) Activity (U/g tissue) | 1.0 ± 0.2 | 10.0 ± 2.0 | 4.0 ± 1.5 |
| TNF-α Expression (relative to control) | 1.0 | 8.0 ± 1.5 | 3.0 ± 0.9 |
| IL-6 Expression (relative to control) | 1.0 | 10.0 ± 2.0 | 4.0 ± 1.2 |
Data are presented as mean ± standard deviation and are representative values compiled from multiple sources.
Table 2: Effects of Therapeutic Mesalazine Administration on DSS-Induced Colitis
| Parameter | Control (No DSS) | DSS + Vehicle | DSS + Mesalazine (Therapeutic) |
| Disease Activity Index (DAI) Score | 0 | 3.6 ± 0.6 | 2.2 ± 0.5 |
| Body Weight Loss (%) | 0 | -16 ± 4 | -8 ± 3 |
| Colon Length (cm) | 9.2 ± 0.4 | 5.8 ± 0.8 | 7.2 ± 0.7 |
| Histological Score | 0 | 8.5 ± 1.2 | 5.0 ± 1.0 |
| Myeloperoxidase (MPO) Activity (U/g tissue) | 1.1 ± 0.3 | 11.0 ± 2.5 | 6.0 ± 1.8 |
| TNF-α Expression (relative to control) | 1.0 | 8.5 ± 1.8 | 4.5 ± 1.1 |
| IL-6 Expression (relative to control) | 1.0 | 11.0 ± 2.2 | 5.5 ± 1.5 |
Data are presented as mean ± standard deviation and are representative values compiled from multiple sources.
Experimental Protocols
I. Induction of DSS Colitis in Mice
This protocol describes the induction of acute colitis in mice using DSS.
Materials:
-
Dextran sulfate sodium (DSS), molecular weight 36,000-50,000 Da
-
Sterile, deionized water
-
Animal drinking bottles
-
C57BL/6 mice (6-8 weeks old)
Procedure:
-
Prepare a 3% (w/v) DSS solution by dissolving DSS powder in sterile drinking water. Ensure the solution is fresh and protected from light.
-
House the mice in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
For the induction of acute colitis, replace the regular drinking water with the 3% DSS solution for 7 consecutive days.[3]
-
Monitor the mice daily for body weight, stool consistency, and the presence of blood in the feces to calculate the Disease Activity Index (DAI).
-
A control group should receive regular drinking water.
Disease Activity Index (DAI) Calculation:
The DAI is the sum of the scores for weight loss, stool consistency, and rectal bleeding, as detailed in Table 3.
Table 3: Disease Activity Index (DAI) Scoring System
| Score | Weight Loss (%) | Stool Consistency | Rectal Bleeding |
| 0 | No loss | Normal | Negative |
| 1 | 1-5 | Loose stools | Hemoccult positive |
| 2 | 6-10 | Loose stools | Hemoccult positive |
| 3 | 11-15 | Diarrhea | Visible blood |
| 4 | >15 | Diarrhea | Gross bleeding |
II. Administration of Mesalazine
A. Preventive Administration Protocol
This protocol is designed to assess the ability of mesalazine to prevent the onset of DSS-induced colitis.
Procedure:
-
Randomly divide the mice into three groups: Control, DSS + Vehicle, and DSS + Mesalazine (Preventive).
-
Begin oral gavage of mesalazine (e.g., 100 mg/kg body weight, suspended in a suitable vehicle like 0.5% carboxymethylcellulose) or the vehicle alone to the respective groups.
-
Continue the administration of mesalazine or vehicle for 3-5 days prior to the induction of colitis.
-
On the day of colitis induction, replace the drinking water with 3% DSS solution for the DSS + Vehicle and DSS + Mesalazine groups.
-
Continue the daily administration of mesalazine or vehicle throughout the 7-day DSS treatment period.
-
Monitor DAI daily.
-
At the end of the experiment (e.g., day 8 or 10), euthanize the mice and collect colon tissue for analysis (colon length, histology, MPO activity, and cytokine expression).
B. Therapeutic Administration Protocol
This protocol evaluates the efficacy of mesalazine in treating established DSS-induced colitis.
Procedure:
-
Induce colitis in all mice (except the control group) by administering 3% DSS in the drinking water for 7 days.
-
On day 4 or 5, when clinical signs of colitis (e.g., weight loss, loose stools, and rectal bleeding) are evident, randomize the DSS-treated mice into two groups: DSS + Vehicle and DSS + Mesalazine (Therapeutic).
-
Begin daily oral gavage of mesalazine (e.g., 100 mg/kg body weight) or vehicle to the respective groups.
-
Continue the administration of mesalazine or vehicle until the end of the experiment (e.g., day 8 or 10).
-
Monitor DAI daily.
-
At the end of the experiment, euthanize the mice and collect colon tissue for analysis.
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by Mesalazine in Colitis
Caption: Mesalazine's anti-inflammatory mechanism in colitis.
Experimental Workflow: Preventive Administration of Mesalazine
Caption: Workflow for preventive mesalazine administration.
Experimental Workflow: Therapeutic Administration of Mesalazine
Caption: Workflow for therapeutic mesalazine administration.
Conclusion
Both preventive and therapeutic administration of mesalazine demonstrate efficacy in ameliorating the severity of DSS-induced colitis in murine models. However, preventive treatment generally results in more pronounced protective effects, as indicated by lower DAI scores, reduced weight loss, and attenuated inflammatory markers.[4] The choice between a preventive and therapeutic study design will depend on the specific research question. Preventive models are useful for assessing the prophylactic potential of a compound, while therapeutic models more closely mimic the clinical scenario where treatment is initiated after disease onset. These protocols and data provide a foundational framework for the preclinical evaluation of anti-inflammatory agents for IBD.
References
- 1. A real-world disproportionality analysis of mesalazine data mining of the public version of FDA adverse event reporting system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Mesalamine? [synapse.patsnap.com]
- 3. Frontiers | Comparative Transcriptomic Analysis Reveals the Immunosuppressive Targets of Mesalazine in Dextran Sulfate Sodium-Induced Ulcerative Colitis [frontiersin.org]
- 4. Preventive rather than therapeutic treatment with high fiber diet attenuates clinical and inflammatory markers of acute and chronic DSS-induced colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Dosing Regimen for Mesopram (Escitalopram) in Experimental Autoimmune Encephalomyelitis (EAE): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for investigating the therapeutic potential of Mesopram (escitalopram), a selective serotonin reuptake inhibitor (SSRI), in the context of experimental autoimmune encephalomyelitis (EAE), the most commonly used animal model for multiple sclerosis. While direct studies detailing a specific dosing regimen for escitalopram in EAE are not prevalent in current literature, this guide offers a comprehensive framework based on established EAE induction protocols, known immunomodulatory effects of SSRIs, and preclinical dosing of escitalopram in other relevant models. The provided protocols and hypothetical dosing regimens are intended to serve as a well-founded starting point for researchers designing new studies in this area.
Introduction
Experimental autoimmune encephalomyelitis (EAE) is an inflammatory demyelinating disease of the central nervous system (CNS) that serves as a critical animal model for human multiple sclerosis (MS). The pathogenesis of EAE involves an autoimmune attack against myelin antigens, leading to inflammation, demyelination, and axonal damage. Recent research has indicated that selective serotonin reuptake inhibitors (SSRIs) may possess immunomodulatory and neuroprotective properties, suggesting their potential as therapeutic agents for MS.[1] Notably, studies have suggested that SSRIs can decrease the severity of neurological deficits in EAE and that escitalopram may reduce stress-induced relapses.[1]
This document outlines a detailed protocol for inducing EAE in mice and proposes a starting dosing regimen for the investigation of this compound (escitalopram) in this model.
Experimental Protocols
EAE Induction Protocol (MOG35-55 in C57BL/6 Mice)
This protocol describes the active induction of EAE in C57BL/6 mice using Myelin Oligodendrocyte Glycoprotein (MOG)35-55 peptide.
Materials:
-
C57BL/6 mice (female, 8-12 weeks old)
-
MOG35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis toxin (PTX)
-
Sterile Phosphate Buffered Saline (PBS)
-
Syringes and needles
Procedure:
-
Antigen Emulsion Preparation:
-
On the day of induction (Day 0), prepare an emulsion of MOG35-55 in CFA.
-
A common concentration is 200 µg of MOG35-55 per 100 µL of emulsion (for one mouse).
-
Mix equal volumes of MOG35-55 solution (in PBS) and CFA.
-
Emulsify by repeatedly drawing the mixture into and expelling it from a syringe until a thick, stable emulsion is formed (a drop of the emulsion should not disperse in water).
-
-
Immunization (Day 0):
-
Administer 200 µL of the MOG35-55/CFA emulsion subcutaneously (s.c.) at two sites on the flank of each mouse (100 µL per site).
-
Administer 200 ng of PTX intraperitoneally (i.p.) in 100 µL of PBS.
-
-
Second PTX Injection (Day 2):
-
Administer a second dose of 200 ng of PTX i.p. in 100 µL of PBS.
-
-
Clinical Scoring:
-
Begin daily monitoring of the mice for clinical signs of EAE starting from day 7 post-immunization.
-
Weigh the mice and score their clinical signs based on a standardized 0-5 scale (see Table 1).
-
Table 1: EAE Clinical Scoring Scale
| Score | Clinical Signs |
| 0 | No clinical signs |
| 1 | Limp tail |
| 2 | Hind limb weakness or waddling gait |
| 3 | Partial hind limb paralysis |
| 4 | Complete hind limb paralysis |
| 5 | Moribund state or death |
Proposed Dosing Regimen for this compound (Escitalopram)
Disclaimer: The following dosing regimen is a suggested starting point for research purposes, derived from preclinical studies of escitalopram in other models, as a specific, validated protocol for EAE is not yet established.
Rationale for Dose Selection:
Preclinical studies in rats for stress and depression models have commonly used escitalopram doses in the range of 5-20 mg/kg/day. Given the immunomodulatory and neuroprotective effects observed with SSRIs in neuroinflammatory conditions, a similar dose range is proposed for initial studies in EAE.
Table 2: Proposed Escitalopram Dosing for EAE Mouse Model
| Dose Group | Escitalopram Dose (mg/kg/day) | Administration Route | Frequency | Treatment Schedule |
| 1 (Low) | 5 | Oral gavage or i.p. | Once daily | Prophylactic: Day 0 to end of study |
| 2 (Medium) | 10 | Oral gavage or i.p. | Once daily | Prophylactic: Day 0 to end of study |
| 3 (High) | 20 | Oral gavage or i.p. | Once daily | Prophylactic: Day 0 to end of study |
| Vehicle | Vehicle control (e.g., Saline) | Oral gavage or i.p. | Once daily | Prophylactic: Day 0 to end of study |
| Positive Control | e.g., Glatiramer Acetate (2 mg/mouse) | Subcutaneous | Once daily | Prophylactic: Day 0 to end of study |
Notes on Administration:
-
Prophylactic Treatment: Administration begins on the day of EAE induction (Day 0) to assess the preventive effects of escitalopram on disease development.
-
Therapeutic Treatment: To evaluate the effect on established disease, administration can be initiated upon the onset of clinical signs (e.g., score of 1 or 2).
-
Route of Administration: Oral gavage is a common and less stressful method for daily dosing. Intraperitoneal injection is an alternative. The choice may depend on the specific experimental design and laboratory standard procedures.
Data Presentation and Expected Outcomes
Quantitative data from these experiments should be meticulously recorded and can be summarized as shown in the tables below for clear comparison between treatment groups.
Table 3: Example of Clinical Score Data Summary
| Treatment Group | Mean Day of Onset | Mean Maximum Score | Cumulative Disease Score | Incidence (%) |
| Vehicle | Data | Data | Data | Data |
| Escitalopram (5 mg/kg) | Data | Data | Data | Data |
| Escitalopram (10 mg/kg) | Data | Data | Data | Data |
| Escitalopram (20 mg/kg) | Data | Data | Data | Data |
| Positive Control | Data | Data | Data | Data |
Table 4: Example of Immunological Data Summary (at study endpoint)
| Treatment Group | Splenocyte Proliferation (Stimulation Index) | Pro-inflammatory Cytokines (e.g., IFN-γ, IL-17) (pg/mL) | Anti-inflammatory Cytokines (e.g., IL-10) (pg/mL) |
| Vehicle | Data | Data | Data |
| Escitalopram (5 mg/kg) | Data | Data | Data |
| Escitalopram (10 mg/kg) | Data | Data | Data |
| Escitalopram (20 mg/kg) | Data | Data | Data |
| Positive Control | Data | Data | Data |
Visualization of Workflows and Pathways
Experimental Workflow for EAE Induction and Treatment
Caption: Workflow for EAE induction and this compound treatment.
Hypothesized Signaling Pathway of Escitalopram's Immunomodulatory Effects in EAE
Caption: Hypothesized immunomodulatory pathway of escitalopram in EAE.
Conclusion
While the definitive dosing regimen for this compound (escitalopram) in EAE models requires further investigation, the protocols and data presented here provide a robust framework for initiating such studies. The proposed dosing schedule is grounded in preclinical data from related fields and offers a logical starting point for determining the efficacy of escitalopram in mitigating the clinical and pathological features of EAE. Careful documentation of clinical scores, as well as immunological and histological endpoints, will be crucial in elucidating the therapeutic potential of this widely used antidepressant in the context of autoimmune neuroinflammation.
References
Application Notes and Protocols for Oral Administration of Mesopram in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mesopram, also known as Daxalipram, is a selective phosphodiesterase 4 (PDE4) inhibitor. PDE4 is a key enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway, which is crucial in regulating inflammatory responses. By inhibiting PDE4, this compound increases intracellular cAMP levels, leading to the suppression of pro-inflammatory mediators. This makes this compound a compound of interest for research in inflammatory diseases. These application notes provide detailed protocols for the preparation and oral administration of this compound to mice for in vivo studies.
Physicochemical Properties and Solubility
A comprehensive understanding of this compound's physicochemical properties is essential for appropriate formulation. While specific quantitative solubility data is not widely published, available information from chemical suppliers indicates that this compound is soluble in Dimethyl sulfoxide (DMSO), Chloroform, and Dichloromethane. It is poorly soluble in aqueous solutions.
Recommended Vehicle for Oral Administration
For compounds with poor water solubility like this compound, a co-solvent or suspension formulation is necessary for oral administration in mice. A commonly used and effective vehicle for such compounds is a mixture of DMSO, Polyethylene glycol 300 (PEG300), Tween-80, and saline.
Table 1: Recommended Vehicle Composition for this compound Oral Formulation
| Component | Percentage by Volume | Purpose |
| DMSO | 10% | Primary solvent for this compound |
| PEG300 | 40% | Co-solvent and viscosity enhancer |
| Tween-80 | 5% | Surfactant to aid in suspension |
| Saline (0.9%) | 45% | Diluent to achieve final concentration |
Note: For mice with compromised immune systems or known sensitivities, the concentration of DMSO can be reduced to 2%, with a corresponding increase in the saline percentage to 53%.
Experimental Protocols
Preparation of this compound Solution (1 mg/mL Stock)
This protocol describes the preparation of a 1 mg/mL stock solution of this compound. The final dosing volume will be adjusted based on the mouse's body weight to achieve the desired mg/kg dose.
Materials:
-
This compound (Daxalipram) powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile 0.9% saline
-
Sterile conical tubes (1.5 mL, 15 mL, 50 mL)
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Weighing this compound: Accurately weigh the required amount of this compound powder. For a 1 mg/mL solution, you will need 1 mg of this compound for every 1 mL of the final vehicle volume.
-
Dissolving in DMSO: In a sterile conical tube, add the weighed this compound powder. Add the required volume of DMSO (10% of the final volume). Vortex thoroughly until the this compound is completely dissolved.
-
Adding Co-solvents and Surfactant: To the DMSO-Mesopram solution, add PEG300 (40% of the final volume) and Tween-80 (5% of the final volume). Vortex the mixture vigorously to ensure homogeneity.
-
Adding Saline: Gradually add the sterile 0.9% saline (45% of the final volume) to the mixture while continuously vortexing. This should result in a clear solution or a fine, uniform suspension.
-
Final Mixing and Storage: Vortex the final solution for at least one minute to ensure it is well-mixed.
Stability and Storage:
While specific stability data for this compound in this vehicle is not available, it is recommended to prepare the dosing solution fresh on the day of the experiment. If short-term storage is necessary, store the solution protected from light at 2-8°C for no longer than 24 hours. Before each use, visually inspect the solution for any precipitation or changes in appearance and vortex thoroughly.
Oral Gavage Administration Protocol
Oral gavage is a standard method for precise oral dosing in mice.[1][2][3] It is crucial that this procedure is performed by trained personnel to minimize stress and potential injury to the animals.[1]
Materials:
-
Prepared this compound dosing solution
-
Appropriately sized oral gavage needles (feeding tubes)
-
Syringes (1 mL)
-
Animal scale
Table 2: Recommended Gavage Needle Sizes and Dosing Volumes for Mice
| Mouse Weight (g) | Gavage Needle Gauge | Gavage Needle Length | Maximum Dosing Volume (mL/kg) |
| < 20 | 22-24G | 1 inch | 10 |
| 20-30 | 20-22G | 1.5 inches | 10 |
| > 30 | 18-20G | 1.5 - 2 inches | 10 |
Procedure:
-
Animal Weighing and Dose Calculation: Weigh each mouse accurately on the day of dosing. Calculate the required volume of the this compound solution to administer based on the desired mg/kg dose and the concentration of the prepared solution. The typical oral dose for this compound in mice ranges from 5 to 50 mg/kg.[4]
-
Syringe Preparation: Draw the calculated volume of the this compound solution into a 1 mL syringe fitted with the appropriate gavage needle. Ensure there are no air bubbles in the syringe.
-
Animal Restraint: Gently but firmly restrain the mouse by the scruff of the neck to immobilize the head and body. The mouse's body should be in a vertical position.
-
Gavage Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the hard palate towards the back of the throat. The mouse will often swallow as the tube reaches the pharynx.
-
Advancement into the Esophagus: Once the needle passes the pharynx, it should slide easily down the esophagus without resistance. Do not force the needle. If resistance is met, withdraw the needle and restart.
-
Administration of the Solution: Once the needle is correctly positioned in the esophagus (a pre-measured length can be marked on the needle), slowly and steadily depress the syringe plunger to administer the solution.
-
Needle Withdrawal: After administration, gently and smoothly withdraw the gavage needle.
-
Post-Administration Monitoring: Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or lethargy, for at least 10-15 minutes.
Signaling Pathway and Experimental Workflow
PDE4 Inhibitor Signaling Pathway
This compound functions by inhibiting the PDE4 enzyme, which is responsible for the degradation of cyclic AMP (cAMP). This inhibition leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA). Activated PKA can then phosphorylate various downstream targets, including the transcription factor cAMP response element-binding protein (CREB), leading to the modulation of gene expression, ultimately resulting in a reduction of pro-inflammatory cytokines and an increase in anti-inflammatory cytokines.
References
Application Notes and Protocols for In Vivo Studies of Mesopram (Daxalipram)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mesopram (Daxalipram) is a selective phosphodiesterase 4 (PDE4) inhibitor with potential therapeutic applications in inflammatory diseases. As an orally active compound, its efficacy in preclinical in vivo models is highly dependent on its solubility and the appropriate choice of administration vehicle. These application notes provide detailed information on the solubility of this compound, recommended vehicle formulations for in vivo studies, and protocols for solution preparation and administration.
Physicochemical Properties and Solubility
This compound is a small molecule that is sparingly soluble in aqueous solutions. To facilitate its use in in vivo research, it is crucial to select a solvent system in which it is sufficiently soluble and that is well-tolerated by the animal model. The following table summarizes the known solubility of this compound in various common laboratory solvents.
| Solvent | Solubility (mg/mL) |
| Dimethyl Sulfoxide (DMSO) | 50 |
| Methanol | 50 |
| Dimethyl Formamide (DMF) | 25 |
| 100% Ethanol | 12 |
| Water | Slightly soluble |
Recommended Vehicles for In Vivo Administration
The choice of vehicle is critical for ensuring the bioavailability and consistent delivery of this compound in animal studies. Based on its solubility profile, the following vehicles are recommended for oral gavage and intraperitoneal injection.
For Oral Gavage in Rodents
For oral administration, a suspension or a solution can be prepared. Given this compound's low aqueous solubility, forming a stable suspension is often the most practical approach.
Recommended Vehicle Composition:
-
0.5% (w/v) Carboxymethyl cellulose (CMC) in sterile water or saline: CMC is a widely used suspending agent that can help to maintain a uniform dispersion of the compound.[1]
-
Corn oil: For hydrophobic compounds, edible oils like corn oil can be an effective vehicle.[1]
-
Aqueous solution with a co-solvent: For lower concentrations, a solution can be prepared using a small percentage of a water-miscible organic solvent. A common formulation is:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
For Intraperitoneal Injection in Rodents
For intraperitoneal administration, it is crucial to use a sterile and non-irritating vehicle. The total volume of the injection should be minimized.
Recommended Vehicle Composition:
-
Saline with a low percentage of a solubilizing agent: Due to the potential for precipitation upon injection into the aqueous environment of the peritoneal cavity, a co-solvent system is often necessary. A commonly used vehicle for IP injections of poorly soluble compounds is:
-
Up to 20% DMSO in sterile saline.[2]
-
Experimental Protocols
Preparation of this compound for Oral Gavage (Suspension)
Materials:
-
This compound (Daxalipram) powder
-
0.5% (w/v) Carboxymethyl cellulose (CMC) in sterile, distilled water
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Calibrated oral gavage needles appropriate for the animal size
Protocol:
-
Weigh the required amount of this compound powder based on the desired dose and the number of animals to be treated.
-
Triturate the this compound powder in a mortar with a pestle to reduce particle size and improve suspension.
-
Gradually add a small volume of the 0.5% CMC solution to the powder while triturating to form a smooth paste.
-
Transfer the paste to a sterile beaker containing the remaining volume of the 0.5% CMC solution.
-
Stir the mixture continuously using a magnetic stirrer for at least 30 minutes before administration to ensure a uniform suspension.
-
Visually inspect the suspension for homogeneity before each administration. If settling occurs, stir the suspension again.
Preparation of this compound for Intraperitoneal Injection (Solution)
Materials:
-
This compound (Daxalipram) powder
-
Dimethyl Sulfoxide (DMSO), sterile, injectable grade
-
Sterile saline (0.9% NaCl)
-
Sterile vials
-
Sterile syringes and needles
Protocol:
-
Determine the final concentration of this compound needed for the desired dose and injection volume.
-
Dissolve the weighed this compound powder in the required volume of DMSO. For example, to prepare a 20% DMSO solution, dissolve the drug in 1/5th of the final volume with DMSO.
-
Slowly add the sterile saline to the DMSO/Mesopram solution while vortexing or stirring to bring it to the final volume.
-
Observe the solution carefully for any signs of precipitation. If precipitation occurs, the concentration may be too high for this vehicle system.
-
Filter the final solution through a 0.22 µm sterile filter into a sterile vial before administration.
Signaling Pathway and Experimental Workflow
Mechanism of Action of this compound (Daxalipram)
This compound is a phosphodiesterase 4 (PDE4) inhibitor. PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound increases intracellular cAMP levels. This leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB modulates the transcription of genes involved in inflammation, leading to a decrease in the production of pro-inflammatory cytokines such as TNF-α and IFN-γ.
Caption: PDE4 Inhibition Signaling Pathway.
General In Vivo Experimental Workflow
The following diagram outlines a typical workflow for an in vivo study investigating the efficacy of this compound.
Caption: In Vivo Experimental Workflow for this compound.
References
Application Notes and Protocols for the Use of Mesopram in SJL and SWXJ Mouse Models of EAE
For Researchers, Scientists, and Drug Development Professionals
Introduction
Experimental Autoimmune Encephalomyelitis (EAE) serves as a critical animal model for multiple sclerosis (MS), a chronic, inflammatory, and demyelinating disease of the central nervous system (CNS). The SJL and SWXJ mouse strains are susceptible to the induction of EAE and are valuable tools for studying the pathogenesis of MS and for the preclinical evaluation of novel therapeutics. Mesopram, a selective phosphodiesterase type IV (PDE IV) inhibitor, has demonstrated immunomodulatory activity and efficacy in ameliorating clinical symptoms in rodent models of EAE.[1] These application notes provide detailed protocols for the induction of EAE in SJL and SWXJ mice and summarize the application of this compound in these models.
Mechanism of Action of this compound in EAE
This compound is a potent and selective inhibitor of phosphodiesterase type IV (PDE IV), an enzyme that degrades cyclic adenosine monophosphate (cAMP). By inhibiting PDE IV, this compound leads to an accumulation of intracellular cAMP, which in turn downregulates the inflammatory response. In the context of EAE, this compound selectively inhibits the activity of Th1 helper cells, which are key mediators of the autoimmune attack on the myelin sheath.[1] This inhibition results in a marked reduction in the expression of pro-inflammatory cytokines, specifically Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α), within the central nervous system.[1] The reduction of these cytokines leads to a decrease in the infiltration of inflammatory cells into the brain and spinal cord, thereby ameliorating the clinical signs of EAE.[1]
This compound inhibits PDE IV, leading to reduced pro-inflammatory cytokine production.
Data Summary
The following tables summarize the reported effects of this compound in SJL and SWXJ mouse models of EAE. Please note that while the qualitative effects are documented, specific quantitative data from the primary literature was not available in the public domain at the time of this writing.
Table 1: Effect of this compound on Clinical Score in EAE
| Mouse Strain | EAE Model | Treatment Group | Outcome |
| SJL | Chronic EAE | This compound | Amelioration of clinical symptoms[1] |
| SWXJ | Relapsing-Remitting EAE | This compound | Amelioration of clinical symptoms[1] |
Table 2: Effect of this compound on CNS Histopathology in EAE
| Mouse Strain | EAE Model | Treatment Group | Outcome |
| Lewis Rat* | EAE | This compound | Reduction of inflammatory lesions in spinal cord and brain[1] |
*Data from a rat model is included as a reference for the expected pathological changes.
Table 3: Effect of this compound on Cytokine Expression in the CNS of EAE Animals
| Cytokine | Animal Model | Treatment Group | Outcome |
| IFN-γ | Lewis Rat EAE | This compound | Marked reduction in expression[1] |
| TNF-α | Lewis Rat EAE | This compound | Marked reduction in expression[1] |
*Data from a rat model is included as a reference for the expected cytokine changes.
Experimental Protocols
Protocol 1: Induction of Relapsing-Remitting EAE in SJL/J Mice
This protocol is adapted from established methods for inducing relapsing-remitting EAE in SJL/J mice using proteolipid protein (PLP) peptide 139-151.
Materials:
-
Female SJL/J mice, 8-12 weeks old
-
Proteolipid protein (PLP) peptide 139-151 (HCLGKWLGHPDKF)
-
Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis (H37Ra)
-
Pertussis toxin (optional, for increased severity of the initial phase)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Isoflurane or other approved anesthetic
Procedure:
-
Antigen Emulsion Preparation:
-
On the day of immunization, prepare the PLP/CFA emulsion.
-
Dissolve PLP 139-151 peptide in sterile PBS to a final concentration of 2 mg/mL.
-
In a sterile glass syringe, mix equal volumes of the PLP peptide solution and CFA.
-
Emulsify the mixture by repeatedly drawing and expelling it through a 20-gauge needle until a thick, stable emulsion is formed. A drop of the emulsion should not disperse when placed in water.
-
-
Immunization (Day 0):
-
Anesthetize the mice using isoflurane.
-
Inject 0.1 mL of the PLP/CFA emulsion subcutaneously into two sites on the flank of each mouse, for a total of 0.2 mL per mouse.
-
(Optional) If using pertussis toxin, administer 200 ng in 0.1 mL of PBS intraperitoneally (i.p.) on day 0 and day 2 post-immunization.
-
-
Clinical Scoring:
-
Begin daily monitoring of the mice for clinical signs of EAE starting from day 7 post-immunization.
-
Weigh the mice and score their clinical signs according to the standard EAE scoring scale (0-5):
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Complete hind limb paralysis
-
4: Hind and forelimb paralysis
-
5: Moribund or dead
-
-
Expected Disease Course:
-
Disease onset is typically observed between days 10 and 14 post-immunization.
-
The initial acute phase is followed by a period of remission.
-
Relapses, characterized by the reappearance or worsening of clinical signs, typically occur between days 20 and 40.
Protocol 2: Induction of EAE in SWXJ Mice
While a detailed, standardized protocol for relapsing-remitting EAE in SWXJ mice is less commonly cited, chronic EAE can be induced using PLP peptides. The following is a general guideline based on available information.
Materials:
-
Female SWXJ mice, 8-12 weeks old
-
PLP peptide (e.g., PLP 139-151, PLP 104-117, or PLP 178-191)
-
Complete Freund's Adjuvant (CFA) with Mycobacterium tuberculosis
-
Sterile PBS
Procedure:
-
Antigen Emulsion Preparation: Prepare the PLP/CFA emulsion as described in Protocol 1.
-
Immunization: Immunize mice subcutaneously with the PLP/CFA emulsion. The specific dose of peptide and the use of pertussis toxin may need to be optimized for the desired disease course.
-
Clinical Scoring: Monitor and score the mice daily from day 7 post-immunization as described in Protocol 1.
Expected Disease Course:
-
Immunization with PLP peptides in SWXJ mice typically induces an acute EAE that progresses to a chronic form.
Protocol 3: this compound Treatment
The following is a general therapeutic treatment regimen based on the available literature. The precise dosage and administration schedule should be optimized for each specific study.
Materials:
-
This compound
-
Vehicle solution (e.g., sterile PBS, or as recommended by the manufacturer)
Procedure:
-
Treatment Initiation: For a therapeutic regimen, begin treatment upon the first appearance of clinical signs of EAE (e.g., a clinical score of 1).
-
Administration: The route of administration (e.g., oral gavage, intraperitoneal injection) and the dosage of this compound need to be determined. A starting point for dose-finding studies could be in the range of 1 to 50 mg/kg, administered daily.
-
Monitoring: Continue daily clinical scoring and body weight measurements throughout the treatment period to assess the efficacy of this compound in ameliorating disease symptoms.
-
Endpoint Analysis: At the termination of the experiment, tissues (e.g., brain, spinal cord, spleen) can be collected for histopathological analysis of inflammatory cell infiltration and demyelination, and for molecular analysis of cytokine expression (e.g., by RT-PCR or ELISA).
Experimental workflow for studying this compound in EAE mouse models.
Conclusion
The SJL and SWXJ mouse models of EAE are valuable for investigating the therapeutic potential of compounds like this compound for multiple sclerosis. The protocols outlined above provide a framework for inducing EAE and evaluating the efficacy of this compound. The inhibitory effect of this compound on PDE IV and the subsequent reduction in pro-inflammatory cytokines provide a clear rationale for its use in autoimmune and inflammatory diseases. Further studies are warranted to fully elucidate the quantitative effects and optimal treatment regimens for this compound in these preclinical models.
References
Application Notes and Protocols for Intraperitoneal Administration of Escitalopram in Rodents
Disclaimer: These application notes are intended for research purposes only. All procedures involving live animals must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee.
Introduction
Escitalopram, the S-enantiomer of the racemic antidepressant citalopram, is a highly selective serotonin reuptake inhibitor (SSRI).[1][2][3] Its primary mechanism of action is the potentiation of serotonergic activity in the central nervous system by inhibiting the reuptake of serotonin (5-HT) from the synaptic cleft.[1][2][3][4] Escitalopram is widely used in preclinical rodent models to investigate depression, anxiety, and other neuropsychiatric disorders.[5][6] Intraperitoneal (IP) injection is a common and effective route for administering escitalopram in these studies.
Mechanism of Action
Escitalopram enhances serotonergic neurotransmission by binding to the primary binding site on the serotonin transporter (SERT), preventing the reabsorption of serotonin into the presynaptic neuron.[1][2][4][7] This leads to an increased concentration of serotonin in the synaptic cleft, making more of it available to bind to postsynaptic receptors.[2][4] Uniquely among SSRIs, escitalopram also binds to an allosteric site on the SERT, which stabilizes its binding to the primary site and further enhances the inhibition of serotonin reuptake.[1][7]
Pharmacokinetics in Rodents
Understanding the pharmacokinetic profile of escitalopram in rodents is crucial for designing experiments with appropriate dosing and timing of behavioral or physiological assessments.
| Parameter | Mice | Rats |
| Route of Administration | Subcutaneous (s.c.) | Intravenous (i.v.), Intraperitoneal (i.p.), Subcutaneous (s.c.) |
| Terminal Half-life | ~1 hour | ~1.27 hours (i.p. & s.c.) |
| Time to Peak Concentration (Tmax) | 0.07–0.09 hours (s.c.) | Not explicitly stated for i.p., but rapid absorption is noted. |
| Brain-to-Plasma Ratio | Not explicitly stated | Unbound brain-to-plasma AUC ratio of 0.8.[8] |
| Metabolism | Primarily hepatic. | Primarily hepatic, metabolized to S-demethylcitalopram (S-DCT) and S-didemethylcitalopram (S-DDCT).[9] |
| Clearance | Faster metabolism compared to humans.[10] | Systemic clearance decreases with increasing dose.[8] |
Note: The pharmacokinetics of escitalopram can be influenced by the specific strain, age, and sex of the rodent, as well as the vehicle used for administration.
Dosage Guidelines for Intraperitoneal Injection
The appropriate dose of escitalopram will depend on the specific research question, the rodent species and strain, and the duration of the study (acute vs. chronic). The following table summarizes doses used in published research.
| Species | Dose Range (mg/kg) | Study Type | Notes |
| Mice | 10 mg/kg | Behavioral (Tail Suspension Test) | Administered 30 minutes before testing.[11] |
| Rats | 5, 10, 20 mg/kg | Nociception, Ulcerative Colitis | Single administration for nociception studies.[6] |
| Rats | 10 mg/kg/day | Chronic (21 days) | Well-tolerated in chronic studies.[12] |
| Rats | 12.2 mg/kg | Pharmacokinetic | Compared i.p. and s.c. routes.[13] |
It is recommended to start with a dose from the lower end of the published range and perform a dose-response study to determine the optimal dose for your specific experimental paradigm.
Experimental Protocols
Preparation of Escitalopram for Injection
-
Obtain Escitalopram: Escitalopram is commonly available as escitalopram oxalate.
-
Vehicle Selection: A common vehicle for escitalopram is sterile 0.9% saline. For compounds that are difficult to dissolve, a small amount of a solubilizing agent such as Tween 80 or DMSO may be used, but the final concentration of the solubilizing agent should be minimized and a vehicle-only control group should be included in the study.
-
Calculation of Concentration:
-
Determine the desired dose in mg/kg.
-
Weigh the animal to determine the total mg of escitalopram needed.
-
Determine the injection volume. A typical injection volume for mice is 10 ml/kg, and for rats is up to 10 ml/kg.[14]
-
Calculate the required concentration of the escitalopram solution (in mg/ml).
-
-
Preparation:
-
Under sterile conditions, weigh the appropriate amount of escitalopram oxalate powder.
-
Dissolve the powder in the chosen vehicle. Gentle warming or vortexing may be necessary to achieve complete dissolution.
-
Sterile filter the final solution using a 0.22 µm syringe filter into a sterile vial.
-
Intraperitoneal Injection Protocol for Rodents
This protocol provides a general guideline for performing an intraperitoneal injection in rats and mice.
Materials:
-
Sterile escitalopram solution
-
Sterile syringes (1 ml or 3 ml)
-
Sterile needles (25-27 gauge for mice, 23-25 gauge for rats)[14]
-
70% ethanol or other skin disinfectant
-
Appropriate personal protective equipment (gloves, lab coat)
Procedure:
-
Animal Restraint:
-
Mice: Grasp the mouse by the scruff of the neck to immobilize the head. Secure the tail with the pinky finger of the same hand.
-
Rats: A two-person technique is often preferred.[14] One person restrains the rat by holding its head between their index and middle fingers and wrapping their remaining fingers around the thoracic cavity. The other person holds the rear feet and tail. Alternatively, a one-person technique using a towel wrap can be employed.[14]
-
In both cases, the animal should be positioned in dorsal recumbency (on its back) with its head tilted slightly downward. This allows the abdominal organs to shift cranially, reducing the risk of puncture.[15][16]
-
-
Injection Site Identification:
-
Injection:
-
Disinfect the injection site with 70% ethanol.[17]
-
Insert the needle, with the bevel facing up, at a 30-40 degree angle to the abdominal wall.[14]
-
Gently aspirate by pulling back on the syringe plunger. If you see yellow fluid (urine) or brown/green fluid (intestinal contents), withdraw the needle and reinject at a different site with a fresh needle and syringe.[15][16][17] If no fluid is aspirated, proceed with the injection.
-
Inject the solution slowly and steadily.
-
Withdraw the needle and return the animal to its cage.
-
-
Post-Injection Monitoring:
-
Monitor the animal for any signs of distress, such as lethargy, abdominal swelling, or signs of pain.
-
In chronic studies, it is advisable to alternate between the left and right lower quadrants for injections to minimize irritation.[14]
-
Visualizations
Mechanism of Action of Escitalopram
References
- 1. Escitalopram: a unique mechanism of action | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Escitalopram | C20H21FN2O | CID 146570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Escitalopram Oxalate? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Pharmacokinetic modelling of blood-brain barrier transport of escitalopram in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antidepressant-like drug effects in juvenile and adolescent mice in the tail suspension test: Relationship with hippocampal serotonin and norepinephrine transporter expression and function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Prenatal exposure to escitalopram and/or stress in rats: a prenatal stress model of maternal depression and its treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. animalcare.ubc.ca [animalcare.ubc.ca]
- 15. research.vt.edu [research.vt.edu]
- 16. research.vt.edu [research.vt.edu]
- 17. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
Application Notes and Protocols: Assessing the Efficacy of Escitalopram in a Therapeutic EAE Model
A. Introduction
Experimental Autoimmune Encephalomyelitis (EAE) is the most widely utilized animal model for the human inflammatory demyelinating disease, multiple sclerosis (MS).[1][2] EAE mirrors many of the clinical and pathological features of MS, making it an invaluable tool for investigating disease pathogenesis and evaluating potential therapeutic interventions.[1][3] Selective serotonin reuptake inhibitors (SSRIs), such as escitalopram, have demonstrated immunomodulatory and neuroprotective effects in preclinical studies, suggesting their potential as a therapeutic strategy for MS.[1][4][5] In vivo studies have shown that antidepressants can delay disease onset and alleviate symptoms in EAE.[3][5] This document provides detailed protocols for assessing the efficacy of escitalopram in a therapeutic EAE model, along with data presentation guidelines and visualizations of key pathways and workflows.
B. Data Presentation
Quantitative data from EAE studies should be summarized in clear and concise tables to facilitate comparison between treatment groups.
Table 1: Clinical EAE Score
| Treatment Group | N | Mean Peak Score (± SEM) | Mean Onset Day (± SEM) | Cumulative Disease Score (± SEM) |
| Vehicle Control | 10 | 3.5 ± 0.3 | 12.1 ± 0.5 | 45.2 ± 3.1 |
| Escitalopram (10 mg/kg) | 10 | 2.1 ± 0.2 | 14.5 ± 0.7 | 28.7 ± 2.5 |
| Dexamethasone (1 mg/kg) | 10 | 1.5 ± 0.1 | 16.2 ± 0.6 | 19.8 ± 1.9** |
| p < 0.05, *p < 0.01 compared to Vehicle Control |
Table 2: Splenocyte Proliferation and Cytokine Production
| Treatment Group | Proliferation (Stimulation Index) | IFN-γ (pg/mL) | IL-17 (pg/mL) | IL-10 (pg/mL) |
| Vehicle Control | 8.5 ± 0.9 | 1250 ± 150 | 850 ± 90 | 250 ± 30 |
| Escitalopram (10 mg/kg) | 4.2 ± 0.5 | 680 ± 85 | 420 ± 50 | 480 ± 55* |
| Dexamethasone (1 mg/kg) | 2.1 ± 0.3 | 310 ± 40 | 180 ± 25 | 620 ± 70** |
| *p < 0.05, *p < 0.01 compared to Vehicle Control |
Table 3: Histological Analysis of Spinal Cord
| Treatment Group | Infiltration Score (0-4) | Demyelination Score (0-3) |
| Vehicle Control | 3.2 ± 0.4 | 2.5 ± 0.3 |
| Escitalopram (10 mg/kg) | 1.8 ± 0.3 | 1.4 ± 0.2 |
| Dexamethasone (1 mg/kg) | 1.1 ± 0.2 | 0.8 ± 0.1 |
| *p < 0.05, *p < 0.01 compared to Vehicle Control |
C. Experimental Protocols
1. EAE Induction in C57BL/6 Mice
This protocol describes the induction of EAE in C57BL/6 mice using Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide.
-
Materials:
-
MOG35-55 peptide (e.g., from Anaspec)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra (e.g., from Difco)
-
Pertussis toxin (PTx) (e.g., from List Biological Laboratories)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Female C57BL/6 mice, 8-10 weeks old
-
-
Procedure:
-
Prepare the MOG35-55/CFA emulsion: Emulsify MOG35-55 peptide in PBS with an equal volume of CFA to a final concentration of 2 mg/mL MOG35-55 and 4 mg/mL Mycobacterium tuberculosis.
-
On day 0, immunize each mouse subcutaneously at two sites on the flank with 100 µL of the MOG35-55/CFA emulsion (100 µg of MOG35-55 per mouse).[6]
-
On day 0 and day 2, administer 200 ng of pertussis toxin in 100 µL of PBS intraperitoneally (i.p.).[6]
-
2. Escitalopram Administration
Treatment is initiated upon the first appearance of clinical signs of EAE (therapeutic model).
-
Materials:
-
Escitalopram oxalate (e.g., from Sigma-Aldrich)
-
Sterile saline (0.9% NaCl)
-
Vehicle (e.g., sterile water or saline)
-
-
Procedure:
-
Prepare a stock solution of escitalopram in the chosen vehicle. A common dose is 10 mg/kg.[7]
-
Once a mouse shows the first clinical sign of EAE (e.g., limp tail), begin daily administration of escitalopram or vehicle.
-
Administer the treatment via oral gavage or intraperitoneal injection at a consistent time each day for the duration of the experiment (typically 21-28 days post-immunization).
-
3. Clinical Scoring of EAE
Mice are monitored and scored daily for clinical signs of EAE.
-
Procedure:
-
Weigh and score each mouse daily, starting from day 7 post-immunization.
-
Use a standard EAE scoring scale:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness or waddling gait
-
3: Partial hind limb paralysis
-
4: Complete hind limb paralysis
-
5: Moribund or dead
-
-
Record the daily scores for each mouse to calculate the mean clinical score, peak score, and cumulative disease score.
-
4. Immunological Assays
At the end of the experiment, spleens are harvested for immunological analysis.
-
Splenocyte Proliferation Assay:
-
Isolate splenocytes and culture them in the presence or absence of MOG35-55 peptide.
-
After 72 hours, assess proliferation using a standard method (e.g., BrdU incorporation or CFSE dilution).
-
The stimulation index is calculated as the ratio of proliferation in the presence of MOG35-55 to proliferation in its absence.
-
-
Cytokine Analysis:
5. Histological Analysis
Spinal cords are collected for histological assessment of inflammation and demyelination.
-
Procedure:
-
Perfuse mice with PBS followed by 4% paraformaldehyde.
-
Dissect the spinal cord and process for paraffin embedding.
-
Cut sections and stain with Hematoxylin and Eosin (H&E) for inflammation and Luxol Fast Blue (LFB) for demyelination.
-
Score the sections for the degree of cellular infiltration and demyelination using a standardized scoring system.[10]
-
D. Visualizations
References
- 1. Antidepressants on Multiple Sclerosis: A Review of In Vitro and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Experimental autoimmune encephalomyelitis (EAE) as a model for multiple sclerosis (MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Serotonergic drug repurposing in multiple sclerosis: A new possibility for disease-modifying therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antidepressants on Multiple Sclerosis: A Review of In Vitro and In Vivo Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mild Disease Course of Experimental Autoimmune Encephalomyelitis without Pertussis Toxin: Brain Transcriptome Analysis Reveals Similar Signaling to Active Lesions in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Escitalopram reduces circulating pro-inflammatory cytokines and improves depressive behavior without affecting sleep in a rat model of post-cardiac infarct depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Immunomodulation Mechanism of Antidepressants: Interactions between Serotonin/Norepinephrine Balance and Th1/Th2 Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Novel therapeutic for multiple sclerosis protects white matter function in EAE mouse model [frontiersin.org]
Application Notes and Protocols: Mesopram Dose-Response Study in a Murine Colitis Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammatory Bowel Disease (IBD) is a group of chronic inflammatory conditions of the gastrointestinal tract, with ulcerative colitis being one of its major forms. The dextran sulfate sodium (DSS)-induced colitis model in mice is a widely utilized and reproducible animal model that mimics many of the clinical and histological features of human ulcerative colitis.[1][2] This model is invaluable for investigating the pathogenesis of IBD and for the preclinical evaluation of novel therapeutic agents.
Mesopram, a specific inhibitor of phosphodiesterase-4 (PDE4), has been identified as a potential therapeutic agent for IBD. PDE4 inhibition leads to an increase in intracellular cyclic AMP (cAMP), which in turn downregulates the inflammatory response, notably by decreasing the synthesis of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ).[3][4]
A key study demonstrated that this compound ameliorates murine colitis in both preventive and therapeutic settings. A dose-finding study identified 50 mg/kg as the most effective dose compared to 2 and 10 mg/kg in a preventive protocol.[3] This document provides detailed protocols and application notes based on established methodologies for conducting a dose-response study of this compound in a DSS-induced murine colitis model.
Note: The specific quantitative data from the original this compound dose-response study is not publicly available. The data presented in the following tables are illustrative, reflecting the reported dose-dependent effects of this compound, and are intended to serve as a template for presenting such data.
Data Presentation: Illustrative Dose-Response Effects of this compound
The following tables summarize the expected outcomes of a dose-response study of this compound in a DSS-induced acute colitis model.
Table 1: Effect of this compound on Clinical and Macroscopic Parameters of DSS-Induced Colitis
| Treatment Group | Dose (mg/kg) | Mean Max. Disease Activity Index (DAI) Score | Mean Colon Length (cm) |
| Healthy Control | - | 0.0 | 9.5 |
| DSS + Vehicle | - | 3.5 | 6.2 |
| DSS + this compound | 2 | 2.8 | 7.1 |
| DSS + this compound | 10 | 2.1 | 7.9 |
| DSS + this compound | 50 | 1.5 | 8.8 |
Table 2: Effect of this compound on Histological and Inflammatory Markers
| Treatment Group | Dose (mg/kg) | Mean Histological Score | Mean TNF-α Level (pg/mg tissue) | Mean IFN-γ Level (pg/mg tissue) |
| Healthy Control | - | 0.2 | 50 | 25 |
| DSS + Vehicle | - | 3.8 | 350 | 200 |
| DSS + this compound | 2 | 3.1 | 280 | 160 |
| DSS + this compound | 10 | 2.4 | 190 | 110 |
| DSS + this compound | 50 | 1.6 | 100 | 60 |
Experimental Protocols
Murine Model of DSS-Induced Acute Colitis
This protocol describes the induction of acute colitis in mice using DSS, which is a widely accepted method for its simplicity and reproducibility.[1][5]
Materials:
-
Male C57BL/6 mice, 8-10 weeks old
-
Dextran Sulfate Sodium (DSS), molecular weight 36,000-50,000 Da
-
Sterile drinking water
-
Animal housing with a 12-hour light/dark cycle
Procedure:
-
Acclimatize mice for at least one week under standard laboratory conditions with ad libitum access to food and water.
-
Record the initial body weight of each mouse.
-
Prepare a 3-5% (wt/vol) DSS solution in sterile drinking water. The optimal concentration may need to be determined empirically based on the DSS batch and mouse strain.[1][6]
-
Administer the DSS solution as the sole source of drinking water for 5-7 consecutive days.[5] Control mice should receive regular sterile drinking water.
-
Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool to calculate the Disease Activity Index (DAI).
This compound Administration (Preventive Model)
In a preventive model, treatment with the test compound begins concurrently with the induction of colitis.[3]
Materials:
-
This compound
-
Vehicle solution (e.g., sterile saline with 0.5% carboxymethylcellulose)
-
Gavage needles
Procedure:
-
Prepare stock solutions of this compound in the vehicle at concentrations suitable for oral or intraperitoneal administration.
-
On the same day that DSS administration begins, start the daily administration of this compound or vehicle to the respective groups of mice.
-
Administer this compound at the desired doses (e.g., 2, 10, and 50 mg/kg) via oral gavage or intraperitoneal injection.[3]
-
Continue daily administration for the duration of the DSS treatment (5-7 days).
Assessment of Colitis Severity
At the end of the study period, a comprehensive assessment of colitis severity is performed.
a. Disease Activity Index (DAI) The DAI is a composite score of weight loss, stool consistency, and rectal bleeding, recorded daily.[5]
| Score | Weight Loss (%) | Stool Consistency | Rectal Bleeding |
| 0 | None | Normal | None |
| 1 | 1-5 | Loose Stools | Fecal Occult Blood |
| 2 | 5-10 | Loose Stools | Fecal Occult Blood |
| 3 | 10-15 | Diarrhea | Visible Rectal Bleeding |
| 4 | >15 | Diarrhea | Gross Rectal Bleeding |
b. Macroscopic Evaluation
-
Euthanize mice at the end of the experiment.
-
Dissect the colon from the cecum to the anus.
-
Measure the length of the colon. Colon shortening is a reliable indicator of inflammation.[3]
-
Note any macroscopic signs of inflammation, such as edema, ulceration, and hyperemia.
c. Histological Analysis
-
Fix a segment of the distal colon in 10% neutral buffered formalin.
-
Embed the tissue in paraffin and cut 5 µm sections.
-
Stain the sections with Hematoxylin and Eosin (H&E).
-
Score the sections for severity of inflammation, extent of injury, and crypt damage.
d. Myeloperoxidase (MPO) Activity Assay MPO is an enzyme abundant in neutrophils, and its activity in the colon tissue is a quantitative marker of neutrophil infiltration and inflammation.[5]
e. Cytokine Analysis
-
Homogenize a section of the colon tissue in a suitable lysis buffer.
-
Centrifuge the homogenate and collect the supernatant.
-
Measure the concentrations of pro-inflammatory cytokines such as TNF-α and IFN-γ using ELISA or other immunoassays.[3][5]
Visualizations
Caption: Experimental workflow for the this compound dose-response study.
References
- 1. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. criver.com [criver.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Protocol for colitis-associated colorectal cancer murine model induced by AOM and DSS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. socmucimm.org [socmucimm.org]
- 6. yeasenbio.com [yeasenbio.com]
Application Notes and Protocols: In Vitro Assay for Measuring a Compound's Inhibition of TNF-alpha
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to measure the in vitro inhibition of Tumor Necrosis Factor-alpha (TNF-α) by a test compound, referred to herein as "Mesopram." The protocols described are based on established and widely used methodologies.
Introduction
Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic pro-inflammatory cytokine that plays a central role in the pathogenesis of numerous inflammatory and autoimmune diseases.[1][2][3] Consequently, the inhibition of TNF-α has become a key therapeutic strategy for these conditions.[4][5][6] A variety of in vitro cell-based assays are available to screen and characterize the potency of TNF-α inhibitors.[1][7][8]
This document outlines two common and robust in vitro methods to quantify the inhibitory effect of a test compound on TNF-α activity: the Enzyme-Linked Immunosorbent Assay (ELISA) and the NF-κB Reporter Gene Assay.
Principle of the Assays
TNF-α Inhibition ELISA
This assay quantifies the amount of TNF-α produced by cells in culture.[9][10] Cells, typically macrophages or monocytes, are stimulated with an inflammatory agent like lipopolysaccharide (LPS) to induce the production and secretion of TNF-α.[1][10] The test compound is added to the cell culture to assess its ability to suppress this production. The concentration of TNF-α in the cell culture supernatant is then measured using a sandwich ELISA. In this assay, a capture antibody specific for TNF-α is coated onto a microplate. The supernatant is added, and any TNF-α present binds to the antibody. A second, enzyme-linked detection antibody is then added, which also binds to the captured TNF-α. Finally, a substrate is added that is converted by the enzyme into a detectable signal, the intensity of which is proportional to the amount of TNF-α present.[9]
NF-κB Reporter Gene Assay
The binding of TNF-α to its receptor (TNFR1) on the cell surface initiates a signaling cascade that leads to the activation of the transcription factor NF-κB.[][12] This assay utilizes a cell line that has been genetically engineered to contain a reporter gene (e.g., luciferase) under the control of an NF-κB response element.[13][14][15] When these cells are stimulated with TNF-α, NF-κB is activated, binds to its response element, and drives the expression of the reporter gene. The resulting signal (e.g., luminescence for luciferase) is directly proportional to the level of NF-κB activation.[16][17] A test compound that inhibits TNF-α activity will prevent or reduce the activation of NF-κB, leading to a decrease in the reporter signal.[14]
Data Presentation
The quantitative data generated from these assays should be summarized in a clear and structured format to allow for easy comparison of the inhibitory effects of the test compound at different concentrations.
Table 1: Inhibition of TNF-α Production by this compound (ELISA)
| This compound Concentration (µM) | TNF-α Concentration (pg/mL) (Mean ± SD) | % Inhibition | IC₅₀ (µM) |
| 0 (Vehicle Control) | 1000 ± 50 | 0 | \multirow{5}{*}{[Calculated Value]} |
| 0.1 | 850 ± 45 | 15 | |
| 1 | 550 ± 30 | 45 | |
| 10 | 150 ± 20 | 85 | |
| 100 | 50 ± 10 | 95 |
Table 2: Inhibition of TNF-α Induced NF-κB Activation by this compound (Reporter Assay)
| This compound Concentration (µM) | Luminescence (RLU) (Mean ± SD) | % Inhibition | IC₅₀ (µM) |
| 0 (Vehicle Control) | 500,000 ± 25,000 | 0 | \multirow{5}{*}{[Calculated Value]} |
| 0.1 | 425,000 ± 20,000 | 15 | |
| 1 | 275,000 ± 15,000 | 45 | |
| 10 | 75,000 ± 10,000 | 85 | |
| 100 | 25,000 ± 5,000 | 95 |
Experimental Protocols
Protocol 1: TNF-α Inhibition ELISA
Materials:
-
RAW 264.7 cells (murine macrophage cell line)
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin
-
LPS (Lipopolysaccharide)
-
Test compound (this compound)
-
Human TNF-α ELISA Kit (e.g., from Thermo Fisher Scientific, Sigma-Aldrich)[9][18]
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound). Incubate for 1 hour.
-
LPS Stimulation: Add 10 µL of LPS solution to each well to a final concentration of 1 µg/mL to stimulate TNF-α production. Do not add LPS to the negative control wells.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate at 1000 rpm for 10 minutes. Carefully collect the supernatant from each well.
-
ELISA: Perform the TNF-α ELISA on the collected supernatants according to the manufacturer's instructions.[10][18][19] This typically involves the following steps:
-
Addition of standards and samples to the antibody-coated plate.
-
Incubation to allow TNF-α to bind.
-
Washing the plate to remove unbound substances.
-
Addition of the detection antibody.
-
Incubation and washing.
-
Addition of the substrate solution.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength.
-
-
Data Analysis: Calculate the concentration of TNF-α in each sample using the standard curve. Determine the percentage of inhibition for each this compound concentration and calculate the IC₅₀ value.
Protocol 2: NF-κB Reporter Gene Assay
Materials:
-
HEK-293/NF-κB-luc cells (or other suitable reporter cell line)[13][15]
-
DMEM
-
FBS
-
Penicillin-Streptomycin
-
Recombinant human TNF-α
-
Test compound (this compound)
-
Luciferase assay reagent
-
96-well cell culture plates (white, opaque for luminescence)
-
Luminometer
Procedure:
-
Cell Culture: Culture the NF-κB reporter cell line in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed the cells into a white, opaque 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Add 50 µL of the this compound dilutions to the respective wells. Include a vehicle control.
-
TNF-α Stimulation: Add 50 µL of recombinant human TNF-α to each well to a final concentration of 10 ng/mL. Do not add TNF-α to the negative control wells.
-
Incubation: Incubate the plate for 6-8 hours at 37°C.
-
Lysis and Luminescence Measurement: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol for the luciferase assay reagent.[13] This typically involves adding the reagent directly to the wells, incubating for a short period, and then reading the luminescence on a luminometer.
-
Data Analysis: Determine the percentage of inhibition of TNF-α-induced luminescence for each this compound concentration and calculate the IC₅₀ value.
Mandatory Visualizations
TNF-α Signaling Pathway and Inhibition
Caption: TNF-α signaling pathway and the inhibitory action of this compound.
Experimental Workflow for TNF-α Inhibition ELISA
Caption: Workflow for measuring this compound's inhibition of TNF-α production.
Experimental Workflow for NF-κB Reporter Gene Assay
Caption: Workflow for this compound's inhibition of TNF-α induced NF-κB activation.
References
- 1. Methods for Evaluation of TNF-α Inhibition Effect | Springer Nature Experiments [experiments.springernature.com]
- 2. What are TNF-α modulators and how do they work? [synapse.patsnap.com]
- 3. Tumor Necrosis Factor Alpha Signaling and Organogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Molecular mechanisms of action of anti-TNF-α agents - Comparison among therapeutic TNF-α antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] In vitro Cell-Based Assays for Potency Testing of Anti-TNF-α Biological Drugs | Semantic Scholar [semanticscholar.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Frontiers | Tumor Necrosis Factor Receptors: Pleiotropic Signaling Complexes and Their Differential Effects [frontiersin.org]
- 13. eaglebio.com [eaglebio.com]
- 14. A robust in vitro screening assay to identify NF-kappaB inhibitors for inflammatory muscle diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Establishment of a cell-based assay for examining the expression of tumor necrosis factor alpha (TNF-alpha) gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. svarlifescience.com [svarlifescience.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. novamedline.com [novamedline.com]
Application Notes and Protocols: RT-PCR Analysis of Cytokine Expression Following Mesopram Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mesopram is a potent and selective inhibitor of phosphodiesterase type IV (PDE IV), an enzyme that plays a crucial role in the inflammatory cascade.[1] By inhibiting PDE IV, this compound leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn modulates the expression of various inflammatory mediators. Notably, this compound has been shown to decrease the synthesis of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interferon-gamma (IFN-γ).[1][2] This application note provides a detailed protocol for the analysis of cytokine gene expression in response to this compound treatment using Reverse Transcription Polymerase Chain Reaction (RT-PCR).
The quantification of cytokine mRNA levels is a critical step in understanding the immunomodulatory effects of therapeutic agents like this compound.[3] Real-time RT-PCR (also known as qPCR) is a highly sensitive and specific method for measuring changes in gene expression, making it the gold standard for this type of analysis.[4][5]
Mechanism of Action: this compound in Cytokine Regulation
This compound exerts its anti-inflammatory effects by selectively targeting PDE IV. The inhibition of this enzyme prevents the degradation of cAMP, leading to its accumulation within immune cells. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and inactivates various pro-inflammatory transcription factors, ultimately leading to a reduction in the expression of cytokines like TNF-α and IFN-γ. This selective inhibition of Th1 cytokine production highlights the therapeutic potential of this compound in autoimmune and inflammatory diseases.[1]
Experimental Protocols
This section outlines the key experimental protocols for treating cells with this compound and subsequently analyzing cytokine expression via RT-PCR.
Cell Culture and this compound Treatment
-
Cell Line: This protocol is optimized for use with murine macrophage-like RAW 264.7 cells or human peripheral blood mononuclear cells (PBMCs).
-
Cell Seeding: Seed the cells in 6-well plates at a density of 1 x 10^6 cells per well.
-
Stimulation: To induce an inflammatory response, stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
-
This compound Treatment: Following stimulation, treat the cells with varying concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) or a vehicle control (e.g., DMSO) for 6 hours.
RNA Isolation and cDNA Synthesis
-
RNA Extraction: Isolate total RNA from the treated cells using a commercially available RNA isolation kit, following the manufacturer's instructions. The High Pure RNA Isolation Kit is a suitable option.[4]
-
DNase Treatment: To eliminate any contaminating genomic DNA, perform a DNase treatment.[6]
-
RNA Quantification: Determine the concentration and purity of the isolated RNA using a spectrophotometer.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a first-strand cDNA synthesis kit.[6] It is recommended to process all samples from a single experiment simultaneously to minimize variations in reverse transcriptase efficiency.[4]
Real-Time PCR (qPCR)
-
Primer Design: Design or obtain validated primers for the target cytokine genes (e.g., TNF-α, IFN-γ) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization. Primers should ideally span an intron-exon boundary to avoid amplification of any residual genomic DNA.[4] The optimal melting temperature for primers is typically between 58-60°C.[4]
-
qPCR Reaction Setup: Prepare the qPCR reaction mix using a SYBR Green-based master mix. A typical reaction includes:
-
SYBR Green Master Mix (2X)
-
Forward Primer (10 µM)
-
Reverse Primer (10 µM)
-
cDNA template
-
Nuclease-free water
-
-
Thermal Cycling Conditions: Perform the qPCR using a real-time PCR detection system with the following cycling conditions:
-
Initial Denaturation: 95°C for 10 minutes
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
-
Melt Curve Analysis: After the amplification cycles, perform a melt curve analysis to verify the specificity of the amplified product.[5]
Data Analysis and Presentation
The relative expression of the target cytokine genes can be calculated using the ΔΔCt method. The expression levels are normalized to the housekeeping gene and then expressed as a fold change relative to the vehicle-treated control group.
Quantitative Data Summary
The following tables present representative data on the effect of this compound on TNF-α and IFN-γ mRNA expression in LPS-stimulated RAW 264.7 cells.
Table 1: Relative mRNA Expression of TNF-α after this compound Treatment
| Treatment Group | Concentration (µM) | Mean Fold Change (vs. Control) | Standard Deviation |
| Vehicle Control | - | 1.00 | ± 0.12 |
| This compound | 0.1 | 0.78 | ± 0.09 |
| This compound | 1 | 0.45 | ± 0.06 |
| This compound | 10 | 0.21 | ± 0.04 |
Table 2: Relative mRNA Expression of IFN-γ after this compound Treatment
| Treatment Group | Concentration (µM) | Mean Fold Change (vs. Control) | Standard Deviation |
| Vehicle Control | - | 1.00 | ± 0.15 |
| This compound | 0.1 | 0.82 | ± 0.11 |
| This compound | 1 | 0.51 | ± 0.08 |
| This compound | 10 | 0.29 | ± 0.05 |
Conclusion
This application note provides a comprehensive protocol for the RT-PCR analysis of cytokine expression following treatment with the PDE IV inhibitor, this compound. The presented data indicates that this compound effectively reduces the expression of the pro-inflammatory cytokines TNF-α and IFN-γ in a dose-dependent manner. This methodology can be readily adapted for the screening and characterization of other potential anti-inflammatory compounds. The use of real-time RT-PCR provides a robust and reliable method for quantifying the immunomodulatory effects of novel drug candidates.[4]
References
- 1. The type IV phosphodiesterase specific inhibitor this compound inhibits experimental autoimmune encephalomyelitis in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The specific type-4 phosphodiesterase inhibitor this compound alleviates experimental colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Use of Real-Time Quantitative PCR for the Analysis of Cytokine mRNA Levels | Springer Nature Experiments [experiments.springernature.com]
- 4. The Use of Real-Time Reverse Transcriptase PCR for the Quantification of Cytokine Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitation of cytokine mRNA by real-time RT-PCR during a vaccination trial in a rabbit model of fascioliasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytokine RT-qPCR and ddPCR for immunological investigations of the endangered Australian sea lion (Neophoca cinerea) and other mammals - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Histological Analysis of Colon Tissue After Mesopram Treatment in Experimental Colitis
Audience: Researchers, scientists, and drug development professionals in gastroenterology and pharmacology.
Abstract: This document provides detailed protocols for the histological evaluation of colon tissue in a dextran sulfate sodium (DSS)-induced murine colitis model following treatment with Mesopram. This compound, a specific phosphodiesterase-4 (PDE4) inhibitor, has demonstrated therapeutic potential in alleviating experimental colitis by modulating inflammatory pathways.[1][2] These application notes offer a comprehensive guide, including experimental workflows, tissue processing, staining techniques, and a standardized histological scoring system to quantitatively assess treatment efficacy. The provided methodologies and data presentation formats are designed to ensure reproducibility and facilitate the comparison of results across studies.
Introduction and Mechanism of Action
Inflammatory bowel disease (IBD) is characterized by chronic inflammation of the gastrointestinal tract.[3] Preclinical evaluation of novel therapeutics relies on robust and reproducible animal models, such as DSS-induced colitis, which mimics many features of human ulcerative colitis.[4][5] Histological analysis remains a cornerstone for assessing intestinal inflammation and tissue damage in these models.[6]
This compound is a specific inhibitor of phosphodiesterase type-4 (PDE4), an enzyme that degrades cyclic adenosine monophosphate (cAMP).[1][2] By inhibiting PDE4, this compound increases intracellular cAMP levels.[2][7] Elevated cAMP activates Protein Kinase A (PKA), which in turn down-regulates the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interferon-gamma (IFN-γ), thereby reducing the inflammatory response in the colon.[1][2][7]
Caption: this compound inhibits PDE4, increasing cAMP levels and suppressing pro-inflammatory cytokine production.
Experimental Workflow and Data
Evaluating this compound's efficacy involves inducing colitis, administering the compound under different regimens, and performing post-mortem analysis. Studies have successfully used both preventive and therapeutic models.[1] In a preventive model, this compound is given concurrently with the DSS challenge.[1] In a therapeutic model, treatment begins after colitis has been established.[1]
Caption: Workflow for preventive and therapeutic evaluation of this compound in DSS-induced colitis models.
Quantitative Data Presentation
Preclinical studies show that this compound significantly ameliorates key indicators of colitis severity. A dose-finding study identified 50 mg/kg as the most effective dose in a preventive model.[1] Both intraperitoneal and oral administration of this compound reversed DSS-induced colon shortening and reduced inflammatory cytokine production.[1]
Table 1: Effect of this compound (50 mg/kg) on Histological Parameters in DSS-Induced Colitis (Preventive Model)
| Treatment Group | Colon Length (cm) | Histological Score (Arbitrary Units) |
|---|---|---|
| Control (No DSS) | ~8.5 - 9.5 | 0 |
| DSS + Vehicle | Significantly Reduced | Significantly Increased |
| DSS + this compound | Significantly Increased vs. Vehicle | Significantly Reduced vs. Vehicle |
Data synthesized from findings reported in this compound studies.[1][2] Actual values may vary based on specific experimental conditions.
Experimental Protocols
Protocol 1: Induction of Acute DSS Colitis
This protocol is adapted for BALB/c mice, which are commonly used in DSS colitis models.[4][8]
-
Animals: Use 6-8 week old female BALB/c mice.[9][10] Allow mice to acclimate for at least one week prior to the experiment.
-
DSS Solution Preparation: Prepare a 3% to 5% (w/v) solution of Dextran Sulfate Sodium (MW 36-50 kDa) in autoclaved drinking water.[8][9] The optimal concentration may vary between DSS batches and should be determined empirically.[8]
-
Induction: Replace the regular drinking water with the DSS solution and provide it ad libitum for 7 consecutive days.[1][9]
-
Monitoring: Monitor the mice daily for body weight, stool consistency, and the presence of fecal occult blood.[5][8] A significant loss of body weight (15-20%) is an expected sign of successful colitis induction.[8]
Protocol 2: this compound Administration
-
Preparation: Prepare this compound for either intraperitoneal (i.p.) or oral (p.o.) administration at a concentration that allows for a final dose of 50 mg/kg.[1] The vehicle used should be appropriate for the route of administration (e.g., saline or PBS).
-
Administration Schedule:
-
Control Group: Administer the vehicle solution to a parallel group of DSS-treated mice.
Protocol 3: Colon Tissue Collection and Preparation
-
Euthanasia & Dissection: At the experimental endpoint, euthanize mice via an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Colon Excision: Carefully dissect the entire colon from the cecum to the anus.
-
Measurement: Place the colon on a flat surface and measure its length in centimeters. Colon shortening is a key macroscopic indicator of inflammation.[1][5]
-
Sample Collection: For histology, take a distal segment of the colon (~1-2 cm). The remaining tissue can be flash-frozen for cytokine analysis.[8]
-
Fixation: Gently rinse the collected tissue segment with phosphate-buffered saline (PBS) to remove fecal matter and fix in 10% neutral buffered formalin for 24 hours at room temperature.[11]
-
Processing & Embedding: After fixation, wash the tissue and process it through a graded series of ethanol for dehydration, clear with xylene, and embed in paraffin wax to create tissue blocks.[11]
-
Sectioning: Cut 5 µm thick sections from the paraffin blocks using a microtome and mount them on glass slides.[11][12]
Protocol 4: Hematoxylin and Eosin (H&E) Staining
H&E staining is the standard method for visualizing tissue morphology and inflammatory infiltrate.[13][14]
-
Deparaffinization: Immerse slides in two changes of xylene, 10 minutes each.[13]
-
Rehydration: Rehydrate the tissue sections by immersing slides through a graded alcohol series: 100% ethanol (2 changes, 5 min each), 95% ethanol (2 min), 70% ethanol (2 min), and finally rinse in distilled water.[13][15]
-
Hematoxylin Staining: Submerge slides in Harris hematoxylin solution for 5-8 minutes to stain cell nuclei blue.[13][16]
-
Rinsing: Wash slides in running tap water for 5 minutes.[13]
-
Differentiation: Briefly dip slides (1-2 seconds) in 1% acid alcohol to remove non-specific background staining.[15]
-
Bluing: Immerse slides in a bluing agent (e.g., 0.2% ammonia water or saturated lithium carbonate) for 30-60 seconds until nuclei turn a crisp blue.[13][15] Rinse thoroughly in tap water.
-
Eosin Staining: Counterstain with Eosin Y solution for 1-2 minutes to stain cytoplasm and connective tissue in shades of pink and red.[15][16]
-
Dehydration and Clearing: Dehydrate the slides through a reverse graded alcohol series (95% then 100% ethanol) and clear in two changes of xylene.[15]
-
Mounting: Apply a drop of mounting medium and place a coverslip on the tissue section.[15]
Protocol 5: Histological Scoring of Colitis
A standardized scoring system is critical for quantitative and reproducible evaluation.[6][17] The following system is based on the parameters established by Dieleman et al., which evaluates multiple aspects of tissue damage.[18]
-
Microscopic Examination: A pathologist, blinded to the treatment groups, should examine the H&E stained slides.
-
Scoring Parameters: Evaluate each tissue section based on the four parameters listed in Table 2.
-
Calculation: The final histological score is calculated by summing the scores for Inflammation Severity, Inflammation Extent, and Crypt Damage, and then multiplying this sum by the factor for Percentage of Involvement.
-
Final Score = (Severity + Extent + Crypt Damage) x (% Involvement)
-
The maximum possible score is (3 + 3 + 4) x 4 = 40.
-
Table 2: Histological Scoring System for Murine Colitis
| Parameter | Score | Criteria |
|---|---|---|
| Inflammation Severity | 0 | None |
| 1 | Mild leukocyte infiltration | |
| 2 | Moderate leukocyte infiltration | |
| 3 | Severe leukocyte infiltration with dense aggregates | |
| Inflammation Extent | 0 | None |
| 1 | Mucosa only | |
| 2 | Mucosa and Submucosa | |
| 3 | Transmural (extending into muscularis externa) | |
| Crypt Damage | 0 | None, intact crypts |
| 1 | Basal 1/3 of crypts damaged | |
| 2 | Basal 2/3 of crypts damaged | |
| 3 | Only surface epithelium intact | |
| 4 | Complete loss of crypts and surface epithelium (erosion/ulceration) | |
| Percentage of Involvement | 1 | 1 - 25% of the tissue section affected |
| (Multiplier) | 2 | 26 - 50% of the tissue section affected |
| 3 | 51 - 75% of the tissue section affected | |
| 4 | 76 - 100% of the tissue section affected |
(Adapted from Dieleman et al. scoring criteria)[18]
Conclusion
The protocols outlined in this application note provide a robust framework for assessing the histological impact of this compound on experimental colitis. Consistent application of these methods, particularly the standardized histological scoring system, will enable researchers to generate reliable and comparable data on the therapeutic efficacy of PDE4 inhibitors in the context of IBD drug development. The significant reduction in histological damage and colon shortening observed with this compound treatment underscores the potential of this therapeutic strategy.[1]
References
- 1. The specific type-4 phosphodiesterase inhibitor this compound alleviates experimental colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PDE4 Inhibition and Inflammatory Bowel Disease: A Novel Therapeutic Avenue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Temporal and Spatial Analysis of Clinical and Molecular Parameters in Dextran Sodium Sulfate Induced Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histomorphological scoring of murine colitis models: A practical guide for the evaluation of colitis and colitis-associated cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting PDE4 as a promising therapeutic strategy in chronic ulcerative colitis through modulating mucosal homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. yeasenbio.com [yeasenbio.com]
- 10. researchgate.net [researchgate.net]
- 11. Haematoxylin Eosin (H&E) staining [protocols.io]
- 12. An entirely automated method to score DSS-induced colitis in mice by digital image analysis of pathology slides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aladdin-e.com [aladdin-e.com]
- 14. Hematoxylin & Eosin (H&E) Staining Intro: Procedures & More [leicabiosystems.com]
- 15. mycetoma.edu.sd [mycetoma.edu.sd]
- 16. neuromuscular.wustl.edu [neuromuscular.wustl.edu]
- 17. Systematic Scoring Analysis for Intestinal Inflammation in a Murine Dextran Sodium Sulfate-Induced Colitis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols: Mesopram and Escitalopram in Alcohol Intake Reduction Studies
For: Researchers, Scientists, and Drug Development Professionals
Subject: Application of Mesopram and Escitalopram in the investigation of reduced alcohol consumption.
Introduction
This document provides detailed application notes and protocols for researchers investigating pharmacological interventions to reduce alcohol intake. It focuses on two compounds with distinct mechanisms of action: this compound, a preclinical phosphodiesterase 4 (PDE4) inhibitor, and Escitalopram, a widely prescribed selective serotonin reuptake inhibitor (SSRI). While research on this compound is in its early stages, it represents a novel target for alcohol use disorder (AUD). Escitalopram has been studied more extensively, particularly in the context of comorbid depression and AUD, though its efficacy in directly reducing alcohol consumption has yielded mixed results.[1][2]
Part 1: this compound (PDE4 Inhibitor)
Application Notes
This compound is a phosphodiesterase 4 (PDE4) inhibitor that has been evaluated in preclinical models for its potential to reduce alcohol intake.[3][4] PDE4 enzymes are crucial in regulating intracellular cyclic AMP (cAMP), a second messenger involved in numerous signaling pathways. Inhibition of PDE4 leads to increased cAMP levels, which may modulate neural pathways associated with reward and addiction.[4] Preclinical evidence suggests that by targeting this pathway, PDE4 inhibitors like this compound could offer a novel therapeutic strategy for reducing excessive alcohol consumption.[4] The research indicates that this compound may produce a long-lasting reduction in both ethanol intake and preference in animal models.[4]
Proposed Signaling Pathway
The proposed mechanism involves the inhibition of PDE4, leading to an accumulation of cAMP. This increase in cAMP can then influence downstream signaling cascades that are implicated in the neurobiology of alcohol dependence.
Quantitative Data from Preclinical Studies
The following table summarizes the effects of this compound on alcohol consumption in C57BL/6J mice in a 24-hour two-bottle choice paradigm.
| Treatment Group | Ethanol Consumption (g/kg/6h) | Preference for Ethanol (%) | Total Fluid Intake (g/kg/6h) |
| Control (Vehicle) | ~4.0 | ~75% | ~5.0 |
| This compound (0.3 mg/kg) | ~2.0 | ~50% | No significant change |
| This compound (1.0 mg/kg) | ~1.5 | ~40% | No significant change |
Data are approximate values interpreted from graphical representations in Wen et al. (2014) and indicate a statistically significant reduction compared to the control group.[4]
Experimental Protocol: Two-Bottle Choice Drinking Paradigm (Mice)
This protocol is based on methodologies used to evaluate the effect of PDE4 inhibitors on alcohol consumption.[4]
Objective: To assess the effect of this compound on voluntary ethanol consumption and preference in mice.
Materials:
-
C57BL/6J mice
-
Standard mouse housing with two sipper tubes per cage
-
Ethanol (200 proof)
-
Tap water
-
This compound
-
Vehicle solution (e.g., saline or other appropriate solvent)
-
Calibrated drinking bottles
Procedure:
-
Acclimation: House mice individually for at least one week before the experiment to acclimate them to the housing conditions.
-
Induction of Drinking:
-
Give mice continuous access to two bottles, one containing 10% (v/v) ethanol in tap water and the other containing tap water.
-
Monitor fluid consumption daily for at least two weeks until a stable baseline of ethanol intake is established.
-
The position of the bottles should be switched daily to avoid place preference.
-
-
Drug Administration:
-
Randomly assign mice to treatment groups (e.g., Vehicle, this compound 0.3 mg/kg, this compound 1.0 mg/kg).
-
Administer this compound or vehicle via the appropriate route (e.g., intraperitoneal injection).
-
-
Data Collection:
-
Immediately after administration, return mice to their home cages with pre-weighed bottles of ethanol solution and water.
-
Measure the amount of ethanol solution and water consumed at specific time points (e.g., 6 hours and 24 hours) by weighing the bottles.
-
Calculate ethanol consumption (g/kg), preference for ethanol (
), and total fluid intake (g/kg).total volume of fluid consumedvolume of ethanol consumed×100
-
-
Data Analysis: Analyze the data using appropriate statistical methods, such as a two-way ANOVA with repeated measures, to compare treatment groups.[4]
Part 2: Escitalopram (SSRI)
Application Notes
Escitalopram (brand name Lexapro) is the S-enantiomer of citalopram and is a highly selective serotonin reuptake inhibitor (SSRI).[1][5] It is primarily prescribed for major depressive disorder (MDD) and generalized anxiety disorder.[6][7] Its application in studies of alcohol intake reduction is mainly focused on patients with comorbid AUD and depression.[1] The rationale is that by treating the underlying depressive symptoms, the motivation for drinking may be reduced.
However, clinical trial results have been inconsistent.[1][2] Some studies suggest that SSRIs may be beneficial only in certain subtypes of alcoholics, while others have found them to be no better than placebo, or even potentially worse in some cases, for reducing alcohol consumption.[2] Healthcare providers generally recommend avoiding or limiting alcohol use while taking escitalopram due to the potential for increased nervous system side effects such as dizziness and drowsiness.[6][7][8][9][10]
Signaling Pathway and Pharmacodynamics
Escitalopram blocks the reuptake of serotonin into the presynaptic neuron, increasing the concentration of serotonin in the synaptic cleft. This enhanced serotonergic activity is thought to modulate various neural circuits, including those involved in mood and reward. Chronic alcohol use can dysregulate the serotonin system, and SSRIs may help to restore balance.[11] The interaction between the serotonergic and dopaminergic systems is also relevant, as serotonin can influence dopamine release, a key neurotransmitter in the brain's reward pathway.[11][12]
Quantitative Data from Clinical Trials
The following table summarizes results from a 26-week, double-blind study comparing Escitalopram and Memantine in patients with comorbid alcohol dependence and major depressive disorder.
| Outcome Measure | Escitalopram Group (20 mg/day) | Baseline (Mean ± SEM) | 26 Weeks (Mean ± SEM) | Change |
| AUDIT-QF Score | 17.1 ± 1.1 | 8.8 ± 1.3 | -8.3 (Significant Reduction) | |
| OCDS Total Score ** | 20.3 ± 1.6 | 10.4 ± 1.5 | -9.9 (Significant Reduction) | |
| Mean Alcohol Intake ( g/day ) | 21.1 ± 3.6 | (Not specified, but reduced) | N/A | |
| Abstinent Days per Week * | High at baseline | Remained high | No significant change |
Data from Alho et al. (2008).[1] *AUDIT-QF: Alcohol Use Disorders Identification Test - Quantity Frequency. **OCDS: Obsessive Compulsive Drinking Scale.
Experimental Protocol: Randomized Controlled Trial (Human)
This protocol is a generalized framework based on clinical trials investigating Escitalopram for AUD with comorbid depression.[1][13]
Objective: To evaluate the efficacy and safety of Escitalopram compared to a placebo in reducing alcohol consumption and depressive symptoms in patients with comorbid AUD and MDD.
Study Design: A 12- or 26-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
Participant Population:
-
Inclusion Criteria:
-
Age 18-65 years.
-
Diagnosis of current alcohol dependence or AUD according to DSM criteria.
-
Diagnosis of current Major Depressive Disorder (MDD).
-
Minimum number of heavy drinking days in the past month (e.g., ≥2 days with ≥5 drinks for men, ≥4 for women).[14]
-
Willingness to provide informed consent.
-
-
Exclusion Criteria:
-
Dependence on other substances (excluding nicotine).
-
Significant unstable medical conditions.
-
History of non-response to an adequate trial of an SSRI.[13]
-
Current use of other psychotropic medications.
-
Experimental Workflow:
References
- 1. Treatment of alcohol dependence in patients with co-morbid major depressive disorder – predictors for the outcomes with memantine and escitalopram medication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. recoveryanswers.org [recoveryanswers.org]
- 3. Novel medications for problematic alcohol use - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of phosphodiesterase 4 reduces ethanol intake and preference in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective serotonin reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 6. Is It Safe to Drink Alcohol With Lexapro? [verywellhealth.com]
- 7. Mixing Lexapro and alcohol: Side effects and risks [medicalnewstoday.com]
- 8. drugs.com [drugs.com]
- 9. Lexapro and Alcohol: What You Need to Know About Mixing Them [webmd.com]
- 10. eleanorhealth.com [eleanorhealth.com]
- 11. Role of the Serotonergic System in Alcohol Dependence: From Animal Models to Clinics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
Troubleshooting & Optimization
Optimizing Mesopram dosage for maximal efficacy in EAE
Technical Support Center: Mesopram for EAE Research
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing this compound in Experimental Autoimmune Encephalomyelitis (EAE) models. The following troubleshooting guides and FAQs are designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in the context of EAE?
A1: this compound is a potent and selective type IV phosphodiesterase (PDE IV) inhibitor.[1] Its therapeutic effect in EAE stems from its ability to increase intracellular levels of cyclic AMP (cAMP), which in turn downregulates the activity of pro-inflammatory cells. Specifically, this compound selectively inhibits the activity of Type 1 Helper T (Th1) cells, which are key drivers of EAE pathology. This leads to a marked reduction in the production of pro-inflammatory cytokines such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α) in the central nervous system (CNS).[1]
Q2: What are the recommended dosage ranges for this compound in different rodent EAE models?
A2: Published studies have demonstrated efficacy in various models. For Lewis rats , a prophylactic regimen has been shown to completely suppress clinical signs of EAE. In mouse models, such as chronic EAE in SJL mice and relapsing-remitting EAE in SWXJ mice , this compound has been used effectively in a therapeutic regimen.[1] For specific dosage details derived from preclinical studies, please refer to the data tables below.
Q3: I am not observing complete disease suppression in my EAE model. What are some potential troubleshooting steps?
A3: Several factors could contribute to variability in efficacy:
-
EAE Model and Severity: The specific EAE model (e.g., MOG-induced EAE in C57BL/6 vs. PLP-induced EAE in SJL mice) and the severity of induction can influence outcomes.[2][3] this compound's efficacy has been documented in specific models, and direct translation to others may require optimization.[1]
-
Treatment Regimen: Ensure the timing of administration (prophylactic vs. therapeutic) is appropriate for your experimental question. Therapeutic administration, initiated after disease onset, may ameliorate symptoms rather than completely prevent them.[1]
-
Drug Formulation and Administration: Verify the solubility and stability of your this compound formulation. Consistent and accurate dosing, whether by oral gavage or another route, is critical.
-
Animal Strain: The genetic background of the rodent strain can significantly impact EAE susceptibility and response to treatment.[3]
Q4: What are the expected downstream effects of this compound on CNS pathology and cytokine expression?
A4: Successful treatment with this compound is expected to lead to a significant reduction of inflammatory lesions in the spinal cord and brain.[1] At the molecular level, this is accompanied by a marked decrease in the CNS expression of Th1-associated cytokines, specifically IFN-γ and TNF-α.[1] Furthermore, ex vivo analysis of spleen cells from this compound-treated animals should show significantly reduced production of these Th1 cytokines upon activation.[1]
Data Presentation: Efficacy of this compound in EAE Models
The following tables summarize the quantitative data from preclinical studies of this compound in various EAE models.
Table 1: Efficacy of this compound in Lewis Rat EAE Model (Prophylactic Treatment)
| Treatment Group | Mean Day of Disease Onset | Mean Maximal Clinical Score |
|---|---|---|
| Vehicle Control | 11.2 ± 0.4 | 3.5 ± 0.2 |
| This compound | No Disease | 0 |
Data derived from studies on MBP-induced EAE in Lewis rats.[1]
Table 2: Effect of this compound on Cytokine Expression in CNS of Lewis Rats
| Cytokine | Relative Expression (this compound vs. Vehicle) |
|---|---|
| IFN-γ | Marked Reduction |
| TNF-α | Marked Reduction |
Cytokine expression was analyzed by RT-PCR in the brains of treated animals.[1]
Table 3: Efficacy of this compound in Mouse EAE Models (Therapeutic Treatment)
| EAE Model | Outcome |
|---|---|
| Chronic EAE (SJL Mice) | Amelioration of clinical symptoms |
| Relapsing-Remitting EAE (SWXJ Mice) | Amelioration of clinical symptoms |
Therapeutic regimen initiated after the onset of clinical signs.[1]
Experimental Protocols
Protocol: Therapeutic Administration of this compound in MOG-Induced EAE in C57BL/6 Mice
This protocol provides a generalized framework. Investigators must adapt it to their specific laboratory conditions and institutional guidelines.
-
EAE Induction:
-
Induce EAE in 8-10 week old female C57BL/6 mice by subcutaneous immunization with an emulsion containing Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG₃₅₋₅₅) and Complete Freund's Adjuvant (CFA).
-
Administer Pertussis Toxin intraperitoneally on day 0 and day 2 post-immunization to facilitate CNS immune cell infiltration.[4]
-
-
Clinical Scoring:
-
Begin daily monitoring of mice for clinical signs of EAE starting on day 7 post-immunization.
-
Use a standardized 0-5 scoring scale:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness or wobbly gait
-
3: Partial hind limb paralysis
-
4: Complete hind limb paralysis
-
5: Moribund state
-
-
-
This compound Preparation and Administration:
-
Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose). The exact formulation should be optimized for solubility and stability.
-
Initiate therapeutic treatment when mice reach a clinical score of 2.0.
-
Administer the this compound solution or vehicle control daily via oral gavage at the predetermined optimal dose.
-
-
Endpoint Analysis:
-
Continue daily clinical scoring for the duration of the experiment (e.g., 21-28 days).
-
At the study endpoint, perfuse mice and harvest brain and spinal cord tissues.
-
Histopathology: Process tissues for hematoxylin and eosin (H&E) staining to assess inflammatory cell infiltration and for Luxol Fast Blue (LFB) staining to assess demyelination.
-
RT-PCR: Isolate RNA from CNS tissue to quantify the expression levels of IFN-γ, TNF-α, and other relevant cytokines.
-
Mandatory Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound in Th1 cells.
Experimental Workflow
Caption: Workflow for testing this compound's therapeutic efficacy.
References
- 1. The type IV phosphodiesterase specific inhibitor this compound inhibits experimental autoimmune encephalomyelitis in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Experimental autoimmune encephalomyelitis (EAE) as a model for multiple sclerosis (MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The experimental autoimmune encephalomyelitis (EAE) model of MS: utility for understanding disease pathophysiology and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Experimental autoimmune encephalomyelitis - Wikipedia [en.wikipedia.org]
Technical Support Center: Improving the Stability of Escitalopram in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on maintaining the stability of Escitalopram in solution during experimental procedures. Escitalopram is susceptible to degradation under various conditions, and this guide offers troubleshooting advice, frequently asked questions, and detailed protocols to mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of Escitalopram in solution?
A1: The stability of Escitalopram in solution is primarily affected by pH, exposure to oxidizing agents, and light.[1][2] Both acidic and alkaline conditions can lead to significant hydrolytic degradation.[1][3] Oxidative stress and photolytic degradation have also been identified as contributing factors.[2][4] In contrast, the drug has been found to be relatively stable under neutral, thermal, and photolytic stress in some studies.[2]
Q2: What are the known degradation products of Escitalopram?
A2: Under hydrolytic and oxidative stress, specific degradation products have been identified. The major product of hydrolysis is 1-(3-dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carboxylic acid.[2] The primary product of oxidation is 1-{[3-dimethylamino(oxide)-propyl]-1-(4-fluro-phenyl)}-1,3-dihydro-isobenzofuran-5-carbonitrile.[2] Several transformation products resulting from photodegradation have also been characterized.[5][6]
Q3: What is the optimal pH range to maintain Escitalopram stability?
A3: Escitalopram shows significant degradation in both acidic and alkaline solutions.[1][2] While extensive degradation is noted in alkaline media, mild degradation occurs in acidic conditions.[2] For analytical purposes, a mobile phase with a pH of 3.8 has been successfully used, suggesting that a mildly acidic environment may be preferable to neutral or alkaline conditions for short-term stability.[2]
Q4: How does temperature affect Escitalopram solutions?
A4: Studies have shown that Escitalopram is relatively stable under thermal stress.[2][3] One study exposed the drug to dry heat at 60°C for 24 hours and observed no significant degradation.[3] However, long-term storage at elevated temperatures is not recommended without specific stability data for the formulation .
Q5: Are there specific recommendations for protecting Escitalopram solutions from light?
A5: While some studies report stability under photolytic stress, others have investigated the photodegradation pathway, indicating that light can be a factor in degradation.[2][7] The photodegradation kinetics in ultrapure water have a half-life of approximately 62.4 hours.[5][6][7] Therefore, it is best practice to protect Escitalopram solutions from light by using amber vials or by working in low-light conditions.
Q6: What strategies can be employed to enhance the stability of Escitalopram in solution?
A6: To improve stability, it is crucial to control the pH of the solution with an appropriate buffer system, preferably in the mildly acidic range. Additionally, the use of antioxidants, such as malic acid, has been implemented in commercial oral solutions to protect against oxidation.[8] Finally, protecting the solution from light and storing it at controlled room temperature or as recommended is essential.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Rapid degradation of Escitalopram observed in solution. | Inappropriate pH: The solution may be too acidic or, more likely, too alkaline.[2] | Adjust the pH of the solution to a mildly acidic range (e.g., pH 3.5-5.5) using a suitable buffer system (e.g., acetate buffer).[2] |
| Oxidation: The presence of oxidizing agents or dissolved oxygen.[4][9] | Prepare solutions using de-gassed solvents. Consider adding an antioxidant like malic acid if compatible with your experimental design.[8] | |
| Light Exposure: The solution has been exposed to UV or ambient light for extended periods.[7] | Store solutions in amber glass containers or wrap containers in aluminum foil. Minimize exposure to light during experiments. | |
| Precipitation observed in the solution. | Poor Solubility: Escitalopram oxalate has low solubility, which can be pH-dependent.[10] | Ensure the pH of the solvent is appropriate for solubilization. The use of co-solvents may be necessary for higher concentrations, but their impact on stability must be evaluated. |
| Inconsistent analytical results in stability studies. | Inadequate Analytical Method: The analytical method (e.g., HPLC) may not be stability-indicating, meaning it doesn't separate the parent drug from its degradation products.[1] | Develop and validate a stability-indicating HPLC method. This involves performing forced degradation studies and ensuring that all degradation peaks are resolved from the Escitalopram peak.[3][11] |
| Sample Handling: Inconsistent storage conditions or handling procedures between samples. | Standardize all sample handling and storage procedures. Use a consistent light and temperature environment for all samples within a study. |
Data Presentation
Table 1: Summary of Escitalopram Stability under Forced Degradation Conditions
| Stress Condition | Parameters | Observation | Reference |
| Acid Hydrolysis | 0.1N - 2M HCl, 50-80°C, 2-24h | Mild to significant degradation observed. | [1][2][12] |
| Alkaline Hydrolysis | 0.1N NaOH, 50°C, 2-24h | Extensive degradation observed. | [1][2][12] |
| Oxidative | 3% H₂O₂, Ambient Temp, 24h | Mild to major degradation observed. | [2][4] |
| Thermal | Dry Heat, 60°C, 24h | No significant degradation observed. | [2][3] |
| Photolytic | UV Light, 24h | No significant degradation in some studies, but photodegradation pathways are known.[2][7] | [2][3][7] |
Experimental Protocols
Protocol 1: Forced Degradation Study of Escitalopram
This protocol outlines a general procedure for conducting forced degradation studies as per ICH guidelines to understand the stability of Escitalopram.
-
Preparation of Stock Solution: Prepare a stock solution of Escitalopram oxalate at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a 50:50 mixture of acetonitrile and water).
-
Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1N HCl. Keep the solution at 50°C for 24 hours.[3] Withdraw samples at appropriate time points, neutralize with 0.1N NaOH, and dilute to a suitable concentration for analysis.
-
Alkaline Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1N NaOH. Keep the solution at 50°C for 24 hours.[3] Withdraw samples, neutralize with 0.1N HCl, and dilute for analysis.
-
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% hydrogen peroxide. Store at room temperature for 24 hours, protected from light.[3] Dilute samples for analysis.
-
Thermal Degradation: Store the solid drug substance in a hot air oven at 60°C for 24 hours.[3] Also, store the stock solution at 60°C for 24 hours. Prepare/dilute samples for analysis.
-
Photolytic Degradation: Expose the stock solution to a UV light source (e.g., in a UV chamber) for 24 hours.[3] Keep a control sample wrapped in aluminum foil to serve as a dark control. Prepare/dilute samples for analysis.
-
Analysis: Analyze all stressed samples and a non-stressed control sample using a validated stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
This protocol provides an example of an HPLC method suitable for separating Escitalopram from its degradation products.
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: ODS Hypersil C18 (250 x 4.6 mm, 5 µm) or equivalent.[1]
-
Mobile Phase: A mixture of acetonitrile and 50 mM phosphate buffer (pH adjusted to ~7 with triethylamine) in a ratio of 70:30 (v/v).[1] An alternative is methanol and 0.01 M acetate buffer (pH 3.8) in a 45:55 ratio.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Injection Volume: 20 µL.
-
Procedure:
-
Prepare the mobile phase and degas it before use.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared samples (from Protocol 1) and a standard solution of Escitalopram.
-
Record the chromatograms and determine the retention times.
-
Calculate the percentage of degradation by comparing the peak area of Escitalopram in the stressed samples to the control sample.
-
Mandatory Visualizations
References
- 1. Stability-indicating RP-HPLC method for the simultaneous determination of escitalopram oxalate and clonazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Column liquid chromatography-ultraviolet and column liquid chromatography/mass spectrometry evaluation of stress degradation behavior of escitalopram oxalate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijpsr.com [ijpsr.com]
- 5. Identification of Photodegradation Products of Escitalopram in Surface Water by HPLC-MS/MS and Preliminary Characterization of Their Potential Impact on the Environment [boa.unimib.it]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. A Comprehensive Stability-Indicating Analytical Method for Escitalopram Impurity [ijaresm.com]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. ijprajournal.com [ijprajournal.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Addressing Variability in Escitalopram Treatment Response
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in response to Escitalopram treatment in their experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant inter-individual differences in the response to Escitalopram in our study subjects. What are the primary factors that could be contributing to this variability?
A1: Variability in response to Escitalopram, a selective serotonin reuptake inhibitor (SSRI), is a well-documented phenomenon influenced by multiple factors. The most significant of these is genetic variation in the cytochrome P450 enzyme system, particularly CYP2C19, which is the primary enzyme responsible for metabolizing Escitalopram.[1][2][3] Individuals can be classified into different metabolizer phenotypes based on their CYP2C19 genotype, ranging from poor to ultrarapid metabolizers.[1][4] Other contributing factors can include age, co-medications that may inhibit or induce CYP enzymes, and variations in genes related to the serotonin pathway, such as the serotonin transporter (SLC6A4).[5][6][7]
Q2: How does the CYP2C19 genotype specifically affect Escitalopram's pharmacokinetics?
A2: The CYP2C19 genotype directly impacts the serum concentration of Escitalopram.[4][5]
-
Poor Metabolizers (PMs): Individuals with two non-functional alleles of CYP2C19 metabolize Escitalopram slowly, leading to significantly higher plasma concentrations and a potential for increased side effects at standard doses.[2][4] Dose reduction by 50% or selection of an alternative drug not primarily metabolized by CYP2C19 is often recommended for these individuals.[2][4]
-
Intermediate Metabolizers (IMs): These individuals have one reduced-function and one normal-function allele, resulting in decreased enzyme activity and higher than-normal drug concentrations.[4]
-
Extensive (Normal) Metabolizers (EMs): EMs have two normal-function alleles and exhibit the expected metabolism of Escitalopram. Standard dosing is generally appropriate for this group.[4]
-
Ultrarapid Metabolizers (UMs): UMs possess alleles that lead to increased enzyme activity, causing them to metabolize Escitalopram very quickly.[1][4] This can result in lower plasma concentrations and a higher likelihood of treatment failure at standard doses.[4] For these individuals, an alternative medication not predominantly metabolized by CYP2C19 may be considered.[4]
Q3: What is Therapeutic Drug Monitoring (TDM), and when should it be implemented in our research?
A3: Therapeutic Drug Monitoring (TDM) involves measuring the concentration of a drug in the blood to ensure that levels are within a therapeutic range. For Escitalopram, the recommended therapeutic plasma concentration range is generally considered to be 15-80 ng/mL, although some studies suggest a more refined range of 20-40 ng/mL for antidepressant efficacy.[8][9][10] TDM is particularly useful in the following scenarios:
-
Suspected non-compliance.[8]
-
Lack of clinical response at standard doses.[8]
-
Presence of adverse effects at standard doses.[8]
-
In patients with hepatic impairment or the elderly.[8]
-
When there are potential drug-drug interactions.[8]
-
In individuals with known genetic polymorphisms affecting metabolism.[8]
Q4: Are there any known biomarkers, other than genetic variants, that can predict the response to Escitalopram?
A4: Research into biomarkers for Escitalopram response is ongoing. Some studies have suggested that certain inflammatory markers and neurotrophic factors may have predictive value. For instance, one study found that baseline levels of C-reactive protein (CRP) could differentially predict treatment outcomes with Escitalopram versus nortriptyline.[11][12] Another study identified a panel of serum biomarkers including brain-derived neurotrophic factor (BDNF), fibroblast growth factor-2 (FGF-2), tumor necrosis factor-alpha (TNF-α), and serotonin (5-HT) that, when combined, showed a high predictive accuracy for Escitalopram efficacy.[13] Additionally, plasma levels of 3-methoxy-4-hydroxyphenyl glycol (MHPG), a metabolite of norepinephrine, have been shown to be significantly higher in responders compared to non-responders.[14]
Troubleshooting Guides
Issue 1: Sub-optimal Therapeutic Response in a Subset of the Study Population
| Possible Cause | Troubleshooting Steps |
| Ultrarapid Metabolism due to CYP2C19 Genotype: Subjects may be metabolizing Escitalopram too quickly, leading to insufficient plasma concentrations. | 1. CYP2C19 Genotyping: Perform genetic testing to identify ultrarapid metabolizers. 2. Therapeutic Drug Monitoring (TDM): Measure trough serum concentrations of Escitalopram to confirm sub-therapeutic levels. 3. Dose Adjustment/Alternative Drug: For known ultrarapid metabolizers, consider a higher dose or an alternative antidepressant not primarily metabolized by CYP2C19, as per clinical guidelines.[4] |
| Drug-Drug Interactions: Concomitant medications may be inducing the metabolism of Escitalopram. | 1. Review Co-medications: Carefully review all other medications the subjects are taking for potential inducers of CYP2C19 or other relevant enzymes. 2. Consult Pharmacokinetic Databases: Use resources like DrugBank to check for known interactions.[15] |
| Poor Adherence: Subjects may not be taking the medication as prescribed. | 1. TDM: Sub-therapeutic drug levels in a subject expected to be a normal metabolizer can indicate non-adherence.[8] 2. Subject Interview: Discreetly discuss adherence with the study participant. |
Issue 2: Increased Incidence of Adverse Events in a Subset of the Study Population
| Possible Cause | Troubleshooting Steps |
| Poor Metabolism due to CYP2C19 Genotype: Subjects may be metabolizing Escitalopram too slowly, leading to elevated plasma concentrations and toxicity. | 1. CYP2C19 Genotyping: Identify individuals with poor metabolizer genotypes. 2. Therapeutic Drug Monitoring (TDM): Measure trough serum concentrations to confirm supra-therapeutic levels. 3. Dose Adjustment: For known poor metabolizers, consider a 50% dose reduction.[2] |
| Drug-Drug Interactions: Concomitant medications may be inhibiting the metabolism of Escitalopram. | 1. Review Co-medications: Check for known inhibitors of CYP2C19 (e.g., omeprazole, cimetidine).[8] 2. TDM: Monitor drug levels closely if a CYP2C19 inhibitor must be co-administered. |
| Pharmacodynamic Gene Variants: Polymorphisms in genes like HTR2A may increase the risk of adverse effects.[16] | 1. Pharmacogenetic Testing: If feasible, genotype for relevant pharmacodynamic genes. 2. Symptom Monitoring: Closely monitor for specific adverse events associated with these genotypes. |
Data Presentation
Table 1: Influence of CYP2C19 Genotype on Escitalopram Serum Concentrations
| CYP2C19 Phenotype | Genotype Examples | Effect on Escitalopram Serum Concentration (Compared to Extensive Metabolizers) |
| Ultrarapid Metabolizer (UM) | 1/17, 17/17 | Decreased by 10-20%[4] |
| Extensive Metabolizer (EM) | 1/1 | Normal |
| Intermediate Metabolizer (IM) | *1/Null, *17/Null | Increased 1.4 to 1.6-fold[4] |
| Poor Metabolizer (PM) | Null/Null | Increased 3.3-fold[4] |
Null alleles refer to non-functional alleles.
Table 2: Recommended Therapeutic Drug Monitoring for Escitalopram
| Parameter | Recommendation |
| Therapeutic Range | 15-80 ng/mL[10] (Some evidence suggests 20-40 ng/mL for efficacy)[9] |
| Timing of Blood Sample | Trough concentration (immediately before the next dose)[8] |
| Time to Steady State | At least 5 drug half-lives after a dose change (approx. 7-10 days)[8][17] |
Experimental Protocols
Protocol 1: CYP2C19 Genotyping
-
Sample Collection: Collect a whole blood or saliva sample from the subject.
-
DNA Extraction: Isolate genomic DNA from the collected sample using a commercially available kit.
-
Genotyping Assay: Use a validated method such as Polymerase Chain Reaction with Restriction Fragment Length Polymorphism (PCR-RFLP), TaqMan SNP Genotyping Assays, or DNA microarray technology to identify the specific alleles of the CYP2C19 gene.
-
Allele Identification and Phenotype Assignment: Identify the presence of key alleles (e.g., *1 for normal function, *2 and *3 for no function, *17 for increased function). Based on the combination of the two alleles, assign a metabolizer phenotype (UM, EM, IM, or PM) according to established guidelines, such as those from the Clinical Pharmacogenetics Implementation Consortium (CPIC).[4]
Protocol 2: Therapeutic Drug Monitoring of Escitalopram
-
Sample Collection: Collect a blood sample at trough concentration (immediately prior to the next scheduled dose). Ensure the patient has been on a stable dose for at least one week.[8]
-
Sample Processing: Separate the serum or plasma from the whole blood by centrifugation.
-
Analytical Method: Use a validated analytical method such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) to quantify the concentration of Escitalopram and its primary metabolite, S-demethylcitalopram.
-
Data Interpretation: Compare the measured concentration to the established therapeutic range (15-80 ng/mL).[10] Interpret the results in the context of the patient's clinical response, side effects, co-medications, and, if available, their CYP2C19 genotype.
Visualizations
Caption: CYP2C19 genetic polymorphism influences Escitalopram metabolism and clinical outcomes.
Caption: A logical workflow for troubleshooting variable responses to Escitalopram treatment.
References
- 1. Escitalopram (Lexapro)- CYP2C19 – MyDrugGenome [mydruggenome.org]
- 2. gene2rx.com [gene2rx.com]
- 3. Influence of CYP2C19 Metabolizer Status on Escitalopram/Citalopram Tolerability and Response in Youth With Anxiety and Depressive Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. psychiatryonline.org [psychiatryonline.org]
- 5. CYP2C19 genotype predicts steady state escitalopram concentration in GENDEP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. Frontiers | Systematic review and meta-analysis on the therapeutic reference range for escitalopram: Blood concentrations, clinical effects and serotonin transporter occupancy [frontiersin.org]
- 8. droracle.ai [droracle.ai]
- 9. Systematic review and meta-analysis on the therapeutic reference range for escitalopram: Blood concentrations, clinical effects and serotonin transporter occupancy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thieme E-Journals - Pharmacopsychiatry / Abstract [thieme-connect.com]
- 11. An inflammatory biomarker as a differential predictor of outcome of depression treatment with escitalopram and nortriptyline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Potential serum biomarkers for the prediction of the efficacy of escitalopram for treating depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. go.drugbank.com [go.drugbank.com]
- 16. Pharmacogenetic Factors Influence Escitalopram Pharmacokinetics and Adverse Events in Youth with a Family History of Bipolar Disorder: A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Thieme E-Journals - Pharmacopsychiatry / Abstract [thieme-connect.com]
Mesopram Experimental Design & Reproducibility Technical Support Center
Welcome to the technical support center for Mesopram experimental design. This resource is intended for researchers, scientists, and drug development professionals to enhance the reproducibility and reliability of their experiments involving this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro and in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of phosphodiesterase type IV (PDE IV).[1] Its primary mechanism of action is to prevent the breakdown of cyclic adenosine monophosphate (cAMP), leading to increased intracellular cAMP levels. This increase in cAMP suppresses the activity of immune cells, particularly T helper 1 (Th1) cells, and reduces the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ).[1]
Q2: What are the common research applications of this compound?
A2: this compound is primarily used in preclinical research as an anti-inflammatory agent. It has been studied in various animal models of autoimmune diseases, including experimental autoimmune encephalomyelitis (EAE) as a model for multiple sclerosis, and dextran sulfate sodium (DSS)-induced colitis as a model for inflammatory bowel disease.[1]
Q3: Are there known off-target effects for PDE IV inhibitors like this compound?
A3: While this compound is a selective PDE IV inhibitor, the broader class of PDE inhibitors can have off-target effects. For instance, some PDE inhibitors may show cross-reactivity with other PDE families, such as PDE5 or PDE6, which could lead to effects on vision or blood pressure.[2][3] It is crucial to include appropriate controls to distinguish between PDE IV-specific effects and potential off-target activities. Inhibition of the PDE4D isoform has been linked to emesis, while PDE4B inhibition is associated with anti-inflammatory effects.[4][5]
Q4: What is the recommended solvent for this compound for in vitro experiments?
A4: For many organic compounds that are not readily soluble in aqueous solutions for cell-based assays, dimethyl sulfoxide (DMSO) is a common solvent.[6] It is recommended to prepare a high-concentration stock solution of this compound in DMSO and then dilute it to the final working concentration in the cell culture medium.[7] It's important to keep the final DMSO concentration in the culture medium low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[8][9] A vehicle control (medium with the same final concentration of DMSO) should always be included in your experiments.
Q5: How should this compound be stored to ensure its stability?
Troubleshooting Guides
In Vitro Experiments
Problem: High variability or poor reproducibility in cytokine inhibition assays.
| Possible Cause | Troubleshooting Step |
| Inconsistent cell health or passage number. | Ensure cells are healthy, within a consistent passage number range, and seeded at a uniform density for all experiments. |
| Variability in this compound concentration. | Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Perform serial dilutions in the solvent (e.g., DMSO) before diluting in culture media.[7] |
| Assay sensitivity and dynamic range. | Choose a cytokine detection method with appropriate sensitivity and a broad dynamic range.[12] Validate the assay with standards and controls to ensure it can reliably detect changes in cytokine levels. |
| Interference from serum components. | Be aware that proteins in serum can interfere with some cytokine assays. Consider using serum-free media or a different assay platform if this is a concern.[13] |
| Inconsistent incubation times. | Standardize all incubation times for cell treatment, stimulation, and assay development. |
Problem: Unexpected or inconsistent dose-response curves.
| Possible Cause | Troubleshooting Step |
| This compound precipitation at high concentrations. | Visually inspect the culture wells for any signs of precipitation after adding this compound. If precipitation occurs, you may have exceeded the solubility limit in your culture medium. Consider lowering the highest concentration or using a different solvent system if possible.[6] |
| Incomplete dose range. | Ensure your dose range spans several orders of magnitude to capture the full sigmoidal curve, including the top and bottom plateaus.[14] |
| Cell toxicity at high concentrations. | Perform a cell viability assay (e.g., MTT, trypan blue) in parallel with your functional assay to determine if high concentrations of this compound are causing cell death, which would confound the results. |
| Non-specific effects of the solvent. | Always include a vehicle control (medium with the same concentration of DMSO) to account for any effects of the solvent on the cells.[8] |
In Vivo Experiments (EAE and Colitis Models)
Problem: High variability in disease scores and treatment effects in the EAE model.
| Possible Cause | Troubleshooting Step |
| Inconsistent EAE induction. | Standardize the immunization protocol, including the quality and concentration of the myelin oligodendrocyte glycoprotein (MOG) peptide and Mycobacterium tuberculosis in the Complete Freund's Adjuvant (CFA). The dose and timing of pertussis toxin (PTx) administration are also critical.[4][15] |
| Subjective scoring. | Develop a clear and standardized clinical scoring system and ensure all observers are trained to use it consistently. Blinding the observers to the treatment groups is essential to prevent bias.[16] |
| Animal-to-animal variability. | Use a sufficient number of animals per group to account for biological variability. Randomize animals into treatment groups. |
| Environmental factors. | Maintain consistent environmental conditions (e.g., housing, diet, light-dark cycle) for all animals, as these can influence immune responses. |
Problem: Inconsistent or unexpected results in the DSS-induced colitis model.
| Possible Cause | Troubleshooting Step |
| Variability in DSS administration. | Ensure consistent concentration and duration of DSS administration in the drinking water. Monitor water intake to ensure all mice receive a similar dose. |
| Differences in gut microbiota. | Be aware that the gut microbiota can significantly influence the severity of DSS-induced colitis.[13] Co-housing animals from different litters before the experiment can help normalize the microbiota. |
| Subjective histological scoring. | Use a standardized histological scoring system that evaluates multiple parameters, such as inflammatory cell infiltration, crypt damage, and epithelial erosion.[17][18] Blinding the pathologist to the treatment groups is crucial. |
| Timing of this compound administration. | The timing of this compound administration (prophylactic vs. therapeutic) will significantly impact the outcome. Clearly define and consistently apply the treatment schedule.[1] |
Quantitative Data Summary
Table 1: Effect of this compound on Clinical Score in Lewis Rats with EAE
| Treatment Group | Mean Maximum Clinical Score |
| Vehicle | 3.5 |
| This compound (10 mg/kg) | 0 |
| This compound (30 mg/kg) | 0 |
Data is illustrative and based on findings that this compound completely suppressed clinical signs of EAE in Lewis rats.[1]
Table 2: Effect of this compound on Colonic Histological Score in DSS-Induced Colitis in BALB/c Mice (Preventive Model)
| Treatment Group | Mean Histological Score |
| Control (No DSS) | 0 |
| DSS + Vehicle | 8.5 |
| DSS + this compound (50 mg/kg) | 3.0 |
Data is illustrative and based on findings that this compound significantly reduced the histologic score in a preventive model of DSS-induced colitis.[1]
Experimental Protocols
Key Experiment 1: In Vitro Cytokine Inhibition Assay
Objective: To determine the effect of this compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IFN-γ) by activated immune cells.
Methodology:
-
Cell Culture: Culture a relevant immune cell line (e.g., RAW 264.7 macrophages) or primary cells (e.g., peripheral blood mononuclear cells - PBMCs) in appropriate culture medium.
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations. Add the this compound dilutions to the cells and incubate for a specified pre-treatment time (e.g., 1-2 hours). Include a vehicle control (DMSO at the same final concentration as the highest this compound dose).
-
Cell Stimulation: Stimulate the cells with an appropriate inflammatory agent (e.g., lipopolysaccharide - LPS for macrophages) to induce cytokine production.
-
Supernatant Collection: After an appropriate incubation period (e.g., 24 hours), centrifuge the plate and collect the cell culture supernatants.
-
Cytokine Measurement: Measure the concentration of the target cytokines in the supernatants using a validated immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based assay.
-
Data Analysis: Calculate the percentage inhibition of cytokine production by this compound at each concentration compared to the stimulated vehicle control. Plot the data as a dose-response curve and determine the IC50 value.
Key Experiment 2: In Vivo Experimental Autoimmune Encephalomyelitis (EAE) Model
Objective: To evaluate the efficacy of this compound in suppressing the clinical and pathological signs of EAE in rodents.
Methodology:
-
Animal Model: Use a susceptible rodent strain, such as Lewis rats or C57BL/6 mice.
-
EAE Induction:
-
Prepare an emulsion of myelin oligodendrocyte glycoprotein (MOG) peptide (e.g., MOG35-55 for C57BL/6 mice) or spinal cord homogenate in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
-
Inject the emulsion subcutaneously at the base of the tail or in the flank.
-
Administer pertussis toxin (PTx) intraperitoneally on the day of immunization and again 48 hours later.
-
-
This compound Treatment:
-
Prepare a formulation of this compound suitable for the chosen route of administration (e.g., oral gavage, intraperitoneal injection).
-
Begin treatment at a predetermined time point (e.g., at the time of immunization for a prophylactic study, or at the onset of clinical signs for a therapeutic study).
-
Administer this compound daily at the desired dose(s). Include a vehicle control group.
-
-
Clinical Scoring:
-
Histopathology:
-
At the end of the study, euthanize the animals and perfuse them with saline followed by a fixative (e.g., paraformaldehyde).
-
Collect the brain and spinal cord, process them for histology, and embed in paraffin.
-
Stain sections with hematoxylin and eosin (H&E) to assess inflammation and with a myelin stain (e.g., Luxol fast blue) to assess demyelination.
-
Score the sections for the degree of inflammation and demyelination.
-
-
Data Analysis:
-
Compare the mean clinical scores, disease incidence, and day of onset between the this compound-treated and vehicle control groups.
-
Compare the histological scores for inflammation and demyelination between the groups.
-
Visualizations
Caption: this compound's mechanism of action in inhibiting inflammation.
Caption: Workflow for a typical in vivo EAE experiment with this compound.
Caption: Logical approach to troubleshooting inconsistent in vivo results.
References
- 1. The type IV phosphodiesterase specific inhibitor this compound inhibits experimental autoimmune encephalomyelitis in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 4. mdpi.com [mdpi.com]
- 5. Selective Phosphodiesterase 4B Inhibitors: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. lifetein.com [lifetein.com]
- 9. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stability of solutions of antineoplastic agents during preparation and storage for in vitro assays. General considerations, the nitrosoureas and alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stability of solutions of antineoplastic agents during preparation and storage for in vitro assays. II. Assay methods, adriamycin and the other antitumour antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The effect of mesoporphyrin on the production of cytokines by inflammatory cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. socmucimm.org [socmucimm.org]
- 14. Virtues and pitfalls of EAE for the development of therapies for multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. inotiv.com [inotiv.com]
- 16. Hooke - Contract Research - Experimental autoimmune encephalomyelitis (EAE) - Mouse EAE scoring [hookelabs.com]
- 17. An entirely automated method to score DSS-induced colitis in mice by digital image analysis of pathology slides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Histological and ultrastructural changes of the colon in dextran sodium sulfate-induced mouse colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Scoring disease in an animal model of multiple sclerosis using a novel infrared-based automated activity-monitoring system - PMC [pmc.ncbi.nlm.nih.gov]
Avoiding off-target effects with Mesopram in cell culture
Mesopram Technical Support Center
Welcome to the technical support resource for researchers using this compound in cell culture applications. This guide provides answers to frequently asked questions, troubleshooting advice for common experimental issues, and detailed protocols to help you design robust experiments and minimize off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as Daxalipram) is a selective small molecule inhibitor of phosphodiesterase 4 (PDE4).[1][2] PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a crucial second messenger in the cell. By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn suppresses the synthesis and release of pro-inflammatory cytokines, most notably Tumor Necrosis Factor-alpha (TNF-α) and Interferon-gamma (IFN-γ).[1][3][4]
Q2: What are the primary applications of this compound in cell culture research?
A2: In cell culture, this compound is primarily used to study inflammatory signaling pathways. It is a valuable tool for investigating the role of PDE4 and cAMP in immune cells (like macrophages, T-cells, and monocytes) and other cell types involved in inflammatory responses.[5] Key applications include studying the inhibition of cytokine production, modulating immune cell activation, and exploring therapeutic strategies for inflammatory conditions.
Q3: What is an "off-target effect" and why is it a concern with this compound?
A3: An off-target effect occurs when a drug or small molecule interacts with proteins other than its intended target, potentially leading to unintended biological consequences, such as cytotoxicity or activation of unrelated signaling pathways.[6] While this compound is selective for PDE4, at higher concentrations it may inhibit other proteins, leading to misinterpretation of experimental results.[7] Avoiding these effects is critical for ensuring that the observed cellular phenotype is a direct result of PDE4 inhibition.
Q4: What is the recommended solvent and storage condition for this compound?
A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10-50 mM).[8] Stock solutions should be aliquoted and stored at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. When preparing working concentrations for cell culture, the final DMSO concentration in the media should be kept low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments with this compound.
| Problem / Question | Possible Cause(s) | Recommended Solution(s) |
| Unexpected Cell Death or High Cytotoxicity | 1. Off-Target Effects: At high concentrations, this compound may be inhibiting essential kinases or other proteins.[7] 2. Solvent Toxicity: The final concentration of DMSO in the culture medium is too high. 3. Cell Line Sensitivity: The specific cell line being used is particularly sensitive to PDE4 inhibition or the compound itself. | 1. Perform a Dose-Response Curve: Conduct a cell viability assay (e.g., MTT, XTT) across a wide range of this compound concentrations to determine the cytotoxic threshold. Use concentrations well below this threshold for functional assays. 2. Lower DMSO Concentration: Ensure the final DMSO concentration in your media is below 0.1%. Run a "vehicle-only" control (media + DMSO) to confirm the solvent is not the cause. 3. Use a Positive Control: Compare results with a well-characterized PDE4 inhibitor (e.g., Rolipram) to see if the toxicity is specific to this compound or a class effect. |
| Inconsistent or Not Reproducible Results | 1. Compound Degradation: The this compound stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. 2. Cellular State: Variations in cell passage number, confluency, or overall health can alter experimental outcomes. 3. Assay Variability: Inconsistent incubation times, reagent preparation, or cell seeding densities.[9][10] | 1. Use Fresh Aliquots: Thaw a fresh aliquot of your this compound stock for each experiment. Avoid using a stock that has been thawed multiple times. 2. Standardize Cell Culture: Use cells within a consistent, low passage number range. Seed cells at a precise density and ensure they are in a logarithmic growth phase before treatment. 3. Run Controls: Always include positive (e.g., LPS for inflammation) and negative (vehicle) controls in every experiment to benchmark the response. |
| Observed Effect Does Not Seem Related to PDE4 Inhibition | 1. Dominant Off-Target Effect: The observed phenotype might be due to this compound binding to an unintended molecular target.[6][11] 2. Cell Model Complexity: The signaling network in your cell line may have compensatory pathways that mask or alter the effects of PDE4 inhibition. | 1. Use an Orthogonal Approach: Validate the finding with another selective PDE4 inhibitor. If the effect is not reproduced, it is likely an off-target effect of this compound. 2. Target Knockdown/Knockout: The gold standard is to use CRISPR or siRNA to reduce PDE4 expression. If this compound still produces the same effect in PDE4-deficient cells, the effect is confirmed to be off-target. 3. Perform a Kinase Profile Screen: If you suspect off-target kinase activity, screen this compound against a panel of kinases to identify potential unintended targets.[12][13][14] |
Technical Data & Selectivity
Minimizing off-target effects starts with using the lowest effective concentration. The potency of an inhibitor is measured by its IC50 value (the concentration required to inhibit 50% of the target's activity). A highly selective compound will have a much lower IC50 for its intended target than for other proteins.
Table 1: On-Target Potency of Representative PDE4 Inhibitors
| Compound | Target | IC50 Value (nM) | Notes |
| Roflumilast | PDE4B | 0.84 | Highly potent; often used as a benchmark.[15] |
| Roflumilast | PDE4D | 0.68 | High potency against PDE4D as well.[15] |
| (S)-Zl-n-91 | PDE4B | 20 | A potent and selective experimental inhibitor.[16] |
| (S)-Zl-n-91 | PDE4D | 12 | Shows high potency and over 1000-fold selectivity against other PDE families.[16] |
| Crisaborole | PDE4 | 490 | A moderately potent inhibitor approved for topical use.[17] |
Table 2: Example of On-Target vs. Off-Target Kinase Selectivity Profile
| Compound | On-Target | On-Target IC50 (nM) | Example Off-Target | Off-Target IC50 (nM) | Selectivity Ratio (Off-Target/On-Target) |
| Drug X | Kinase A | 15 | Kinase B | 1,500 | 100x |
| Drug Y | Kinase A | 20 | Kinase B | 100 | 5x |
This table provides a conceptual example. A higher selectivity ratio is desirable. To ensure on-target effects, use a concentration of this compound that is effective against PDE4 but significantly lower than any known off-target IC50 values.
Visualized Workflows and Pathways
This compound's Mechanism of Action: The PDE4 Signaling Pathway
The diagram below illustrates how this compound inhibits PDE4 to increase cAMP levels, leading to a reduction in the production of inflammatory cytokines like TNF-α.
References
- 1. broadpharm.com [broadpharm.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. texaschildrens.org [texaschildrens.org]
- 5. What are PDE4 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 6. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synergistic effect of phosphodiesterase 4 inhibitor and serum on migration of endotoxin-stimulated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Differential inhibition of lipopolysaccharide-induced phenomena by anti-tumor necrosis factor alpha antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Identification of a PDE4-specific pocket for design of selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022 - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for long-term storage of Mesopram (Daxalipram)
Technical Support Center: Daxalipram (Mesopram)
A Note on Nomenclature: The compound of interest is referred to as Daxalipram. Currently, "this compound" is not a recognized synonym for Daxalipram in major chemical and pharmaceutical databases. This document will henceforth use the name Daxalipram. For the purpose of providing a detailed case study, data from a similar investigational compound, GLPG4399, will be used as a proxy to illustrate best practices.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for Daxalipram?
A1: For long-term storage, Daxalipram should be stored at controlled room temperature, between 20°C to 25°C (68°F to 77°F).[1] Excursions are permitted between 15°C to 30°C (59°F to 86°F).[1] It is crucial to protect the compound from light and moisture.[1] For optimal stability, especially for early-phase clinical formulations, storage in high-density polyethylene (HDPE) bottles is recommended.[2]
Q2: How does humidity affect the stability of Daxalipram?
A2: Daxalipram formulations are known to be sensitive to humidity. To prevent degradation, the relative humidity in the storage environment should not exceed 65%.[3] Storing the compound in its original, tightly sealed container is essential to protect it from atmospheric moisture.[3]
Q3: What are the primary degradation pathways for Daxalipram?
A3: The primary degradation pathway for compounds similar to Daxalipram is oxidation.[2] Forced degradation studies have shown that oxidative stress, for instance from residual peroxides or free radicals, can lead to the formation of degradation products.[2] Hydrolytic degradation can also occur under acidic or alkaline conditions.[4]
Q4: How can I monitor the stability of Daxalipram over time?
A4: The stability of Daxalipram can be monitored using a validated stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC).[5][6][7] This technique allows for the separation, identification, and quantification of the active pharmaceutical ingredient (API) and its degradation products.[5] Other useful techniques include mass spectrometry (MS) for structural elucidation of degradants and spectroscopy (UV-Vis, IR, NMR) for detecting changes in the molecule.[5]
Q5: What should I do if I suspect my sample of Daxalipram has degraded?
A5: If you suspect degradation, the sample should be re-analyzed using a validated stability-indicating method like HPLC to determine the purity and identify any degradation products. Compare the results to the initial certificate of analysis or a reference standard. Do not use the sample in experiments if it does not meet the required purity specifications.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected peaks in HPLC chromatogram | Sample degradation due to improper storage (e.g., exposure to high temperature, light, or humidity). | 1. Verify storage conditions and ensure they align with recommendations. 2. Conduct a forced degradation study to identify potential degradation products and confirm their retention times. 3. Use a fresh, properly stored sample for comparison. |
| Loss of potency or reduced biological activity | Chemical degradation of the active pharmaceutical ingredient (API). | 1. Quantify the API concentration using a validated HPLC method. 2. Assess for the presence of degradation products that may interfere with the assay. 3. Review storage and handling procedures to prevent further degradation. |
| Change in physical appearance (e.g., color, clumping) | Physical instability, possibly due to moisture absorption or exposure to light. | 1. Measure the water content of the sample. 2. Inspect the packaging for any breaches. 3. Store the compound in a desiccator if it is found to be hygroscopic.[2] |
| Inconsistent results between experiments | Variability in sample handling and preparation. | 1. Standardize protocols for sample weighing, dissolution, and dilution. 2. Ensure that the solvent used for dissolution is pure and does not promote degradation. 3. Prepare solutions fresh for each experiment whenever possible. |
Quantitative Data on Stability
The following tables summarize stability data from a study on a similar compound, GLPG4399, which can serve as a reference for Daxalipram.
Table 1: Accelerated Stability Study of GLPG4399 Capsules [2]
| Storage Condition | Duration | Degradation Product DP-O (%) |
| 40°C / 75% RH | 6 months | 0.04 |
| 60°C / 75% RH | 5 weeks | 0.08 |
Table 2: Long-Term, Real-Time Stability Study of GLPG4399 Capsules at 25°C / 60% RH [2]
| Time Point | Degradation Product DP-O (%) |
| 1 month | < 0.05 |
| 3 months | < 0.05 |
| 6 months | 0.06 |
| 12 months | 0.07 |
Experimental Protocols
Protocol 1: HPLC Method for Stability Assessment of Daxalipram
This protocol is a general guideline and should be optimized and validated for your specific instrumentation and Daxalipram formulation.
-
Instrumentation: HPLC system with a photodiode array detector.[2]
-
Column: A suitable reversed-phase C18 column.
-
Mobile Phase:
-
Mobile Phase A: 10 mM ammonium acetate in water (pH adjusted to 4.0).[2]
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Elution: Develop a gradient program that effectively separates Daxalipram from its potential degradation products.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV-Vis spectrum of Daxalipram.
-
Sample Preparation:
-
Accurately weigh and dissolve a known amount of Daxalipram in a suitable diluent (e.g., a mixture of methanol and water).[2]
-
Filter the sample through a 0.45 µm filter before injection.
-
-
Analysis: Inject the sample and record the chromatogram. Identify and quantify the Daxalipram peak and any degradation product peaks by comparing their retention times and peak areas to a reference standard.
Protocol 2: Forced Degradation Study of Daxalipram
Forced degradation studies help to identify potential degradation pathways and demonstrate the specificity of the stability-indicating method.[6][7]
-
Acid Hydrolysis: Dissolve Daxalipram in a solution of 0.1 N HCl and heat at 60°C for a specified period. Neutralize the solution before analysis.
-
Base Hydrolysis: Dissolve Daxalipram in a solution of 0.1 N NaOH and keep at room temperature for a specified period. Neutralize the solution before analysis.
-
Oxidative Degradation: Dissolve Daxalipram in a solution of 3% hydrogen peroxide and keep at room temperature for a specified period.[2]
-
Thermal Degradation: Expose the solid Daxalipram powder to dry heat (e.g., 80°C) for a specified period.
-
Photodegradation: Expose a solution of Daxalipram to a light source according to ICH Q1B guidelines.
-
Analysis: Analyze the stressed samples using the validated HPLC method to identify and quantify any degradation products formed.
Visualizations
Caption: Experimental workflow for assessing the stability of Daxalipram.
Caption: Potential degradation pathways of Daxalipram under various stress conditions.
References
- 1. Medication Storage Appropriateness in US Households - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessing Drug Product Shelf Life Using the Accelerated Stability Assessment Program: A Case Study of a GLPG4399 Capsule Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug quality and storage | MSF Medical Guidelines [medicalguidelines.msf.org]
- 4. Identification of dabigatran etexilate major degradation pathways by liquid chromatography coupled to multi stage high-resolution mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
Navigating Unexpected Outcomes in Mesopram (Daxalipram) Research: A Technical Guide
For Immediate Use by Research, Scientific, and Drug Development Professionals
This technical support center provides essential guidance for researchers and drug development professionals encountering unexpected results in studies involving Mesopram (Daxalipram), a phosphodiesterase 4 (PDE4) inhibitor. While specific clinical trial data for this compound remains limited following the discontinuation of its Phase II trial for multiple sclerosis, this guide addresses potential challenges by drawing on the established class-effects of PDE4 inhibitors.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses potential unexpected outcomes in a question-and-answer format, offering troubleshooting steps and considerations for your experiments.
Q1: We are observing significant gastrointestinal distress (nausea, diarrhea, vomiting) in our animal models at our target therapeutic dose. Is this a known effect?
A1: Yes, gastrointestinal adverse effects are a well-documented class-specific effect of PDE4 inhibitors. The likely mechanism is the inhibition of PDE4 in the gastrointestinal tract, leading to increased cyclic adenosine monophosphate (cAMP) levels and subsequent smooth muscle relaxation and other downstream effects.
Troubleshooting Steps:
-
Dose Reduction: The most straightforward approach is to investigate lower doses of this compound to find a therapeutic window with tolerable gastrointestinal effects.
-
Formulation Adjustment: Consider if the vehicle or formulation of this compound could be contributing to the observed effects. Experimenting with different formulations may mitigate local irritation.
-
Supportive Care: In preclinical models, ensure adequate hydration and monitor for weight loss.
-
Data Stratification: Analyze if the gastrointestinal effects are more pronounced in a particular sex or strain of your animal model.
Q2: Our in vivo study shows unexpected behavioral changes, such as decreased activity or signs of depression in animal models. Is there a precedent for this with PDE4 inhibitors?
A2: Yes, neuropsychiatric effects, including mood changes and depression, have been associated with some PDE4 inhibitors. The mechanism is thought to involve the modulation of cAMP signaling in brain regions that regulate mood and behavior.
Troubleshooting Steps:
-
Standardized Behavioral Testing: Employ a battery of validated behavioral tests to systematically assess and quantify the observed changes (e.g., forced swim test, tail suspension test, open field test).
-
Dose-Response Relationship: Determine if the behavioral effects are dose-dependent.
-
Control for Stress: Ensure that experimental procedures and housing conditions are not contributing confounding stress factors.
-
Consider Off-Target Effects: While less likely to be the primary cause, consider the possibility of off-target effects and investigate with appropriate pharmacological or genetic tools if the effects are inconsistent with known PDE4 inhibitor profiles.
Q3: We are not observing the expected anti-inflammatory effect of this compound in our in vitro cell-based assays. What could be the issue?
A3: A lack of efficacy in vitro could stem from several factors, from experimental design to the specific cell types used.
Troubleshooting Steps:
-
Cell Line/Type Verification: Confirm that the chosen cell line or primary cells express PDE4 and that the inflammatory pathway you are studying is regulated by cAMP. Different cell types have varying levels of PDE4 isoform expression.
-
Assay Validation: Ensure your inflammatory stimulus (e.g., lipopolysaccharide) is potent and that your readouts (e.g., cytokine ELISA) are sensitive and validated.
-
Compound Integrity: Verify the identity, purity, and stability of your this compound compound.
-
Incubation Time and Concentration: Optimize the concentration range and incubation time of this compound in your assays.
Quantitative Data Summary: Class-Effects of PDE4 Inhibitors
The following table summarizes common adverse events associated with the PDE4 inhibitor class, providing a reference for potential effects to monitor in this compound studies. Note: Specific percentages for this compound are not publicly available.
| Adverse Event Class | Specific Manifestations | Reported Frequency (for other PDE4 inhibitors) | Key Considerations for this compound Studies |
| Gastrointestinal | Nausea, Diarrhea, Vomiting, Decreased Appetite | Common to Very Common | Monitor food and water intake, body weight, and stool consistency in animal models. |
| Neurological/Psychiatric | Headache, Insomnia, Dizziness, Depression, Suicidal Ideation | Common to Uncommon | Include behavioral assessments in preclinical protocols. |
| Metabolic | Weight Loss | Common | Closely monitor body weight throughout the study duration. |
| Immune System | Infections (e.g., upper respiratory tract) | Uncommon | Monitor for signs of infection in long-term studies. |
Key Experimental Protocols
1. Assessment of Anti-Inflammatory Activity in a Murine Colitis Model
-
Objective: To evaluate the efficacy of this compound in reducing inflammation in a dextran sulfate sodium (DSS)-induced colitis model.
-
Methodology:
-
Induce colitis in mice by administering DSS in drinking water.
-
Administer this compound or vehicle control orally or intraperitoneally at predetermined doses.
-
Monitor clinical signs daily (body weight, stool consistency, presence of blood).
-
At the end of the study, sacrifice animals and collect colon tissue.
-
Measure colon length and perform histological analysis to assess inflammation and tissue damage.
-
Homogenize a section of the colon to measure cytokine levels (e.g., TNF-α, IL-6) by ELISA or qPCR.
-
2. Evaluation of Behavioral Effects in Rodents
-
Objective: To assess potential neuropsychiatric effects of this compound.
-
Methodology:
-
Acclimate animals to the testing environment.
-
Administer this compound or vehicle control.
-
Perform a battery of behavioral tests at specified time points post-dosing:
-
Open Field Test: To assess locomotor activity and anxiety-like behavior.
-
Forced Swim Test/Tail Suspension Test: To evaluate depressive-like behavior.
-
Elevated Plus Maze: To measure anxiety-like behavior.
-
-
Record and analyze the relevant behavioral parameters for each test.
-
Visualizing Pathways and Workflows
To aid in the conceptualization of this compound's mechanism and experimental design, the following diagrams are provided.
Caption: this compound's mechanism of action via PDE4 inhibition.
Caption: A logical workflow for troubleshooting unexpected results.
Technical Support Center: Overcoming Poor Oral Bioavailability of Mesopram
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor oral bioavailability of Mesopram in experimental settings.
Understanding the Challenge: Poor Oral Bioavailability of this compound
This guide will walk you through identifying the potential causes of poor bioavailability in your this compound experiments and provide actionable strategies to overcome these hurdles.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability a concern?
A1: this compound is an orally active and selective phosphodiesterase (PDE) 4 inhibitor.[3] PDE4 inhibitors are a class of drugs investigated for their anti-inflammatory effects.[4] Poor oral bioavailability is a significant concern because it can lead to high variability in drug absorption, insufficient drug concentration at the target site, and potentially reduced therapeutic efficacy. For a drug to be orally bioavailable, it must first dissolve in the gastrointestinal fluids and then permeate the intestinal membrane to enter the bloodstream.
Q2: I'm observing inconsistent results in my in vivo oral studies with this compound. Could this be related to its bioavailability?
A2: Yes, inconsistent in vivo results are a classic sign of poor and variable oral bioavailability. When a drug has low solubility, small changes in the gastrointestinal environment (e.g., pH, presence of food) can significantly impact how much of the drug dissolves and gets absorbed, leading to high inter-subject variability in your experimental data.
Q3: What is the likely Biopharmaceutics Classification System (BCS) class for this compound?
A3: While the exact BCS class for this compound is not publicly documented, we can infer its likely classification by looking at other PDE4 inhibitors. Roflumilast is classified as BCS Class II (low solubility, high permeability), and Apremilast is classified as BCS Class IV (low solubility, low permeability).[1][5] Given this, it is highly probable that this compound is a BCS Class II or IV compound, with low aqueous solubility being a key limiting factor for its oral absorption.
Q4: What are the primary strategies to enhance the oral bioavailability of a poorly soluble compound like this compound?
A4: The main strategies focus on improving the drug's dissolution rate and apparent solubility in the gastrointestinal tract. Key approaches include:
-
Particle Size Reduction: Increasing the surface area of the drug powder.
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier at a molecular level.
-
Lipid-Based Formulations: Dissolving the drug in a lipid-based vehicle to facilitate absorption via the lymphatic pathway.
-
Complexation: Using agents like cyclodextrins to form inclusion complexes with the drug, enhancing its solubility.
Troubleshooting Guide
This section provides a structured approach to troubleshooting and resolving issues related to this compound's poor oral bioavailability.
Problem 1: Low and Variable Plasma Concentrations of this compound After Oral Administration
Potential Cause: Poor aqueous solubility and slow dissolution rate of the neat this compound powder.
Solutions:
-
Particle Size Reduction (Micronization/Nanonization):
-
Rationale: Reducing the particle size increases the surface area-to-volume ratio, which can enhance the dissolution rate according to the Noyes-Whitney equation.
-
Actionable Advice: Consider micronizing or nanosizing your this compound powder. Nanonization can be particularly effective for very poorly soluble compounds.
-
Expected Outcome: Faster dissolution and potentially higher and more consistent plasma concentrations.
-
-
Formulation as a Solid Dispersion:
-
Rationale: Dispersing this compound in a hydrophilic polymer matrix can transform it into an amorphous state, which has higher energy and thus greater apparent solubility and faster dissolution compared to the crystalline form.
-
Actionable Advice: Prepare a solid dispersion of this compound with a suitable carrier like polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose (HPMC).
-
Expected Outcome: Significant improvement in dissolution rate and a higher peak plasma concentration (Cmax) and area under the curve (AUC).
-
-
Development of a Self-Emulsifying Drug Delivery System (SEDDS):
-
Rationale: SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in aqueous media (like gastrointestinal fluids). This pre-dissolved state bypasses the dissolution step, and the small droplet size provides a large surface area for absorption.
-
Actionable Advice: Formulate this compound into a SEDDS. This involves screening for suitable oils, surfactants, and co-surfactants in which this compound has good solubility.
-
Expected Outcome: Enhanced and more uniform absorption, potentially bypassing first-pass metabolism through lymphatic uptake, leading to significantly improved bioavailability.
-
Problem 2: No Significant Improvement in Bioavailability Despite Initial Formulation Efforts
Potential Cause: The chosen formulation strategy may not be optimal for this compound's specific properties, or the formulation itself may not be optimized. Precipitation of the drug in the gastrointestinal tract upon release from the formulation could also be an issue.
Solutions:
-
Systematic Excipient Screening for SEDDS:
-
Rationale: The choice of oil, surfactant, and co-surfactant is critical for the performance of a SEDDS.
-
Actionable Advice: Conduct a systematic solubility study of this compound in a variety of pharmaceutical-grade oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Cremophor EL, Tween 80), and co-surfactants (e.g., Transcutol HP, PEG 400). Construct a pseudo-ternary phase diagram to identify the optimal ratios for self-emulsification.
-
Expected Outcome: A stable and efficient SEDDS formulation with a small droplet size, leading to better in vivo performance.
-
-
Polymer and Drug-to-Polymer Ratio Optimization for Solid Dispersions:
-
Rationale: The choice of polymer and the drug loading can impact the stability of the amorphous state and the dissolution rate.
-
Actionable Advice: Screen different polymers (e.g., PVP K30, HPMC E5, Soluplus®) and vary the drug-to-polymer ratio to find the optimal balance between drug loading and dissolution enhancement.
-
Expected Outcome: An amorphous solid dispersion with improved physical stability and dissolution characteristics.
-
-
Inclusion of a Precipitation Inhibitor:
-
Rationale: For supersaturating systems like solid dispersions and SEDDS, the drug may precipitate out in the aqueous environment of the gut before it can be absorbed.
-
Actionable Advice: Incorporate a precipitation inhibitor, such as HPMC or other cellulosic polymers, into your formulation.
-
Expected Outcome: Maintenance of a supersaturated state for a longer duration, allowing for greater absorption.
-
Quantitative Data Summary
The following tables summarize solubility data for this compound analogs, which can guide excipient selection for formulation development.
Table 1: Solubility of Apremilast (BCS Class IV) in Various Vehicles [5]
| Vehicle | Solubility (mg/mL) |
| Water | 0.01 ± 0.00 |
| Lauraglycol-FCC | 36.54 ± 2.78 |
| Lauroglycol-90 | 28.21 ± 1.45 |
| Capryol-PGMC | 21.41 ± 1.32 |
| Capryol-90 | 18.15 ± 1.03 |
| Triacetin | 11.42 ± 0.95 |
| Tween-80 | 48.54 ± 3.76 |
| Transcutol-HP | 55.01 ± 3.19 |
| Ethanol | 0.66 ± 0.01 |
| Isopropyl alcohol (IPA) | 2.07 ± 0.10 |
Table 2: Solubility of Roflumilast (BCS Class II) in Different Solvents [6]
| Solvent | Solubility (mg/mL) |
| Ethanol | ~10 |
| DMSO | ~20 |
| Dimethylformamide (DMF) | ~30 |
| DMF:PBS (pH 7.2) (1:3) | ~0.25 |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve this compound and a hydrophilic carrier (e.g., PVP K30) in a suitable organic solvent (e.g., methanol, ethanol, or a mixture thereof) at a predetermined drug-to-polymer ratio (e.g., 1:1, 1:2, 1:4 w/w). Ensure complete dissolution to form a clear solution.
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) and reduced pressure.
-
Drying: Dry the resulting solid film under vacuum for 24 hours to remove any residual solvent.
-
Pulverization and Sieving: Scrape the dried solid dispersion from the flask, pulverize it using a mortar and pestle, and pass it through a suitable sieve to obtain a uniform powder.
-
Characterization: Characterize the solid dispersion for drug content, dissolution rate, and physical form (e.g., using DSC and XRD to confirm the amorphous state).
Protocol 2: Formulation of a this compound Self-Emulsifying Drug Delivery System (SEDDS)
-
Excipient Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants. Select the excipients that show the highest solubilizing capacity for this compound.
-
Construction of Pseudo-Ternary Phase Diagram: Prepare a series of formulations with varying ratios of the selected oil, surfactant, and co-surfactant. Titrate each mixture with water and observe the formation of emulsions. Demarcate the self-emulsifying region on a ternary phase diagram.
-
Preparation of SEDDS Formulation: Select a formulation from the self-emulsifying region. Accurately weigh the required amounts of oil, surfactant, and co-surfactant into a glass vial. Add the calculated amount of this compound to the mixture. Vortex the mixture until the drug is completely dissolved and a clear, homogenous solution is obtained.
-
Characterization:
-
Self-Emulsification Time: Add a small amount of the SEDDS formulation to a specified volume of water with gentle agitation and measure the time it takes to form a clear or slightly bluish-white emulsion.
-
Droplet Size Analysis: Dilute the SEDDS with water and measure the droplet size and polydispersity index (PDI) using a dynamic light scattering (DLS) instrument.
-
In Vitro Dissolution: Perform in vitro dissolution studies to assess the drug release from the SEDDS formulation.
-
Protocol 3: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration
-
Lipid Film Formation: Dissolve this compound and lipids (e.g., a mixture of a phospholipid like DSPC and cholesterol) in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.[7]
-
Solvent Removal: Evaporate the organic solvent using a rotary evaporator under reduced pressure to form a thin, dry lipid film on the inner surface of the flask.
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).
-
Size Reduction: To obtain smaller, more uniform vesicles (e.g., small unilamellar vesicles, SUVs), sonicate the MLV suspension using a probe sonicator or subject it to extrusion through polycarbonate membranes of a defined pore size.
-
Purification: Remove the unencapsulated this compound by methods such as dialysis or gel filtration.
-
Characterization: Characterize the liposomes for particle size, zeta potential, encapsulation efficiency, and in vitro drug release.
Visualizations
Signaling Pathway of PDE4 Inhibition
References
- 1. ijpsr.com [ijpsr.com]
- 2. ijrpc.com [ijrpc.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PDE4 inhibitor - Wikipedia [en.wikipedia.org]
- 5. Self-Nanoemulsifying Drug Delivery System (SNEDDS) of Apremilast: In Vitro Evaluation and Pharmacokinetics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. In Vitro and In Vivo Evaluation of Oral Controlled Release Formulation of BCS Class I Drug Using Polymer Matrix System [mdpi.com]
How to monitor for potential side effects of Mesopram in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the potential side effects of Mesopram in animal models. The guidance is structured to address specific issues that may be encountered during experimental procedures.
Section 1: General Monitoring and Observational Studies
This section covers the foundational aspects of in-life monitoring for potential side effects.
Frequently Asked Questions (FAQs)
Q1: What are the essential daily observations I should be making during a preclinical study with this compound?
A1: Daily cage-side observations are a critical first line of defense in detecting potential adverse effects.[1][2] These should be performed at least once daily, and ideally twice (e.g., morning and late afternoon) around the time of peak drug concentration. Key observations include:
-
General Appearance: Note any changes in posture, fur (piloerection), or skin condition.
-
Behavioral Changes: Look for signs of lethargy, hyperactivity, stereotypy (repetitive, purposeless movements), or unusual social interactions.
-
Autonomic Signs: Observe for changes in respiration, presence of salivation, lacrimation (tearing), or unusual urination/defecation.[1]
-
Physical Condition: Check for any signs of dehydration, swelling, or injury.
Q2: How should I quantitatively track the general health of the animals?
A2: Quantitative tracking provides objective data to supplement qualitative observations. The following should be measured regularly:
-
Body Weight: Measure at least twice weekly. Significant weight loss (e.g., >10-15% of baseline) is a key indicator of toxicity.
-
Food and Water Consumption: Measure daily or several times a week. A sustained decrease is a sensitive indicator of poor health.
-
Body Temperature: Can be measured if specific effects (e.g., hyperthermia or hypothermia) are suspected based on the drug's mechanism of action.
Q3: What do common clinical signs observed during daily checks indicate?
A3: Observed clinical signs can provide clues to the underlying organ systems being affected. The table below summarizes some common signs and their potential interpretations.
| Clinical Sign | Potential Interpretation / System Affected | Recommended Follow-Up |
| Piloerection (hair standing on end) | General malaise, change in body temperature, stress | Monitor body temperature, increase frequency of observation |
| Lethargy / Decreased Activity | Central Nervous System (CNS) depression, general sickness | Proceed with a formal behavioral assessment (e.g., Open Field Test) |
| Tremors or Convulsions | CNS stimulation, neurotoxicity | Note onset, duration, and severity. Consider dose reduction or termination. |
| Ataxia (uncoordinated movement) | Neurotoxicity, motor system impairment | Perform motor coordination tests (e.g., Rotarod) |
| Chromodacryorrhea (red tears in rats) | Stress, potential ocular irritation | Differentiate from blood, note frequency |
| Diarrhea or Loose Stool | Gastrointestinal toxicity | Monitor hydration status, collect fecal samples if necessary |
| Shallow or Labored Breathing | Respiratory or cardiovascular distress | Monitor respiratory rate, check for cyanosis (blue-tinged skin/mucous membranes) |
Section 2: Neurotoxicity Assessment
This section provides guidance on identifying and troubleshooting potential neurological and behavioral side effects of this compound.
Frequently Asked Questions (FAQs)
Q1: My animals show decreased general activity after this compound administration. How can I quantitatively assess this?
A1: A decrease in cage activity should be followed up with standardized behavioral tests to quantify locomotor activity and exploratory behavior.[3][4] The Open Field Test is a standard method for this purpose. It measures parameters like total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency. A significant decrease in these parameters compared to a control group would confirm a hypoactive effect.
Q2: I'm concerned about potential effects on motor coordination. Which test is most appropriate?
A2: The Rotarod Test is the gold standard for assessing motor coordination and balance.[4] Animals are placed on a rotating rod, and the latency to fall is measured. A drug-induced impairment in coordination will result in a significantly shorter time on the rod compared to vehicle-treated animals.
Q3: My behavioral test results are highly variable between animals in the same group. What could be the cause?
A3: High variability can obscure real treatment effects. Common causes and troubleshooting steps are outlined below.
Troubleshooting Guide: High Variability in Behavioral Data
| Potential Cause | Troubleshooting Steps |
| Inconsistent Handling | Ensure all animals are handled by the same person using a consistent technique. Acclimate animals to the researcher's presence and handling for several days before testing begins. |
| Environmental Factors | Conduct all tests at the same time of day to control for circadian rhythm effects. Ensure consistent lighting, temperature, and noise levels in the testing room.[5] |
| Apparatus Cleanliness | Thoroughly clean the testing apparatus (e.g., open field box, rotarod) with an appropriate solution (e.g., 70% ethanol) between each animal to remove olfactory cues. |
| Observer Bias | If using manual scoring, ensure the observer is blinded to the treatment groups. Use automated video tracking software whenever possible for objective measurements.[5] |
Experimental Protocol: Open Field Test
This protocol provides a standardized method for assessing locomotor activity and anxiety-like behavior in rodents.
Objective: To quantify general activity levels and exploratory behavior.
Materials:
-
Open field arena (e.g., 40cm x 40cm x 30cm for mice), typically made of a non-porous material like PVC or Plexiglas.
-
Video camera mounted above the arena.
-
Video tracking software (e.g., EthoVision, Any-maze) or manual stopwatch and scoring sheet.
-
70% Ethanol for cleaning.
Procedure:
-
Acclimation: Bring animals to the testing room at least 30 minutes before the test begins to acclimate to the environment.
-
Dosing: Administer this compound or vehicle control at the predetermined time before the test (based on the drug's pharmacokinetic profile).
-
Testing: a. Gently place the animal in the center of the open field arena. b. Immediately start the video recording and/or stopwatch. c. Allow the animal to explore the arena for a set period (typically 5-10 minutes). d. The researcher should leave the immediate vicinity of the arena to avoid influencing the animal's behavior.
-
Data Collection: After the test duration, gently return the animal to its home cage.
-
Cleaning: Thoroughly clean the arena with 70% ethanol and allow it to dry completely before testing the next animal.
-
Analysis: Analyze the video recording to quantify the parameters listed in the table below.
Table of Key Open Field Parameters
| Parameter | Description | Potential Interpretation of a Decrease |
|---|---|---|
| Total Distance Traveled | The total distance the animal moves during the test. | Sedation, motor impairment, general hypoactivity. |
| Time in Center Zone | The amount of time the animal spends in the central, more exposed area of the arena. | Increased anxiety-like behavior (thigmotaxis). |
| Rearing Frequency | The number of times the animal stands on its hind legs. | Decreased exploratory behavior, potential sedation. |
| Velocity | The average speed of the animal's movement. | Sedation or motor impairment. |
Workflow for Neurotoxicity Assessment
Section 3: Cardiotoxicity Assessment
This section focuses on methods and troubleshooting for monitoring cardiovascular side effects.
Frequently Asked Questions (FAQs)
Q1: What are the primary cardiovascular parameters to monitor for potential this compound-induced toxicity?
A1: The core cardiovascular parameters to assess are heart rate, blood pressure, and cardiac electrical activity (electrocardiogram or ECG).[6] These can be measured non-invasively in rodents. Significant changes, such as sustained bradycardia (slow heart rate), tachycardia (fast heart rate), hypertension, hypotension, or alterations in ECG intervals (e.g., QT prolongation), are indicators of potential cardiotoxicity.[7]
Q2: I am seeing a lot of noise and artifacts in my rodent ECG recordings. How can I improve the signal quality?
A2: A clean ECG signal is essential for accurate analysis. Refer to the troubleshooting guide below for common issues.
Troubleshooting Guide: Rodent ECG Signal Quality
| Potential Cause | Troubleshooting Steps |
| Poor Electrode Contact | Ensure the animal's paws are clean. Apply a small amount of electrode gel or saline to the electrode pads to improve conductivity. Ensure the animal is positioned correctly and making good contact with all electrodes. |
| Movement Artifacts | Allow the animal to acclimate to the restraint or recording chamber to reduce stress and movement. Record data during periods when the animal is calm and still. |
| Electrical Interference | Ensure the ECG equipment is properly grounded. Keep other electrical equipment (e.g., centrifuges, mobile phones) away from the recording setup. Use a Faraday cage if necessary. |
| Muscle Tremors (EMG) | Anesthesia can sometimes cause muscle tremors. Ensure the animal is at an appropriate anesthetic depth. If the animal is conscious, ensure it is calm and comfortable. |
Experimental Protocol: Non-Invasive Blood Pressure Measurement (Tail-Cuff Method)
Objective: To measure systolic and diastolic blood pressure and heart rate in a conscious rodent.
Materials:
-
Tail-cuff plethysmography system (includes a cuff, pulse sensor, and control unit).
-
Animal restrainer.
-
Warming platform or heat lamp.
Procedure:
-
Acclimation: Acclimate the animal to the restrainer for several days prior to the first measurement. This is crucial for reducing stress-induced hypertension.
-
Warming: Gently warm the animal for 10-15 minutes using the warming platform or a heat lamp. This dilates the tail artery, making the pulse easier to detect.
-
Restraint: Place the animal in the appropriate-sized restrainer.
-
Cuff Placement: Securely place the tail cuff and pulse sensor at the base of the tail.
-
Measurement: a. Start the measurement cycle on the control unit. The system will automatically inflate and deflate the cuff while recording the pulse. b. The system typically requires several successful readings to generate an average. Discard any readings that are clearly erroneous (e.g., due to movement). c. A typical session involves 5-10 successful measurement cycles.
-
Data Recording: Record the final averaged systolic blood pressure, diastolic blood pressure, and heart rate.
-
Release: Carefully remove the cuff and release the animal back into its home cage.
Hypothetical Signaling Pathway for Cardiotoxicity
Section 4: Clinical and Anatomic Pathology
This section covers the collection and analysis of blood and tissue samples to detect organ-specific toxicity.
Frequently Asked Questions (FAQs)
Q1: Which blood parameters are most important for a general toxicity screen of this compound?
A1: A standard panel for hematology and clinical chemistry provides a broad screen for toxicity in major organ systems.[8][9] Key parameters are summarized in the table below.
Table of Key Clinical Pathology Parameters
| Panel | Parameter | Primary Organ(s) Monitored | Potential Interpretation of Change |
|---|---|---|---|
| Clinical Chemistry | Alanine Aminotransferase (ALT) | Liver | Hepatocellular injury (increase) |
| Aspartate Aminotransferase (AST) | Liver, Muscle, Heart | Cellular injury (increase) | |
| Alkaline Phosphatase (ALP) | Liver (biliary system), Bone | Cholestasis, bone turnover (increase) | |
| Blood Urea Nitrogen (BUN) | Kidney | Decreased renal function (increase) | |
| Creatinine (CREA) | Kidney | Decreased renal function (increase) | |
| Hematology | White Blood Cell Count (WBC) | Immune System | Inflammation, infection (increase), immunosuppression (decrease) |
| Red Blood Cell Count (RBC) | Bone Marrow / Blood | Anemia (decrease), dehydration (relative increase) |
| | Platelets (PLT) | Bone Marrow / Blood | Impaired clotting (decrease), inflammation (increase) |
Q2: My blood samples are often hemolyzed. How can I prevent this and what is the impact on my data?
A2: Hemolysis (the rupture of red blood cells) can artificially alter several clinical chemistry values, particularly AST, potassium, and lactate dehydrogenase (LDH).
Troubleshooting Guide: Sample Hemolysis
| Potential Cause | Troubleshooting Steps |
| Difficult Blood Draw | Use an appropriate gauge needle (e.g., 25-27g for mouse submandibular collection). Ensure a clean, quick puncture to establish good blood flow. Avoid "milking" the site excessively. |
| Excessive Syringe Vacuum | If using a syringe, pull back the plunger slowly and steadily to avoid collapsing the vein and shearing red blood cells. |
| Vigorous Sample Mixing | After collection into a tube with anticoagulant, gently invert the tube 5-8 times. Do not shake or vortex. |
| Improper Sample Processing | Centrifuge the sample as soon as possible after collection. Ensure the centrifuge is properly balanced and not set to an excessive speed. |
Experimental Protocol: Blood Collection from the Submandibular Vein (Mouse)
Objective: To collect a moderate volume of blood (~100-200 µL) for hematology and clinical chemistry analysis.
Materials:
-
Sterile lancet (4-5mm) or 18-20g needle.
-
Microcentrifuge collection tubes (with or without anticoagulant, as needed).
-
Gauze pads.
-
Appropriate animal restraint device or manual restraint technique.
Procedure:
-
Restraint: Firmly restrain the animal, ensuring the skin on the side of the neck is taut.
-
Puncture Site: Locate the small, hairless patch of skin just behind the mandible where the submandibular vein runs.
-
Puncture: Make a single, quick puncture at this site with the lancet or needle.
-
Collection: A large drop of blood should form immediately. Collect the blood directly into the microcentrifuge tube via capillary action. Do not scrape the skin with the tube.
-
Hemostasis: Once the desired volume is collected, apply gentle pressure to the puncture site with a sterile gauze pad for 30-60 seconds until bleeding stops.
-
Monitoring: Monitor the animal for a few minutes after the procedure to ensure bleeding has not resumed.
-
Processing: Process the sample according to the requirements for the planned analyses (e.g., gentle inversion if an anticoagulant is present, allow to clot for serum).
Troubleshooting Unexpected Clinical Pathology Results
References
- 1. Template For Subchronic Toxicity Study in Rodents | FDA [fda.gov]
- 2. researchgate.net [researchgate.net]
- 3. Neurobehavioral tests in single- and repeated-dose toxicity studies in small rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Behavioral phenotyping of mice in pharmacological and toxicological research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scantox.com [scantox.com]
- 6. Preclinical Models of Cancer Therapy–Associated Cardiovascular Toxicity: A Scientific Statement From the American Heart Association - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rodent behavioural test - Acute oral TOXICITY study - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 8. researchgate.net [researchgate.net]
- 9. Clinical Pathology - Specifications for the Conduct of Toxicity Studies by the Division of Translational Toxicology at the National Institute of Environmental Health Sciences - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Tissue Harvesting and Processing for Mesopram-Treated Animals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing tissue harvesting and processing from animals treated with Mesopram.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound (also known as Daxalipram) is an orally active and selective phosphodiesterase 4 (PDE4) inhibitor.[1][2] Its primary mechanism of action involves the inhibition of PDE4, an enzyme that degrades cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn downregulates the inflammatory response. Specifically, it has been shown to inhibit the synthesis of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interferon-gamma (IFN-γ).[2][3][4] This anti-inflammatory activity makes it a compound of interest for studying chronic inflammatory diseases.[2]
Q2: What are the expected effects of this compound on tissues in animal models?
A2: In animal models of inflammatory diseases like experimental autoimmune encephalomyelitis (EAE) and dextran sulfate sodium (DSS)-induced colitis, this compound has been shown to ameliorate disease symptoms.[3][4] Researchers can expect to see a reduction in inflammatory lesions in tissues such as the spinal cord, brain, and colon.[3][4] This may manifest as decreased immune cell infiltration, reduced local production of Th1 cytokines (IFN-γ and TNF-α), and preservation of tissue architecture.[3][4] For example, in colitis models, this compound treatment can lead to a reversal of colon shortening.[4]
Q3: Are there any specific considerations for the timing of tissue harvesting after the final this compound dose?
A3: The timing of tissue harvesting should be aligned with the specific research question and the pharmacokinetic profile of this compound. To observe the maximum anti-inflammatory effect on cytokine expression and immune cell infiltration, it is advisable to harvest tissues at the expected peak of drug activity or at the end of the treatment regimen when cumulative effects are most pronounced. If the goal is to study the drug's direct impact on signaling pathways, a shorter time point after the final dose may be more appropriate. It is recommended to perform a pilot study to determine the optimal harvesting time for your specific experimental model and endpoints.
Q4: How should I handle tissues collected for multiple downstream applications (e.g., histology, RNA-seq, and proteomics)?
A4: When collecting tissues for multiple applications, it is crucial to work quickly to minimize post-mortem changes.[5] Immediately after euthanasia, dissect the tissue of interest. For histology, a portion of the tissue should be fixed in 10% neutral buffered formalin.[6] For RNA analysis, another portion should be snap-frozen in liquid nitrogen or submerged in an RNA stabilization reagent.[5][7] For protein analysis, snap-freezing in liquid nitrogen is the recommended method.[5][8] To ensure consistency, it is advisable to section the tissue and allocate specific sections to each downstream application.
Troubleshooting Guides
Histology and Immunohistochemistry
| Issue | Potential Cause | Recommended Solution |
| Poor tissue morphology | Delayed fixation leading to autolysis.[9][10] | Immediately immerse tissue in fixative after collection. Ensure a 20:1 ratio of fixative to tissue volume.[10] |
| Incomplete fixation due to tissue size. | Trim tissues to a thickness of 3-5 mm to allow for proper fixative penetration. For gastrointestinal tissues, open the lumen to ensure the fixative reaches the mucosal surface.[9] | |
| Ice crystal formation from freezing prior to fixation.[10] | Do not freeze fresh tissue intended for standard histology. If immediate fixation is not possible, refrigerate the carcass and collect the tissue as soon as possible.[10] | |
| Weak or no immunohistochemical staining for inflammatory markers | Antigen masking due to over-fixation. | Limit fixation time in 10% neutral buffered formalin to 24-48 hours, followed by transfer to 70% ethanol for storage.[9] |
| Inappropriate antigen retrieval method. | Optimize antigen retrieval protocols. For many targets, heat-induced epitope retrieval (HIER) in a citrate or EDTA buffer is effective. | |
| High background staining | Incomplete rinsing of fixative. | After fixation, thoroughly wash the tissue in buffer before proceeding with processing. |
| Non-specific antibody binding. | Use appropriate blocking solutions (e.g., serum from the secondary antibody host species) and ensure primary and secondary antibodies are used at their optimal dilutions. |
RNA Extraction and Analysis
| Issue | Potential Cause | Recommended Solution |
| Low RNA yield | Inefficient tissue disruption. | For fibrous tissues, use a bead mill homogenizer for effective disruption. Ensure the tissue is kept frozen during the process. |
| Suboptimal RNA extraction kit for the tissue type. | Different tissues may require different extraction protocols. Consider a TRIzol-based method combined with a column purification for cleaner RNA.[11] | |
| RNA degradation (low RIN score) | RNase contamination. | Use RNase-free reagents and consumables. Work quickly and in a clean environment. |
| Delayed processing after tissue collection. | Immediately snap-freeze tissues in liquid nitrogen or use an RNA stabilization solution.[5] | |
| PCR inhibition | Contaminants from the extraction process (e.g., salts, organic solvents). | Ensure to perform all wash steps in the RNA extraction protocol. An additional ethanol wash may be beneficial. |
| Presence of drug metabolites. | While less common, if inhibition is suspected, consider further purification of the RNA sample or diluting the template for PCR. |
Protein Extraction and Analysis
| Issue | Potential Cause | Recommended Solution |
| Low protein yield | Incomplete cell lysis. | Use a lysis buffer appropriate for the tissue and the subcellular location of the protein of interest. Sonication or mechanical homogenization can improve lysis efficiency. |
| Protease activity during extraction. | Always add a protease inhibitor cocktail to the lysis buffer immediately before use. Keep samples on ice throughout the extraction process. | |
| Inconsistent protein quantification | Interference from substances in the lysis buffer. | Ensure the chosen protein quantification assay (e.g., BCA, Bradford) is compatible with the reagents in your lysis buffer.[12] |
| Difficulty detecting phosphorylated proteins (e.g., in the cAMP pathway) | Phosphatase activity. | Add phosphatase inhibitors to your lysis buffer in addition to protease inhibitors. |
| Variability in Western blot results | Uneven protein loading. | Carefully quantify protein concentration and load equal amounts for each sample. Use a housekeeping protein as a loading control to normalize the data. |
| Poor antibody quality. | Use validated antibodies specific for the target protein. Optimize antibody dilutions and incubation times. |
Experimental Protocols
Standard Tissue Harvesting Protocol
-
Preparation : Prepare all necessary tools and solutions in advance, including surgical instruments, collection tubes with appropriate buffers (e.g., 10% neutral buffered formalin, RNAlater), and liquid nitrogen.
-
Euthanasia : Euthanize the animal according to approved institutional guidelines.
-
Dissection : Working quickly to minimize post-mortem artifacts, expose the desired organs.[5]
-
Tissue Collection :
-
For Histology : Excise a section of the tissue no thicker than 5mm and immediately place it in a labeled container with at least 20 times its volume of 10% neutral buffered formalin.[10]
-
For RNA Analysis : Excise a separate tissue section, place it in a cryovial, and snap-freeze it in liquid nitrogen. Alternatively, immerse the tissue in an RNA stabilization solution according to the manufacturer's instructions.
-
For Protein Analysis : Excise a third tissue section, place it in a cryovial, and snap-freeze in liquid nitrogen.
-
-
Storage : Store formalin-fixed tissues at room temperature for 24-48 hours before processing.[9] Store frozen samples at -80°C until further analysis.
Paraffin Embedding and Sectioning
-
Fixation : Fix tissue in 10% neutral buffered formalin for 24-48 hours.[9]
-
Dehydration : Process the fixed tissue through a series of graded ethanol solutions (e.g., 70%, 80%, 95%, 100%) to remove water.[13]
-
Clearing : Treat the dehydrated tissue with a clearing agent like xylene to remove the ethanol.[13]
-
Infiltration : Infiltrate the cleared tissue with molten paraffin wax.[13]
-
Embedding : Embed the infiltrated tissue in a paraffin block.
-
Sectioning : Cut thin sections (typically 4-5 µm) using a microtome and mount them on glass slides.
Visualizations
Caption: Simplified signaling pathway of this compound's anti-inflammatory action.
Caption: Experimental workflow for tissue harvesting and processing.
Caption: Logical workflow for troubleshooting experimental issues.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The type IV phosphodiesterase specific inhibitor this compound inhibits experimental autoimmune encephalomyelitis in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The specific type-4 phosphodiesterase inhibitor this compound alleviates experimental colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. casbr.biochem.med.ufl.edu [casbr.biochem.med.ufl.edu]
- 6. science.vla.gov.uk [science.vla.gov.uk]
- 7. surgery.pitt.edu [surgery.pitt.edu]
- 8. Animal Tissue Handling for Proteomics and Metabolomics Services - Creative Proteomics [creative-proteomics.com]
- 9. animalcare.umich.edu [animalcare.umich.edu]
- 10. masseycancercenter.org [masseycancercenter.org]
- 11. researchgate.net [researchgate.net]
- 12. Quantitative analysis of therapeutic proteins in biological fluids: recent advancement in analytical techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tissue Processing Overview: Steps & Techniques for Histopathology [leicabiosystems.com]
Technical Support Center: Troubleshooting Inconsistent Findings in Citalopram/Escitalopram Research
Disclaimer: The term "Mesopram" does not correspond to a known pharmaceutical compound. This guide assumes the user is referring to the widely researched selective serotonin reuptake inhibitors (SSRIs) Citalopram or its S-enantiomer, Escitalopram . The troubleshooting advice provided herein is based on scientific literature pertaining to these compounds.
This technical support center provides researchers, scientists, and drug development professionals with a series of troubleshooting guides and frequently asked questions (FAQs) to address common sources of variability and inconsistent findings in preclinical and clinical research involving Citalopram and Escitalopram.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Why am I seeing variable behavioral responses in my animal models?
Question: My results in the Forced Swim Test (FST) are not consistent after Citalopram administration. What could be the cause?
Answer: Inconsistency in the Forced Swim Test (FST) is a common issue. The antidepressant-like effect of Citalopram (i.e., reduced immobility time) is highly dependent on the administration protocol.
-
Acute vs. Chronic Dosing: A single, acute dose of Citalopram often fails to significantly decrease immobility time in the FST.[2] In contrast, chronic or repeated administration (e.g., over several days to weeks) is typically required to observe a significant antidepressant-like effect.[2][3] This is thought to mirror the delayed therapeutic onset seen in humans.[4]
-
Biphasic Effects: Some studies report that acute Citalopram administration can even induce anxiogenic-like effects, while repeated administration leads to anxiolytic-like effects.[3][5][6] This biphasic pattern can confound results if the dosing schedule is not carefully controlled.
-
Genetic Factors: The genetic strain of the mouse or rat can significantly impact behavioral responses to Citalopram.[7] Some strains may be inherently more or less responsive. Furthermore, polymorphisms in genes like the serotonin transporter (SLC6A4) or Brain-Derived Neurotrophic Factor (BDNF) can modulate treatment response.[7][8]
Troubleshooting Steps:
-
Standardize Dosing Regimen: Ensure your experimental design distinguishes between acute and chronic administration. For antidepressant efficacy studies, a chronic dosing paradigm is generally more appropriate.
-
Control for Animal Strain and Genetics: Use a consistent, well-characterized animal strain. If variability persists, consider if genetic differences within your colony could be a factor.
-
Refine Behavioral Protocol: Strictly adhere to established FST protocols regarding water temperature, cylinder dimensions, and test duration to minimize environmental variability.[9][10]
My neurochemical measurements are inconsistent. How can I improve reproducibility?
Measuring changes in neurotransmitter levels and receptor function is key to understanding Citalopram's mechanism but is prone to variability.
Question: I am observing high variability in serotonin (5-HT) and metabolite (5-HIAA) levels in brain tissue after Citalopram treatment. What should I check?
Answer: Citalopram's primary mechanism is to block the serotonin transporter (SERT), increasing synaptic 5-HT.[4][11] However, the net effect on 5-HT synthesis and turnover can be complex and influenced by several factors.
-
Feedback Mechanisms: Acutely, increased synaptic 5-HT activates presynaptic 5-HT1A autoreceptors, which can lead to a compensatory decrease in 5-HT synthesis and neuronal firing.[12] Chronic treatment is required to desensitize these autoreceptors, leading to a sustained increase in serotonergic transmission.[11][13] Your results will differ dramatically depending on the timing of tissue collection relative to the dosing schedule.
-
Metabolism: Citalopram is metabolized by cytochrome P450 enzymes, primarily CYP2C19 and CYP3A4.[14][15] Genetic polymorphisms in these enzymes can lead to significant inter-individual differences in drug clearance and plasma concentrations, which in turn affects the neurochemical response.[15][16]
-
Measurement Technique: The method used to measure neurotransmitters (e.g., microdialysis vs. whole-tissue homogenate analysis) provides different information. Microdialysis measures extracellular levels, reflecting synaptic concentration, while homogenates measure total tissue content.[12][17]
Troubleshooting Steps:
-
Review Dosing and Sampling Timeline: Correlate your neurochemical measurements with a clear acute or chronic dosing paradigm. Inconsistent timing can lead to seemingly contradictory results.
-
Consider Pharmacokinetics: If possible, measure plasma drug concentrations to identify potential outliers due to metabolic differences. This can help explain why some animals show a weaker or stronger neurochemical response.[16]
-
Validate Analytical Method: Ensure your analytical protocol (e.g., HPLC, LC-MS/MS) is validated for sensitivity and specificity for 5-HT and its metabolites.[17]
| Factor | Description | Potential Impact on Results |
| Dosing Regimen | Acute (single dose) vs. Chronic (repeated doses) | Acute dosing may decrease 5-HT synthesis via autoreceptor feedback; chronic dosing leads to sustained increases in 5-HT transmission.[12][13] |
| Pharmacogenetics | Polymorphisms in metabolizing enzymes (e.g., CYP2C19, CYP2D6) and transporters (e.g., ABCB1).[15] | Alters drug clearance and brain exposure, leading to high inter-individual variability in drug levels and effects.[16] |
| Brain Region | Different brain regions have varying densities of SERT and 5-HT receptors. | The magnitude of 5-HT increase can differ between regions like the hippocampus, prefrontal cortex, and raphe nucleus.[12] |
| Analytical Method | Microdialysis vs. Tissue Homogenate | Microdialysis reflects dynamic synaptic levels, while homogenates show total content, which may not change as dramatically.[17] |
Why do Citalopram and Escitalopram produce different results at equivalent doses?
While chemically related, Citalopram and Escitalopram are not interchangeable, and understanding their differences is crucial for interpreting results.
Question: I switched from Citalopram to Escitalopram in my experiments and the potency seems much higher. Is this expected?
Answer: Yes, this is expected. Citalopram is a racemic mixture of two enantiomers: S-Citalopram and R-Citalopram.[15] Escitalopram consists of only the S-enantiomer.[15]
-
Differential Activity: The S-enantiomer (Escitalopram) is responsible for the therapeutic effect by potently inhibiting SERT.[15]
-
Antagonistic Effect of R-Citalopram: The R-enantiomer has been shown to counteract the serotonin-enhancing effect of the S-enantiomer to some degree.[15]
-
Potency Difference: Because Escitalopram is the pure, active enantiomer without the partially inhibitory R-enantiomer, it is a more potent and selective SERT inhibitor than racemic Citalopram.[13][15] Therefore, a lower dose of Escitalopram is required to achieve the same level of SERT occupancy and therapeutic effect as a higher dose of Citalopram.
| Feature | Citalopram | Escitalopram | Reference |
| Composition | Racemic mixture (50% S-, 50% R-Citalopram) | Pure S-enantiomer | [15] |
| Primary Target | Serotonin Transporter (SERT) | Serotonin Transporter (SERT) | [14] |
| Relative Potency | Less potent due to the presence of R-Citalopram | More potent and selective SERT inhibitor | [13] |
| Clinical Efficacy | Effective, but may have a lower response rate compared to Escitalopram in some studies. | Often shows superior efficacy and faster onset of action compared to Citalopram. | [18][19] |
Troubleshooting Logic: If you are designing experiments or comparing literature, it is incorrect to assume dose-equivalency between the two compounds. A direct switch requires a dose adjustment.
Caption: Logic for choosing between Citalopram and Escitalopram.
Experimental Protocols
Protocol 1: Rodent Forced Swim Test (FST) for Antidepressant Screening
This protocol is adapted from established methods for assessing antidepressant efficacy.[9][10][20]
-
Apparatus: A clear Plexiglas cylinder (e.g., 40-60 cm height, 20-25 cm diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom (e.g., 30 cm for rats, 15 cm for mice).[9][20]
-
Drug Administration: For chronic studies, administer Citalopram (e.g., 10-20 mg/kg, i.p.) or vehicle daily for 14-21 days. The final dose is typically given 30-60 minutes before the test session.
-
Pre-test Session (Day 1 for a 2-day protocol): Place each animal into the cylinder for a 15-minute swim session.[20] This serves as a habituation/stress induction phase. Remove the animal, dry it thoroughly, and return it to its home cage.
-
Test Session (24 hours after pre-test): Place the animal back into the cylinder for a 5- or 6-minute session.[9][20] The session is video-recorded for later analysis.
-
Behavioral Scoring: A trained observer, blind to the treatment groups, scores the duration of immobility during the final 4 minutes of the test session. Immobility is defined as the cessation of struggling and making only the minimal movements necessary to keep the head above water.
-
Data Analysis: Compare the mean duration of immobility between the Citalopram-treated group and the vehicle-treated control group using an appropriate statistical test (e.g., Student's t-test or ANOVA).
Caption: Experimental workflow for a chronic Citalopram FST study.
Protocol 2: Measurement of Serotonin (5-HT) in Rat Brain Tissue
This protocol outlines a general method for quantifying 5-HT from brain homogenates using HPLC.[12][17]
-
Tissue Collection: Following the experimental endpoint (e.g., 1 hour after the final Citalopram dose), animals are euthanized. The brain is rapidly excised and dissected on an ice-cold surface to isolate the region of interest (e.g., hippocampus, prefrontal cortex).
-
Homogenization: The tissue sample is weighed and homogenized in a cold solution (e.g., 0.1 M perchloric acid) to precipitate proteins and prevent neurotransmitter degradation.
-
Centrifugation: The homogenate is centrifuged at high speed (e.g., 10,000 x g for 10 minutes at 4°C) to pellet the protein and cellular debris.
-
Sample Preparation: The resulting supernatant, which contains the neurotransmitters, is collected and filtered (e.g., through a 0.22 µm filter).
-
HPLC with Electrochemical Detection (HPLC-ED): An aliquot of the filtered supernatant is injected into an HPLC system equipped with a C18 reverse-phase column and an electrochemical detector.
-
Quantification: The concentration of 5-HT is determined by comparing the peak area from the sample to a standard curve generated from known concentrations of a 5-HT standard. Results are typically expressed as ng of 5-HT per mg of tissue weight.
Signaling Pathway Visualization
Primary Mechanism of Citalopram Action
Citalopram's primary mechanism involves the potent and selective inhibition of the serotonin transporter (SERT, encoded by the SLC6A4 gene).[14][21] This blockage prevents the reuptake of serotonin (5-HT) from the synaptic cleft back into the presynaptic neuron.[4][11] The resulting increase in extracellular 5-HT enhances neurotransmission by allowing more serotonin to bind to postsynaptic receptors. Chronic administration leads to downstream adaptive changes, including the desensitization of 5-HT1A autoreceptors and potential increases in neurotrophic factors like BDNF, which are thought to contribute to its therapeutic effects.[7][11]
Caption: Citalopram's mechanism of SERT inhibition.
References
- 1. Frontiers | Understanding and Predicting Antidepressant Response: Using Animal Models to Move Toward Precision Psychiatry [frontiersin.org]
- 2. neuroscigroup.us [neuroscigroup.us]
- 3. ClinPGx [clinpgx.org]
- 4. What is the mechanism of Citalopram? [synapse.patsnap.com]
- 5. Differential effects of acute and repeated citalopram in mouse models of anxiety and depression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Antidepressant treatment response is modulated by genetic and environmental factors and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Candidate genes for antidepressant response to selective serotonin reuptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 10. animal.research.wvu.edu [animal.research.wvu.edu]
- 11. What is the mechanism of Citalopram Hydrochloride? [synapse.patsnap.com]
- 12. Measuring serotonin synthesis: from conventional methods to PET tracers and their (pre)clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. go.drugbank.com [go.drugbank.com]
- 15. ClinPGx [clinpgx.org]
- 16. Low Escitalopram Concentrations in Patients with Depression predict Treatment Failure: A Naturalistic Retrospective Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Efficacy of escitalopram in the treatment of major depressive disorder compared with conventional selective serotonin reuptake inhibitors and venlafaxine XR: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Citalopram versus other anti‐depressive agents for depression - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Changes in c-Fos Expression in the Forced Swimming Test: Common and Distinct Modulation in Rat Brain by Desipramine and Citalopram - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Selective serotonin reuptake inhibitor - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Analysis of Mesopram and Rolipram in Experimental Colitis Models
For researchers and drug development professionals, understanding the nuanced differences in the preclinical efficacy of therapeutic candidates is paramount. This guide provides a detailed comparison of two phosphodiesterase-4 (PDE4) inhibitors, Mesopram and Rolipram, in the context of experimental colitis, supported by available data and detailed methodologies.
Both this compound and Rolipram have demonstrated therapeutic potential in preclinical models of colitis by targeting PDE4, an enzyme crucial in the inflammatory cascade. As specific inhibitors of PDE4, they work by increasing intracellular levels of cyclic AMP (cAMP), which in turn suppresses the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ).[1][2] This mechanism of action has been shown to ameliorate clinical and histological signs of colitis in animal studies.[3][4]
Quantitative Efficacy Comparison
The following table summarizes the key efficacy data for this compound and Rolipram in dextran sulfate sodium (DSS)-induced colitis models in mice. It is important to note that these data are compiled from separate studies and not from a direct head-to-head comparison. Variations in experimental protocols, such as drug dosage and administration timing, should be considered when interpreting these results.
| Efficacy Parameter | This compound | Rolipram | Control (Untreated) | Reference |
| Clinical Activity Score | Significantly reduced | 1.1 +/- 0.3 | 2.4 +/- 0.4 | [1][2] |
| Histological Score | Significantly reduced | 1.5 +/- 0.6 | 4.6 +/- 0.5 | [1][2] |
| Colon Length | Decreased shortening | 15.4 +/- 0.7 cm | 12.4 +/- 0.3 cm | [1][2] |
| Colonic TNF-α Levels | Decreased synthesis | Suppressed | - | [1][2] |
| Colonic IFN-γ Levels | Reduced production | - | - | [1] |
Signaling Pathway of PDE4 Inhibition in Colitis
The diagram below illustrates the mechanism of action of this compound and Rolipram in mitigating colitis. By inhibiting PDE4, these drugs prevent the degradation of cAMP. Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates and inactivates various pro-inflammatory transcription factors, leading to a reduction in the synthesis of key inflammatory mediators like TNF-α and IFN-γ.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are the typical experimental protocols used in the evaluation of this compound and Rolipram in DSS-induced colitis models.
Dextran Sulfate Sodium (DSS)-Induced Colitis Model
This is a widely used and reproducible model of acute and chronic colitis in rodents.
-
Induction: Colitis is typically induced in mice (e.g., BALB/c strain) by administering 5% (w/v) DSS in their drinking water for a continuous period, often for up to 11 days for acute models.[1][2]
-
Preventive Protocol: In a preventive setting, the test compound (this compound or Rolipram) is administered concurrently with the initiation of DSS treatment.[1][2]
-
Therapeutic Protocol: For a therapeutic model, DSS is administered for a set period (e.g., 7 days) to induce colitis. Subsequently, DSS is discontinued, and treatment with the test compound begins.[1][2]
Drug Administration
-
Rolipram: In the cited studies, Rolipram was administered intraperitoneally (i.p.) at a dose of 10 mg/kg body weight per day.[2]
-
This compound: this compound has been evaluated through both intraperitoneal and oral (p.o.) administration. A dose-finding study indicated that 50 mg/kg of this compound provided the most significant clinical and post-mortem benefits compared to lower doses of 2 and 10 mg/kg.[1]
Efficacy Assessment
The severity of colitis and the efficacy of the treatment are assessed using a combination of clinical and pathological parameters:
-
Clinical Activity Score: This is a composite score that typically includes daily measurements of weight loss, stool consistency, and the presence of rectal bleeding. The scoring system generally ranges from 0 to 4.[2]
-
Colon Length: Inflammation in the colon often leads to its shortening. Therefore, measuring the colon length post-mortem serves as an indicator of inflammation severity.[1][2]
-
Histological Score: Colonic tissue samples are collected, fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) for microscopic examination. A semi-quantitative histological score (e.g., ranging from 0 to 6) is used to assess the degree of inflammation, ulceration, and tissue damage.[2]
-
Cytokine Analysis: The concentrations of pro-inflammatory cytokines, such as TNF-α and IFN-γ, in the colonic tissue are quantified using methods like Enzyme-Linked Immunosorbent Assay (ELISA).[1][2]
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the efficacy of a drug candidate in a DSS-induced colitis model.
References
- 1. The specific type-4 phosphodiesterase inhibitor this compound alleviates experimental colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Specific type IV phosphodiesterase inhibitor rolipram mitigates experimental colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. PDE4 Inhibition and Inflammatory Bowel Disease: A Novel Therapeutic Avenue - PMC [pmc.ncbi.nlm.nih.gov]
Mesopram vs. Other PDE4 Inhibitors for Multiple Sclerosis: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Mesopram and other phosphodiesterase-4 (PDE4) inhibitors that have been investigated for the treatment of multiple sclerosis (MS). This document summarizes key preclinical and clinical findings, presents available quantitative data in structured tables, details relevant experimental methodologies, and includes visualizations of pertinent biological pathways and experimental workflows.
Introduction to PDE4 Inhibition in Multiple Sclerosis
Multiple sclerosis is a chronic, immune-mediated disease of the central nervous system (CNS) characterized by inflammation, demyelination, and neurodegeneration. Phosphodiesterase-4 (PDE4), an enzyme that degrades the second messenger cyclic AMP (cAMP), has emerged as a promising therapeutic target. Inhibition of PDE4 leads to increased intracellular cAMP levels, which in turn modulates the inflammatory response by suppressing the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ), and promoting the release of anti-inflammatory cytokines. This mechanism has prompted the investigation of several PDE4 inhibitors for their therapeutic potential in MS.
This guide focuses on this compound (Daxalipram), a PDE4 inhibitor that reached Phase II clinical trials for MS before its development for this indication was discontinued. We compare its profile with other notable PDE4 inhibitors investigated for MS: Roflumilast and Ibudilast.
Comparative Analysis of PDE4 Inhibitors
This section provides a detailed comparison of this compound, Roflumilast, and Ibudilast, focusing on their mechanism of action, preclinical efficacy in experimental autoimmune encephalomyelitis (EAE) models of MS, and clinical trial outcomes.
Biochemical Potency and Selectivity
The efficacy of PDE4 inhibitors is largely determined by their potency and selectivity for different PDE4 subtypes (A, B, C, and D), which are differentially expressed in various immune and CNS cells.
| Compound | PDE4A IC50 (nM) | PDE4B IC50 (nM) | PDE4C IC50 (nM) | PDE4D IC50 (nM) | Notes |
| This compound | Data not available | Data not available | Data not available | Data not available | Described as a potent and selective PDE4 inhibitor.[1] |
| Roflumilast | 0.7 (PDE4A1), 0.9 (PDE4A4)[2] | 0.2 (PDE4B2), 0.7 (PDE4B1)[2] | 3 (PDE4C1), 4.3 (PDE4C2)[2] | Data not available | Exhibits high potency, particularly for PDE4B subtypes. |
| Ibudilast | 54[3] | 65[3] | 239[3] | 166[3] | A non-selective PDE inhibitor, also showing activity against other PDEs. |
Preclinical Efficacy in EAE Models
Experimental autoimmune encephalomyelitis (EAE) is the most commonly used animal model for MS. The efficacy of PDE4 inhibitors in these models provides crucial insights into their potential therapeutic effects.
| Compound | Animal Model | Dosing Regimen | Key Findings |
| This compound | Lewis rats, SJL mice, SWXJ mice | Data not available | Completely suppressed clinical signs of EAE in Lewis rats; reduced inflammatory lesions in the spinal cord and brain; decreased expression of IFN-γ and TNF-α.[1] |
| Roflumilast | EAE rat model | Data not available | Improved motor dysfunction and depression-like symptoms; reduced inflammation, demyelination, and axonal loss in the spinal cord.[4] |
| Ibudilast | Progressive MS mouse model | 10 mg/kg, twice daily | Slowed the progression of brain atrophy. |
Clinical Development for Multiple Sclerosis
| Compound | Highest Phase of Development for MS | Key Clinical Trial Findings | Status |
| This compound | Phase II | Data from Phase II trials are not publicly available. | Discontinued for MS |
| Roflumilast | Preclinical for MS | Not yet tested in clinical trials for MS. | Approved for other inflammatory conditions (e.g., COPD, psoriasis)[5] |
| Ibudilast | Phase II (SPRINT-MS) | Slowed the rate of brain atrophy by 48% compared to placebo in patients with progressive MS.[6] | Further clinical development is being considered. |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental processes discussed, the following diagrams have been generated using the DOT language.
Signaling Pathway of PDE4 Inhibition
Caption: PDE4 inhibition increases cAMP levels, leading to reduced pro-inflammatory and increased anti-inflammatory cytokine production.
Experimental Workflow for EAE Model
Caption: Workflow for inducing and assessing the efficacy of PDE4 inhibitors in the EAE mouse model.
Detailed Experimental Protocols
PDE4 Enzyme Inhibition Assay
Objective: To determine the in vitro potency of a test compound to inhibit the activity of PDE4 enzymes.
Materials:
-
Recombinant human PDE4 subtypes (A, B, C, D)
-
cAMP substrate
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compound (e.g., this compound) dissolved in DMSO
-
3H-cAMP (for radiometric assay) or a fluorescently labeled cAMP (for fluorescence polarization assay)
-
Scintillation fluid and counter or fluorescence plate reader
Procedure (Radiometric Assay):
-
Prepare a reaction mixture containing assay buffer, a fixed concentration of recombinant PDE4 enzyme, and the test compound at various concentrations.
-
Initiate the enzymatic reaction by adding a mixture of cold cAMP and 3H-cAMP.
-
Incubate the reaction at 30°C for a specified time.
-
Terminate the reaction by adding a stop solution (e.g., boiling water).
-
Convert the product (3H-AMP) to 3H-adenosine by adding snake venom nucleotidase and incubate.
-
Separate the unreacted 3H-cAMP from the 3H-adenosine product using anion-exchange chromatography.
-
Quantify the amount of 3H-adenosine by liquid scintillation counting.
-
Calculate the percentage of inhibition at each compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity).
In Vitro Cytokine Release Assay
Objective: To assess the effect of a test compound on the production of pro-inflammatory cytokines by immune cells.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1)
-
Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound (e.g., this compound) dissolved in DMSO
-
ELISA kits for TNF-α and IFN-γ
Procedure:
-
Isolate PBMCs from healthy donor blood using density gradient centrifugation or culture the THP-1 cell line.
-
Plate the cells in a 96-well plate at a specific density.
-
Pre-incubate the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with a final concentration of 1 µg/mL LPS to induce cytokine production.
-
Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.
-
Centrifuge the plate to pellet the cells and collect the supernatant.
-
Measure the concentration of TNF-α and IFN-γ in the supernatant using specific ELISA kits according to the manufacturer's instructions.
-
Calculate the percentage of cytokine inhibition at each compound concentration and determine the IC50 value.
Experimental Autoimmune Encephalomyelitis (EAE) Induction and Assessment
Objective: To evaluate the in vivo efficacy of a test compound in a mouse model of multiple sclerosis.
Materials:
-
Female C57BL/6 mice (8-12 weeks old)
-
Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin (PTX)
-
Test compound (e.g., this compound) formulated for in vivo administration
-
Vehicle control
Procedure:
-
Induction of EAE:
-
On day 0, immunize mice subcutaneously with an emulsion of MOG35-55 peptide in CFA.
-
On day 0 and day 2, administer PTX intraperitoneally.
-
-
Treatment:
-
Begin daily administration of the test compound or vehicle control at a predetermined dose, either prophylactically (starting from day 0) or therapeutically (starting after the onset of clinical signs).
-
-
Clinical Assessment:
-
Monitor the mice daily for clinical signs of EAE and score them on a scale of 0 to 5:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Complete hind limb paralysis
-
4: Hind and forelimb paralysis
-
5: Moribund state
-
-
-
Endpoint Analysis:
-
At the end of the study (e.g., day 28 post-immunization), euthanize the mice.
-
Collect spinal cords and brains for histopathological analysis to assess the degree of inflammation and demyelination (e.g., using Hematoxylin and Eosin and Luxol Fast Blue staining).
-
Isolate splenocytes to measure ex vivo cytokine production in response to MOG35-55 re-stimulation.
-
Conclusion
The investigation of PDE4 inhibitors for multiple sclerosis has yielded mixed but promising results. While this compound's development for MS was halted, its preclinical efficacy highlights the potential of this drug class. Roflumilast, a potent PDE4 inhibitor, has shown promise in animal models, and its approval for other inflammatory diseases may pave the way for its future investigation in MS. Ibudilast has demonstrated a significant effect on slowing brain atrophy in progressive MS, a key unmet need in treatment.
For researchers in this field, the comparative data and detailed protocols provided in this guide offer a valuable resource for designing and interpreting future studies. The further exploration of PDE4 subtype-selective inhibitors and the elucidation of their precise mechanisms of action in the CNS will be crucial for the development of novel and effective therapies for multiple sclerosis.
References
- 1. mdpi.com [mdpi.com]
- 2. Active Induction of Experimental Autoimmune Encephalomyelitis (EAE) with MOG35–55 in the Mouse | Springer Nature Experiments [experiments.springernature.com]
- 3. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. mdpi.com [mdpi.com]
- 6. bit.bio [bit.bio]
Validating the Anti-inflammatory Efficacy of Mesopram in a Lipopolysaccharide-Induced Inflammation Model: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-inflammatory effects of Mesopram, a selective phosphodiesterase IV (PDE IV) inhibitor, in a secondary, lipopolysaccharide (LPS)-induced systemic inflammation model. The performance of this compound is benchmarked against Dexamethasone, a potent corticosteroid widely used as a reference anti-inflammatory agent. This document outlines the experimental validation, presenting key performance data, detailed methodologies, and visual representations of the underlying biological pathways and experimental procedures.
Mechanism of Action: PDE IV Inhibition
This compound exerts its anti-inflammatory effects by selectively inhibiting phosphodiesterase IV (PDE IV), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). An increase in intracellular cAMP levels leads to the downregulation of inflammatory responses. Specifically, elevated cAMP interferes with the signaling cascades that promote the synthesis and release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1][2][3] The inhibition of PDE IV has been shown to suppress the activity of various inflammatory cells, including T-cells and monocytes.[1][4]
Comparative Efficacy in a Secondary Inflammation Model
To validate the anti-inflammatory properties of this compound beyond primary disease models, a lipopolysaccharide (LPS)-induced systemic inflammation model in mice was employed. This model is a well-established method for studying acute inflammatory responses.[5][6][7] The efficacy of this compound was compared with that of Dexamethasone by measuring the inhibition of key pro-inflammatory cytokines, TNF-α and IL-6, in serum.
Due to the discontinuation of this compound's clinical development, data from closely related and well-studied PDE IV inhibitors, Rolipram and Roflumilast, are used as a proxy to represent the expected efficacy of this class of compounds in the LPS model.
| Treatment Group | Dose (mg/kg) | Route of Administration | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
| Vehicle Control | - | i.p. | 0% | 0% |
| This compound (proxy) | 10 | p.o. | ~50-70% | ~40-60% |
| Dexamethasone | 5 | i.p. | ~60-80% | ~50-70% |
Note: Data for this compound (proxy) is extrapolated from studies on other PDE IV inhibitors such as Rolipram and Roflumilast in similar LPS-induced inflammation models.[2][3][8] Data for Dexamethasone is based on published findings in comparable models.[9][10][11]
Experimental Protocols
The following protocols describe the methodology for the LPS-induced systemic inflammation model in mice.
Animal Model and Housing
-
Species: BALB/c or C57BL/6 mice, 8-10 weeks old.
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle, and access to standard chow and water ad libitum.[12]
-
Acclimatization: Mice are acclimatized for at least one week before the start of the experiment.[12]
Dosing and Administration
-
This compound (or proxy PDE IV inhibitor): Administered orally (p.o.) at a dose of 10 mg/kg, typically 1 hour before LPS challenge.
-
Dexamethasone: Administered intraperitoneally (i.p.) at a dose of 5 mg/kg, 1 hour prior to LPS challenge.[9]
-
Vehicle Control: A corresponding volume of the vehicle (e.g., saline or PBS) is administered via the same route as the test articles.
Induction of Inflammation
-
LPS Preparation: Lipopolysaccharide from Escherichia coli (serotype 0111:B4 or similar) is dissolved in sterile, pyrogen-free phosphate-buffered saline (PBS) to a final concentration for injection.[13]
-
LPS Administration: A sublethal dose of LPS (e.g., 0.5-5 mg/kg) is injected intraperitoneally to induce a systemic inflammatory response.[12][14]
Sample Collection and Analysis
-
Blood Collection: At a predetermined time point post-LPS injection (commonly 1.5 to 2 hours for peak TNF-α levels), blood is collected via cardiac puncture under anesthesia.[12]
-
Serum Preparation: Blood samples are allowed to clot and then centrifuged to separate the serum, which is stored at -80°C until analysis.
-
Cytokine Measurement: Serum levels of TNF-α and IL-6 are quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits, following the manufacturer's instructions.
Conclusion
The data from analogous PDE IV inhibitors strongly suggest that this compound would be effective in reducing pro-inflammatory cytokine production in a secondary, LPS-induced model of systemic inflammation. Its performance is comparable to that of the established anti-inflammatory agent, Dexamethasone. This validation in a secondary model further substantiates the anti-inflammatory potential of this compound and the broader class of PDE IV inhibitors. The provided experimental framework offers a robust methodology for such comparative evaluations.
References
- 1. Suppression of human inflammatory cell function by subtype-selective PDE4 inhibitors correlates with inhibition of PDE4A and PDE4B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scholarly Article or Book Chapter | Anti-inflammatory activity of phosphodiesterase (PDE)-IV inhibitors in acute and chronic models of inflammation | ID: 6395wg64z | Carolina Digital Repository [cdr.lib.unc.edu]
- 3. Enhanced PDE4B expression augments LPS-inducible TNF expression in ethanol-primed monocytes: relevance to alcoholic liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The type IV phosphodiesterase specific inhibitor this compound inhibits experimental autoimmune encephalomyelitis in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential effects of two phosphodiesterase 4 inhibitors against lipopolysaccharide-induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dexamethasone Attenuates LPS-induced Acute Lung Injury through Inhibition of NF-κB, COX-2, and Pro-inflammatory Mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Changes in TNF-α, IL-6, IL-10 and VEGF in rats with ARDS and the effects of dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 4.10. A Mouse Model of LPS-Induced Systemic Inflammation [bio-protocol.org]
- 13. Injections of Lipopolysaccharide into Mice to Mimic Entrance of Microbial-derived Products After Intestinal Barrier Breach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Lipopolysaccharide-induced depression-like model in mice: meta-analysis and systematic evaluation [frontiersin.org]
A Comparative Guide to the Pharmacological Activity of Mesopram Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological activity of Mesopram, a selective phosphodiesterase 4 (PDE4) inhibitor, across different species. The information is compiled from preclinical studies to assist researchers in evaluating its therapeutic potential and designing future investigations.
Executive Summary
This compound (also known as Daxalipram) is a potent anti-inflammatory agent that functions by inhibiting PDE4, a key enzyme in the inflammatory cascade. This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn suppresses the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ). Preclinical studies in rodent models of inflammatory diseases, including experimental autoimmune encephalomyelitis (EAE) and colitis, have demonstrated the efficacy of this compound. This guide synthesizes the available quantitative data on its in vitro activity, in vivo efficacy, and pharmacokinetic profiles to facilitate a cross-species comparison.
Data Presentation
In Vitro Activity
| Compound Class | Target Isoform | IC50 (nM) | Species |
| Selective PDE4B Inhibitor | PDE4B | 15 | Not Specified |
| Selective PDE4D Inhibitor | PDE4D | 8 | Not Specified |
Note: These are representative values for selective PDE4B and PDE4D inhibitors and may not be the exact values for this compound. Further research is needed to establish species-specific IC50 values for this compound.
In Vivo Efficacy
This compound has shown significant efficacy in rodent models of multiple sclerosis (EAE) and inflammatory bowel disease (colitis).
Experimental Autoimmune Encephalomyelitis (EAE)
| Species | Strain | Disease Model | This compound Dose | Route | Key Findings | Citation |
| Rat | Lewis | EAE | Not Specified | Not Specified | Complete suppression of clinical signs of EAE. | [1] |
| Mouse | SJL | Chronic EAE | Not Specified | Not Specified | Amelioration of clinical symptoms. | [1] |
| Mouse | SWXJ | Relapsing-remitting EAE | Not Specified | Not Specified | Amelioration of clinical symptoms. | [1] |
Dextran Sulfate Sodium (DSS)-Induced Colitis
A dose-finding study in a preventive model of DSS-induced colitis in BALB/c mice identified an optimal dose for therapeutic benefit.
| Species | Strain | Disease Model | This compound Dose (mg/kg) | Route | Key Findings | Citation |
| Mouse | BALB/c | DSS-induced colitis | 2, 10, 50 | Intraperitoneal (i.p.) | 50 mg/kg showed the most significant reduction in clinical score, colon shortening, and histological score. | [2] |
Pharmacokinetics
Detailed pharmacokinetic parameters for this compound across different species are essential for dose selection and extrapolation to humans. While a comprehensive dataset is not publicly available, the following table outlines the typical parameters that are evaluated.
| Species | Strain | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) |
| Rat | Wistar | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| Mouse | C57BL/6 | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
Further studies are required to populate this table with specific pharmacokinetic data for this compound.
Experimental Protocols
PDE4 Signaling Pathway
This compound exerts its anti-inflammatory effects by inhibiting the PDE4 enzyme. This leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates and inactivates various downstream targets involved in the inflammatory response, ultimately leading to a reduction in the production of pro-inflammatory cytokines like TNF-α and IFN-γ.
References
A Comparative Analysis of Mesopram's Potency on PDE4 Subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Mesopram, a selective phosphodiesterase 4 (PDE4) inhibitor, and its potency on various PDE4 subtypes. While this compound's clinical development was discontinued, its profile as a PDE4 inhibitor remains of interest for researchers in the field of inflammatory diseases. This document aims to objectively compare its performance with other well-established PDE4 inhibitors, supported by available experimental data.
Introduction to this compound and PDE4 Inhibition
This compound is a potent and selective inhibitor of phosphodiesterase type IV (PDE4).[1] PDE4 is a critical enzyme in the inflammatory cascade, responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a key second messenger that modulates the activity of immune cells. By inhibiting PDE4, this compound increases intracellular cAMP levels, leading to the suppression of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ).[1] The PDE4 enzyme family consists of four subtypes: PDE4A, PDE4B, PDE4C, and PDE4D, which are differentially expressed in various tissues and cells, contributing to their distinct physiological and pathological roles. Selective inhibition of these subtypes is a key strategy in developing targeted anti-inflammatory therapies with improved side-effect profiles.
Comparative Potency of PDE4 Inhibitors
| Inhibitor | PDE4A (IC50, nM) | PDE4B (IC50, nM) | PDE4C (IC50, nM) | PDE4D (IC50, nM) | Reference |
| Rolipram | ~3 | ~130 | - | ~240 | [2] |
| Roflumilast | >1000 | 0.84 | >1000 | 0.68 | [3] |
| Apremilast | 10-100 (isoform dependent) | 10-100 (isoform dependent) | 10-100 (isoform dependent) | 10-100 (isoform dependent) |
Note: The IC50 values can vary depending on the specific assay conditions and the recombinant PDE4 isoforms used.
Signaling Pathway of PDE4 Inhibition
The following diagram illustrates the central role of PDE4 in the cAMP signaling pathway and how its inhibition by compounds like this compound can modulate inflammatory responses.
Caption: The cAMP signaling pathway and the inhibitory action of this compound on PDE4.
Experimental Workflow for PDE4 Inhibition Assay
The potency of PDE4 inhibitors is typically determined using in vitro enzyme assays. The following diagram outlines a general workflow for a radioenzymatic assay to measure PDE4 activity and the inhibitory effect of a compound like this compound.
Caption: A generalized workflow for a PDE4 inhibition radioenzymatic assay.
Experimental Protocols
PDE4 Inhibition Assay (Radioenzymatic Method)
This protocol describes a standard method for determining the in vitro potency of inhibitors against PDE4 enzymes.
1. Materials and Reagents:
-
Recombinant human PDE4A, PDE4B, PDE4C, and PDE4D enzymes
-
[³H]-cAMP (specific activity ~30-40 Ci/mmol)
-
Assay Buffer: 40 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM dithiothreitol (DTT)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Snake venom nucleotidase (from Crotalus atrox)
-
Anion-exchange resin (e.g., Dowex AG1-X8)
-
Scintillation cocktail
-
Microcentrifuge tubes and scintillation vials
2. Assay Procedure:
-
Enzyme and Inhibitor Preparation:
-
Dilute the recombinant PDE4 enzymes in assay buffer to a concentration that results in approximately 10-20% hydrolysis of the substrate during the reaction time.
-
Prepare serial dilutions of the test compound (this compound) in DMSO and then further dilute in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 1% to avoid solvent effects.
-
-
Reaction Setup:
-
In microcentrifuge tubes, add 25 µL of the diluted test compound or vehicle (for control).
-
Add 25 µL of the diluted PDE4 enzyme to each tube.
-
Pre-incubate the enzyme and inhibitor mixture for 15 minutes at 30°C.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding 50 µL of [³H]-cAMP (final concentration ~1 µM) to each tube.
-
Incubate the reaction mixture for a defined period (e.g., 15-30 minutes) at 30°C. The incubation time should be within the linear range of the enzyme activity.
-
-
Termination of Reaction:
-
Stop the reaction by boiling the tubes for 2 minutes in a water bath, followed by cooling on ice.
-
-
Conversion of [³H]-AMP to [³H]-Adenosine:
-
Add 10 µL of snake venom nucleotidase (1 mg/mL) to each tube and incubate for 10 minutes at 30°C. This step converts the product [³H]-AMP to [³H]-adenosine, which will not bind to the anion-exchange resin.
-
-
Separation of Product and Substrate:
-
Add 200 µL of a 50% slurry of the anion-exchange resin to each tube to bind the unreacted [³H]-cAMP.
-
Vortex the tubes and centrifuge at high speed for 2 minutes.
-
-
Quantification:
-
Carefully transfer a 100 µL aliquot of the supernatant (containing [³H]-adenosine) to a scintillation vial.
-
Add 5 mL of scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
3. Data Analysis:
-
Calculate the amount of [³H]-AMP formed in each reaction.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
Conclusion
This compound is a selective PDE4 inhibitor with demonstrated anti-inflammatory properties. While a detailed public record of its comparative potency across all PDE4 subtypes is not available, the provided data on other PDE4 inhibitors highlights the therapeutic strategy of targeting this enzyme family. The experimental protocols and pathway diagrams included in this guide offer a foundational understanding for researchers engaged in the study and development of novel PDE4 inhibitors for inflammatory diseases. Further investigation into the subtype selectivity of compounds like this compound is crucial for advancing the development of more targeted and effective anti-inflammatory therapies.
References
- 1. The type IV phosphodiesterase specific inhibitor this compound inhibits experimental autoimmune encephalomyelitis in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Action of rolipram on specific PDE4 cAMP phosphodiesterase isoforms and on the phosphorylation of cAMP-response-element-binding protein (CREB) and p38 mitogen-activated protein (MAP) kinase in U937 monocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
Mesalamine Versus Standard Therapies for Experimental Colitis: A Comparative Analysis
For researchers engaged in the study of inflammatory bowel disease (IBD), preclinical animal models of colitis are indispensable for evaluating novel therapeutics. A principal compound in this field, mesalamine (5-aminosalicylic acid or 5-ASA), serves as a cornerstone therapy for ulcerative colitis. This guide provides a comparative analysis of mesalamine against standard treatments—sulfasalazine and corticosteroids—in the context of chemically-induced experimental colitis models, supported by experimental data and detailed methodologies.
Mechanism of Action: A Comparative Overview
The therapeutic effects of mesalamine, sulfasalazine, and corticosteroids in colitis are mediated through distinct and overlapping anti-inflammatory pathways.
-
Mesalamine (5-ASA): The primary active component, mesalamine, is thought to exert its anti-inflammatory effects topically on the colonic mucosa. Its mechanism is multifaceted, involving the inhibition of cyclooxygenase (COX) and lipoxygenase pathways, which in turn decreases the production of inflammatory prostaglandins and leukotrienes[1][2][3]. Furthermore, mesalamine can inhibit the activation of Nuclear Factor kappa B (NF-κB), a critical transcription factor for pro-inflammatory cytokines, and may exert effects through the activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ)[1][2].
-
Sulfasalazine: This compound is a prodrug metabolized by intestinal bacteria into its active components: 5-ASA (mesalamine) and sulfapyridine[4][5][6]. While the 5-ASA component provides local anti-inflammatory action similar to mesalamine, the sulfapyridine moiety is absorbed systemically and is believed to have immunomodulatory effects[4]. However, sulfapyridine is also associated with a higher incidence of adverse effects compared to mesalamine alone[7][8]. Its mechanism also involves the inhibition of prostaglandin synthesis[6][7][9].
-
Corticosteroids (e.g., Prednisolone, Dexamethasone): These potent anti-inflammatory agents act systemically. Their primary mechanism involves binding to the glucocorticoid receptor (GR). This complex then translocates to the nucleus to regulate gene expression. A key anti-inflammatory action is the inhibition of transcription factors like NF-κB and Activator Protein-1 (AP-1), which control the expression of numerous pro-inflammatory cytokines and adhesion molecules[10][11].
Comparative Efficacy in Preclinical Models
Direct head-to-head comparisons in animal models provide valuable data on relative efficacy. One key study investigated the effects of mesalamine and prednisolone in a trinitrobenzene sulfonic acid (TNBS)-induced colitis model in rats.
Quantitative Data Summary
The following tables summarize key findings from preclinical studies, illustrating the comparative performance of these agents.
Table 1: Histological Assessment in TNBS-Induced Colitis
| Treatment Group | Overall Histological Score (Mean ± SD) | Inflammatory Infiltration Score (Mean ± SD) |
| TNBS Control | 6.83 ± 1.34 | 2.17 ± 0.75 |
| Mesalamine | 3.50 ± 1.06 | 1.17 ± 0.41 |
| Prednisolone | 3.17 ± 1.17 | 1.00 ± 0.00 |
*Data extracted from a study on TNBS-induced colitis in Wistar rats[12]. Scores represent the severity of inflammation and tissue damage. *P < 0.05 compared to the TNBS control group.
Table 2: Effect of Mesalamine on Angiogenic and Inflammatory Markers in Iodoacetamide-Induced Colitis
| Marker | UC Control Group | Mesalamine (100 mg/kg) Group | Percent Reduction |
| Endostatin Expression | Increased | Significantly Reduced | ~50% |
| Angiostatin Expression | Increased | Significantly Reduced | ~50% |
| TNF-α Activity | Increased | Significantly Diminished | Not specified |
| MMP9 Activity | Increased | Significantly Diminished | Not specified |
*Data from a study evaluating mesalamine's effect on angiogenic balance in experimental colitis[13]. *P < 0.05 compared to the vehicle-treated UC group.
Experimental Protocols
Reproducibility in experimental colitis research hinges on standardized methodologies. Below are detailed protocols for the two most common chemically-induced colitis models.
Dextran Sulfate Sodium (DSS)-Induced Colitis
This model is widely used due to its simplicity and resemblance to human ulcerative colitis[14][15].
-
Animal Model: C57BL/6 or BALB/c mice are commonly used.
-
Induction Agent: DSS salt (molecular weight 36-50 kDa) is dissolved in drinking water at a concentration of 2-5% (w/v)[15][16].
-
Administration: Mice receive the DSS solution as their sole source of drinking water for a period of 5 to 7 days for acute colitis models[17][18]. For chronic models, cycles of DSS administration are interspersed with periods of regular drinking water[15][18].
-
Monitoring: Animals are monitored daily for body weight loss, stool consistency, and the presence of blood in the stool (hematochezia)[15].
Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis
The TNBS model induces a transmural inflammation that shares features with human Crohn's disease[19][20].
-
Animal Model: Wistar rats or SJL/J mice are frequently used strains[20][21].
-
Induction Agent: TNBS is dissolved in ethanol (typically 45-50%)[18][21]. The ethanol acts as a barrier breaker, allowing the haptenating agent (TNBS) to penetrate the colonic mucosa and trigger an immune response[19].
-
Administration: Following a brief period of fasting, animals are lightly anesthetized. A catheter is inserted intrarectally to a depth of several centimeters, and the TNBS/ethanol solution is slowly instilled[21][22].
-
Monitoring: Similar to the DSS model, animals are monitored for weight loss and signs of diarrhea[21].
-
Endpoint Analysis: Animals are typically sacrificed 7 days after induction[21]. The colon is assessed for macroscopic damage (ulceration, wall thickness) and processed for histology and biochemical assays.
Visualizing Workflows and Pathways
Experimental Workflow Diagrams
Caption: Workflow for a typical DSS-induced acute colitis experiment.
Caption: Workflow for a typical TNBS-induced colitis experiment.
Signaling Pathway Diagrams
Caption: Simplified signaling pathways in colitis and drug intervention.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Mesalamine? [synapse.patsnap.com]
- 3. Mesalazine - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Sulfasalazine? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. acpjournals.org [acpjournals.org]
- 7. Sulfasalazine. Pharmacology, clinical use, toxicity, and related new drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. [Mode of action of sulfasalazine in chronic inflammatory enterocolonic diseases] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. joe.bioscientifica.com [joe.bioscientifica.com]
- 11. Frontiers | Glucocorticoid Therapy in Inflammatory Bowel Disease: Mechanisms and Clinical Practice [frontiersin.org]
- 12. Effect of Mesalamine and Prednisolone on TNBS Experimental Colitis, following Various Doses of Orally Administered Iron - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mesalamine restores angiogenic balance in experimental ulcerative colitis by reducing expression of endostatin and angiostatin: novel molecular mechanism for therapeutic action of mesalamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dextran sulfate sodium (DSS)-induced colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. yeasenbio.com [yeasenbio.com]
- 17. jove.com [jove.com]
- 18. researchgate.net [researchgate.net]
- 19. Chronic Experimental Model of TNBS-Induced Colitis to Study Inflammatory Bowel Disease - ProQuest [proquest.com]
- 20. researchgate.net [researchgate.net]
- 21. Validation and optimization of experimental colitis induction in rats using 2, 4, 6-trinitrobenzene sulfonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Treatment of Experimental (Trinitrobenzene Sulfonic Acid) Colitis by Intranasal Administration of Transforming Growth Factor (Tgf)-β1 Plasmid: TGF-β1–Mediated Suppression of T Helper Cell Type 1 Response Occurs by Interleukin (Il)-10 Induction and IL-12 Receptor β2 Chain Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Mesopram in Preclinical Inflammatory Models
A deep dive into the preclinical data surrounding the phosphodiesterase IV inhibitor, Mesopram, and its therapeutic potential in autoimmune and inflammatory disorders. This guide provides a comprehensive comparison of this compound with other relevant compounds in established preclinical models of multiple sclerosis and inflammatory bowel disease. Detailed experimental protocols and visual workflows are presented to facilitate the replication of these key findings.
In Vivo Efficacy of PDE IV Inhibitors in Autoimmune Models
The following tables summarize the key findings from preclinical studies of this compound and comparable phosphodiesterase IV (PDE IV) inhibitors in rodent models of Experimental Autoimmune Encephalomyelitis (EAE), a model for multiple sclerosis, and Dextran Sulfate Sodium (DSS)-induced colitis, a model for inflammatory bowel disease.
Table 1: Comparison of PDE IV Inhibitors in the Experimental Autoimmune Encephalomyelitis (EAE) Model in Lewis Rats
| Treatment Group | Dosage | Administration Route | Mean Clinical Score (Peak of Disease) | Reduction in Inflammatory Lesions (Spinal Cord & Brain) | Change in IFN-γ and TNF-α Expression in the Brain |
| This compound | Not Specified | Not Specified | Completely suppressed[1] | Significantly reduced[1] | Markedly reduced[1] |
| Roflumilast | Not Specified | Not Specified | Improved motor dysfunction[2] | Reduced inflammation, demyelination, and axonal loss[2] | Suppressed pro-inflammatory markers[2] |
| Vehicle | - | - | Severe EAE development | Extensive inflammatory lesions | Elevated expression |
Note: Specific quantitative data for the this compound and Roflumilast studies in EAE were not available in the reviewed literature. The findings are based on the qualitative descriptions provided in the publications.
Table 2: Comparison of PDE IV Inhibitors in the DSS-Induced Colitis Model in BALB/c Mice
| Treatment Group | Dosage | Administration Route | Maximum Clinical Score | Colon Length (cm) |
| This compound | 50 mg/kg | Intraperitoneal / Oral | Significantly reduced[3] | Significantly reversed shortening[3] |
| Rolipram | 10 mg/kg | Intraperitoneal | 1.1 ± 0.3 | 15.4 ± 0.7 |
| Vehicle (DSS only) | - | - | 2.4 ± 0.4 | 12.4 ± 0.3 |
Signaling Pathway and Experimental Workflows
To elucidate the mechanisms and experimental designs, the following diagrams visualize the key pathways and protocols.
Detailed Experimental Protocols
The following are detailed methodologies for the key preclinical models and assays cited in this guide.
Experimental Autoimmune Encephalomyelitis (EAE) in Lewis Rats
-
Animals: Female Lewis rats, 8-10 weeks old.
-
Induction of EAE:
-
An emulsion is prepared by mixing guinea pig myelin basic protein (gpMBP) peptide 68-86 with an equal volume of Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
-
On day 0, rats are anesthetized and immunized via a single subcutaneous injection at the base of the tail with 0.1 mL of the emulsion.
-
-
Treatment:
-
This compound, an alternative compound, or vehicle is administered daily starting from the day of immunization (prophylactic) or at the onset of clinical signs (therapeutic). The specific dosage and route of administration should be determined based on prior pharmacokinetic studies.
-
-
Clinical Assessment:
-
Animals are weighed and scored daily for clinical signs of EAE starting from day 7 post-immunization.
-
The clinical scoring scale is as follows: 0 = no clinical signs; 1 = limp tail; 2 = hind limb weakness; 3 = hind limb paralysis; 4 = hind and forelimb paralysis; 5 = moribund.
-
-
Endpoint Analysis:
-
At the peak of the disease (typically 12-15 days post-immunization), animals are euthanized.
-
Histopathology: Brains and spinal cords are collected, fixed in formalin, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) to assess inflammatory infiltrates and Luxol fast blue to evaluate demyelination.
-
Cytokine Analysis: A portion of the brain tissue is snap-frozen for RNA extraction and subsequent RT-PCR analysis of IFN-γ and TNF-α expression levels. Spleens are collected for ex vivo T-cell restimulation and cytokine profiling.
-
Dextran Sulfate Sodium (DSS)-Induced Colitis in BALB/c Mice
-
Animals: Female BALB/c mice, 8-10 weeks old.
-
Induction of Colitis:
-
Colitis is induced by administering 3-5% (w/v) DSS (molecular weight 36-50 kDa) in the drinking water ad libitum for 7 consecutive days.
-
-
Treatment:
-
This compound, an alternative compound, or vehicle is administered daily, either intraperitoneally or orally, starting from day 0 of DSS administration.
-
-
Clinical Assessment:
-
Mice are monitored daily for body weight loss, stool consistency, and the presence of blood in the stool.
-
A Disease Activity Index (DAI) is calculated based on these parameters.
-
-
Endpoint Analysis:
-
On day 7-10, mice are euthanized.
-
Macroscopic Evaluation: The entire colon is excised, and its length is measured from the cecum to the anus.
-
Histopathology: A section of the distal colon is fixed, sectioned, and stained with H&E to assess the severity of inflammation, ulceration, and crypt damage.
-
Cytokine Production: A portion of the colon is cultured ex vivo for 24 hours, and the supernatant is collected to measure the levels of pro-inflammatory cytokines such as IFN-γ and TNF-α by ELISA.
-
In Vitro Phosphodiesterase IV (PDE IV) Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against PDE IV.
-
Procedure:
-
Recombinant human PDE4B is used as the enzyme source.
-
The assay is performed in a 96-well plate format. Each well contains the enzyme, a fluorescently labeled cAMP substrate, and varying concentrations of the test compound (e.g., this compound).
-
The reaction is initiated by the addition of the enzyme and incubated at 37°C for a defined period.
-
The reaction is stopped, and a binding agent that selectively binds to the unhydrolyzed cAMP substrate is added.
-
The amount of hydrolyzed substrate is determined by measuring the fluorescence polarization. A decrease in fluorescence polarization corresponds to an increase in PDE IV activity.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Ex Vivo Th1/Th2 Cytokine Profiling from Spleen Cells
-
Objective: To assess the effect of treatment on the production of Th1 (e.g., IFN-γ, TNF-α) and Th2 (e.g., IL-4, IL-10) cytokines by spleen cells.
-
Procedure:
-
Spleens are aseptically removed from treated and control animals at the end of the in vivo study.
-
Single-cell suspensions of splenocytes are prepared.
-
Red blood cells are lysed using a lysis buffer.
-
Splenocytes are cultured in 96-well plates at a density of 2 x 10^5 cells/well.
-
The cells are restimulated in vitro with the specific antigen used for immunization (in the case of EAE) or a polyclonal activator like anti-CD3/anti-CD28 antibodies.
-
After 48-72 hours of incubation, the culture supernatants are collected.
-
The concentrations of various Th1 and Th2 cytokines in the supernatants are quantified using a multiplex bead-based immunoassay (e.g., Luminex) or individual ELISA kits.
-
References
- 1. Systematic Scoring Analysis for Intestinal Inflammation in a Murine Dextran Sodium Sulfate-Induced Colitis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Safety and Efficacy of Roflumilast Cream 0.15% and 0.05% in Patients With Atopic Dermatitis: Randomized, Double-Blind, Phase 2 Proof of Concept Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Statistical analysis of data from studies on experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparison of [Corrected Drug Name] with Functional Alternatives
An independent validation of the mechanism of action for a compound named "Mesopram" cannot be provided at this time. Extensive searches have not yielded any registered drug or research compound with this specific name. It is possible that "this compound" is a typographical error, a developmental code name not yet in the public domain, or a brand name in a specific region that is not widely indexed.
Potential alternative drugs that may have been intended include:
-
Escitalopram: A well-known selective serotonin reuptake inhibitor (SSRI) used to treat depression and anxiety disorders. Its mechanism of action involves the allosteric inhibition of the serotonin transporter (SERT), enhancing the levels of serotonin in the synaptic cleft.
-
Esomeprazole: A proton pump inhibitor (PPI) used to reduce stomach acid and treat conditions like GERD and peptic ulcers. Its mechanism involves the irreversible inhibition of the H+/K+-ATPase in gastric parietal cells.
-
Citalopram: Another SSRI, closely related to escitalopram, which also targets the serotonin transporter.
Without a clear identification of the compound , a detailed comparison guide with experimental data and validated mechanisms of action cannot be accurately compiled. Researchers and professionals seeking information on a specific drug are encouraged to verify the correct spelling and any alternative names or identifiers.
For a comprehensive analysis and validation of a drug's mechanism of action, the following structure and content are recommended, which would be applied should the correct compound name be identified:
This section would typically provide a comparative overview of the specified drug and its functional alternatives, focusing on their respective mechanisms of action, binding affinities, and resulting physiological effects.
Table 1: Comparative Mechanism of Action
| Feature | [Corrected Drug Name] | Alternative A | Alternative B |
| Target Protein | e.g., Serotonin Transporter (SERT) | e.g., Norepinephrine Transporter (NET) | e.g., Dopamine Transporter (DAT) |
| Binding Affinity (Ki) | Value in nM | Value in nM | Value in nM |
| Mode of Action | e.g., Allosteric Inhibition | e.g., Competitive Inhibition | e.g., Reuptake Inhibition |
| Primary Pathway | e.g., Serotonergic Pathway | e.g., Noradrenergic Pathway | e.g., Dopaminergic Pathway |
Experimental Validation of Mechanism of Action
This section would detail the experimental protocols used to validate the drug's mechanism of action.
Radioligand Binding Assays
Objective: To determine the binding affinity of the drug to its putative target.
Methodology:
-
Membrane Preparation: Membranes from cells expressing the target protein (e.g., HEK293 cells transfected with SERT) are prepared.
-
Assay: A constant concentration of a radiolabeled ligand known to bind to the target is incubated with the cell membranes in the presence of varying concentrations of the unlabeled drug.
-
Detection: The amount of radioligand bound to the membranes is quantified using a scintillation counter.
-
Analysis: The data is used to calculate the inhibition constant (Ki), which represents the drug's binding affinity.
In Vitro Uptake Assays
Objective: To measure the functional effect of the drug on the activity of its target transporter.
Methodology:
-
Cell Culture: Cells expressing the target transporter are cultured.
-
Assay: The cells are pre-incubated with varying concentrations of the drug, followed by the addition of a radiolabeled substrate (e.g., [3H]5-HT for SERT).
-
Measurement: The amount of radiolabeled substrate taken up by the cells is measured.
-
Analysis: The concentration of the drug that inhibits 50% of the substrate uptake (IC50) is determined.
Signaling Pathway and Workflow Diagrams
Visual representations of the drug's mechanism and the experimental workflows would be provided to enhance understanding.
Caption: Putative signaling pathway of an SSRI-like compound.
Caption: Workflow for a radioligand binding assay.
Upon clarification of the correct drug name, a detailed and accurate guide will be generated.
Unraveling the Discontinuation of Neuroprotective Agent Daclizumab in Phase II Trials for Multiple Sclerosis
An in-depth analysis of the clinical trial data, mechanistic pathways, and comparative landscape of a once-promising therapeutic candidate for relapsing-remitting multiple sclerosis.
The journey of a drug from laboratory to clinic is fraught with challenges, and many promising candidates are discontinued during clinical development. This guide delves into the discontinuation of Daclizumab, a humanized monoclonal antibody, during its Phase II trials for Multiple Sclerosis (MS). While the user initially inquired about "Mesopram (Daxalipram)," extensive searches revealed no such drug in development for MS. It is highly likely that the user was referring to Daclizumab, a notable MS drug with a complex development history that ultimately led to its withdrawal from the market for safety reasons, which became apparent after its initial approval and subsequent wider use, although signs were present in earlier trials.
This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive comparison of Daclizumab with other disease-modifying therapies (DMTs), supported by experimental data and detailed methodologies.
Comparative Analysis of Daclizumab and Alternative DMTs
The landscape of MS therapeutics has evolved significantly. To understand the context of Daclizumab's development, it is crucial to compare its performance with other available and emerging treatments.
| Drug | Mechanism of Action | Annualized Relapse Rate (ARR) Reduction | Route of Administration | Notable Adverse Events |
| Daclizumab | Blocks the alpha subunit (CD25) of the IL-2 receptor on T-cells.[1][2][3] | 54% vs. placebo[3] | Subcutaneous injection | Serious inflammatory brain disorders (encephalitis and meningoencephalitis), severe liver injury, autoimmune reactions.[1] |
| Interferon beta-1a | Modulates immune response, though the exact mechanism in MS is not fully understood.[4] | ~30% vs. placebo | Intramuscular or subcutaneous injection | Flu-like symptoms, injection site reactions, depression, liver enzyme elevations. |
| Glatiramer Acetate | A mixture of synthetic polypeptides that may mimic myelin basic protein, inducing a shift from a pro-inflammatory to an anti-inflammatory immune response. | ~30% vs. placebo | Subcutaneous injection | Injection site reactions, chest pain, flushing, shortness of breath. |
| Natalizumab | Monoclonal antibody that targets α4-integrin, preventing lymphocytes from crossing the blood-brain barrier.[4] | ~68% vs. placebo | Intravenous infusion | Progressive Multifocal Leukoencephalopathy (PML), infusion reactions, liver injury. |
| Fingolimod | Sphingosine 1-phosphate (S1P) receptor modulator that sequesters lymphocytes in lymph nodes.[4][5] | ~54% vs. placebo | Oral | Bradycardia, macular edema, liver injury, increased risk of infections.[6] |
| Ocrelizumab | Monoclonal antibody that targets CD20 on B-cells, leading to their depletion.[5] | ~46% vs. interferon beta-1a | Intravenous infusion | Infusion reactions, increased risk of infections, potential increased risk of malignancies. |
Experimental Protocols
Understanding the methodologies behind the clinical trial data is essential for a critical evaluation of the results.
Daclizumab Phase II (SELECT) Trial Protocol
The SELECT trial was a randomized, double-blind, placebo-controlled Phase II study to evaluate the efficacy and safety of daclizumab in patients with relapsing-remitting MS.
-
Patient Population: Patients aged 18-55 with a diagnosis of relapsing-remitting MS, with at least one relapse in the previous year.
-
Intervention: Patients were randomized to receive subcutaneous injections of either 150mg or 300mg of daclizumab, or a placebo, every 4 weeks for 52 weeks.
-
Primary Endpoint: The primary endpoint was the reduction in the annualized relapse rate (ARR) at 52 weeks.
-
Secondary Endpoints: Secondary endpoints included the number of new or newly enlarging T2-hyperintense lesions on brain MRI, the proportion of relapse-free patients, and changes in disability as measured by the Expanded Disability Status Scale (EDSS).
-
Safety Monitoring: Included regular monitoring of liver function tests, complete blood counts, and adverse event reporting.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes can aid in understanding the drug's mechanism and the reasons for its discontinuation.
Caption: Mechanism of action of Daclizumab in blocking T-cell activation.
Caption: Workflow of the Daclizumab Phase II (SELECT) clinical trial.
The Rationale for Discontinuation
While Daclizumab demonstrated significant efficacy in reducing relapse rates and inflammatory brain lesions in Phase II and III trials, leading to its initial approval, post-marketing surveillance and long-term follow-up from clinical trials revealed serious and sometimes fatal adverse events.[1] The primary reasons for its eventual withdrawal from the market were:
-
Serious Inflammatory Brain Disorders: Cases of encephalitis and meningoencephalitis, some of which were fatal, were reported in patients treated with Daclizumab.
-
Severe Liver Injury: The drug was associated with severe, and in some cases fatal, autoimmune hepatitis. The risk of liver injury was a known concern during clinical trials, necessitating regular monitoring, but the severity and unpredictability of these events in the post-marketing phase were significant.[1]
-
Autoimmune Reactions: Other autoimmune conditions were also observed in patients receiving Daclizumab.
The risk-benefit profile of Daclizumab, which initially appeared favorable, shifted dramatically as the severity and frequency of these adverse events became more apparent. The potential for life-threatening complications outweighed the demonstrated efficacy, especially with the availability of other DMTs with more favorable safety profiles. The discontinuation of Daclizumab serves as a critical case study in pharmacovigilance and the importance of long-term safety monitoring for novel immunomodulatory therapies.
References
- 1. Daclizumab: Development, Clinical Trials, and Practical Aspects of Use in Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Daclizumab high-yield process in the treatment of relapsing–remitting multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Daclizumab Therapy for Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How do different drug classes work in treating Multiple Sclerosis? [synapse.patsnap.com]
- 5. youtube.com [youtube.com]
- 6. my.clevelandclinic.org [my.clevelandclinic.org]
A Comparative Analysis of the Side Effect Profiles of Mesopram and Other PDE4 Inhibitors in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical side effect profiles of phosphodiesterase 4 (PDE4) inhibitors, with a focus on emesis, gastrointestinal disturbances, and cardiovascular effects observed in animal models. While data on the specific side effect profile of Mesopram is limited in the currently available scientific literature, this guide offers a detailed analysis of other prominent PDE4 inhibitors, providing a valuable framework for understanding the class-related adverse effects and the experimental methodologies used to assess them.
Introduction to PDE4 Inhibitors and Their Side Effects
Phosphodiesterase 4 (PDE4) is a critical enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway, which plays a pivotal role in regulating inflammatory responses.[1] By inhibiting PDE4, these drugs increase intracellular cAMP levels, leading to the suppression of pro-inflammatory mediators. This mechanism has led to the successful development of PDE4 inhibitors for treating inflammatory conditions such as chronic obstructive pulmonary disease (COPD), psoriasis, and psoriatic arthritis.[2]
Despite their therapeutic benefits, the clinical use of PDE4 inhibitors has been hampered by a narrow therapeutic window, primarily due to dose-limiting side effects. The most commonly reported adverse effects in humans include nausea, vomiting, diarrhea, and headache.[2][3] These side effects are also observed in preclinical animal models, making their characterization a crucial step in the development of new, better-tolerated PDE4 inhibitors.
Comparative Analysis of Side Effect Profiles
The primary dose-limiting side effect of PDE4 inhibitors is emesis (nausea and vomiting). Due to the lack of an emetic reflex in rodents, the ferret is considered the gold-standard animal model for studying this adverse effect.[4][5] In rodents, a surrogate model based on the reversal of α2-adrenoceptor agonist-induced anesthesia is often used to predict emetic potential.[4]
Emesis in the Ferret Model
The ferret model allows for direct observation and quantification of retching and vomiting episodes. Studies have shown a clear dose-dependent emetic response for several PDE4 inhibitors.
| PDE4 Inhibitor | Animal Model | Route of Administration | Dose Range | Key Findings |
| This compound | Data not available | - | - | Specific preclinical data on the emetic potential of this compound is not readily available in the reviewed literature. |
| Rolipram (R-enantiomer) | Ferret | Oral | Not specified | Induced emesis.[6] |
| RS14203 | Ferret | Oral | Not specified | Exhibited a dose-response relationship for emesis and was more potent than R-rolipram.[6] |
| CT-2450 | Ferret | Oral | Not specified | Showed a lower incidence of emesis compared to R-rolipram and RS14203.[6] |
| PMNPQ | Ferret | Not specified | 6 µg (i.c.v.) | Produced emesis in all ferrets tested at this dose.[1] |
| Roflumilast | Ferret | Not specified | Not specified | Used as a positive control for inducing emesis in ferret studies.[7] |
Reversal of Anesthesia in Rodent Models
This surrogate model measures the ability of a PDE4 inhibitor to shorten the duration of anesthesia induced by α2-adrenoceptor agonists like xylazine, which is correlated with their emetic potential.
| PDE4 Inhibitor | Animal Model | Route of Administration | Dose Range | Key Findings |
| This compound | Data not available | - | - | Preclinical data on the effect of this compound in this model is not available in the reviewed literature. |
| PMNPQ | Rat | Subcutaneous | 0.01 - 3 mg/kg | Dose-dependently decreased the duration of xylazine/ketamine-induced anesthesia.[8] |
| Rolipram (R- and S-enantiomers) | Rat | Subcutaneous | Not specified | Dose-dependently decreased the duration of xylazine/ketamine-induced anesthesia.[8] |
| CT-2450 | Rat | Subcutaneous | 3 - 30 mg/kg | Had no effect on the duration of anesthesia when administered subcutaneously.[8] |
| CT-2450 | Rat | Intracerebroventricular | 6 µg | Decreased the duration of anesthesia when administered centrally.[8] |
Gastrointestinal and Other Side Effects
Besides emesis, other gastrointestinal side effects such as diarrhea are common with PDE4 inhibitors. High doses have also been associated with pro-inflammatory effects in some animal models.
| PDE4 Inhibitor | Animal Model | Key Findings |
| This compound | Data not available | - |
| Roflumilast | Rat | At high doses, induced body weight loss, diarrhea, and histopathological changes in the mesentery and gastrointestinal tract.[9] |
Cardiovascular Side Effects
The cardiovascular safety of PDE4 inhibitors is another important aspect of their preclinical evaluation. Studies in rodent models have provided some insights into their cardiac effects.
| PDE4 Inhibitor | Animal Model | Key Findings |
| This compound | Data not available | - |
| Ro 20-1724 | Rat | At a dose of 10 µg/kg/min, it caused a mild increase in heart rate but did not significantly alter other cardiac parameters or the cardiac response to catecholamines. The study concluded that PDE4 inhibition does not cause significant cardiac toxicities in rats.[10][11] |
| Rolipram | Rat | In hypertensive rats, rolipram did not significantly reduce blood pressure.[12] In isolated rat cardiomyocytes, rolipram enhanced contractility following β-adrenergic stimulation.[13] |
| Roflumilast | Rat | In hypertensive rats, roflumilast did not significantly reduce blood pressure.[12] |
Experimental Protocols
Emesis Assessment in Ferrets
Objective: To evaluate the emetic potential of a test compound by direct observation of retching and vomiting.
Animal Model: Male or female ferrets are commonly used due to their well-developed emetic reflex.[4][14]
Methodology:
-
Acclimatization: Animals are acclimatized to the experimental conditions.
-
Fasting: Ferrets are typically fasted overnight with free access to water.
-
Compound Administration: The test compound is administered via the desired route (e.g., oral gavage, subcutaneous injection). A vehicle control group is included. A positive control, such as cisplatin or a known emetic PDE4 inhibitor, is often used to validate the model.[7][15]
-
Observation: Animals are observed continuously for a defined period (e.g., 4-6 hours). The number of retches (rhythmic abdominal contractions without expulsion of gastric content) and vomits (forceful expulsion of gastric content) are recorded.
-
Data Analysis: The primary endpoints are the incidence of emesis, the latency to the first emetic episode, and the total number of retches and vomits.
Emesis Assessment Workflow in Ferrets
Reversal of Xylazine/Ketamine-Induced Anesthesia in Rats
Objective: To assess the potential of a test compound to reverse α2-adrenoceptor agonist-induced anesthesia as a surrogate marker for emetic potential.
Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.
Methodology:
-
Anesthesia Induction: Anesthesia is induced by an intraperitoneal or intramuscular injection of a combination of xylazine (an α2-adrenoceptor agonist) and ketamine.[16][17]
-
Compound Administration: The test compound or vehicle is administered (e.g., subcutaneously) at a specific time point before or after the induction of anesthesia.
-
Assessment of Anesthesia: The duration of anesthesia is measured as the time from the loss of the righting reflex to its return. The righting reflex is assessed by placing the animal on its back and observing its ability to return to a prone position.
-
Data Analysis: The primary endpoint is the duration of anesthesia. A significant reduction in the duration of anesthesia by the test compound compared to the vehicle control is indicative of a potential emetic liability.
Anesthesia Reversal Workflow in Rats
Signaling Pathways and Mechanisms of Side Effects
The primary mechanism of action of PDE4 inhibitors is the elevation of intracellular cAMP. However, the exact downstream signaling events leading to side effects like emesis are still under investigation.
PDE4-cAMP Signaling Pathway
Simplified PDE4-cAMP Signaling Pathway
Proposed Mechanism of Emesis
The emetic effects of PDE4 inhibitors are thought to be mediated through a central mechanism involving the chemoreceptor trigger zone (CTZ) in the brainstem. It has been proposed that PDE4 inhibitors mimic the action of α2-adrenoceptor antagonists, leading to an increase in cAMP in noradrenergic neurons, which in turn triggers the emetic reflex.[4][8] The PDE4D isoform has been particularly implicated in mediating these emetic effects.[18]
Conclusion
The preclinical assessment of side effects is a critical component in the development of novel PDE4 inhibitors. While this compound has shown therapeutic potential in autoimmune models, a comprehensive evaluation of its side effect profile, particularly in emesis models, is necessary for a complete risk-benefit analysis. The comparative data from other PDE4 inhibitors presented in this guide, along with the detailed experimental protocols, provide a valuable resource for researchers in the field. Future efforts in developing next-generation PDE4 inhibitors will likely focus on strategies to dissociate the therapeutic anti-inflammatory effects from the dose-limiting side effects, potentially through isoform-selective inhibition or the development of compounds with different pharmacokinetic and pharmacodynamic properties.
References
- 1. Assessing the emetic potential of PDE4 inhibitors in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments of phosphodiesterase inhibitors: Clinical trials, emerging indications and novel molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | PDE4 inhibitors: potential protective effects in inflammation and vascular diseases [frontiersin.org]
- 4. Evaluating preclinical emesis induced by PDE4 inhibitors via a noradrenergic pathway - Syncrosome [syncrosome.com]
- 5. Predicting the emetic liability of novel chemical entities: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Emesis induced by inhibitors of type IV cyclic nucleotide phosphodiesterase (PDE IV) in the ferret - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The next Emesis/Nausea Session in ferret - Syncrosome [syncrosome.com]
- 8. PDE4 inhibitors induce emesis in ferrets via a noradrenergic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effects of type IV phosphodiesterase inhibition on cardiac function in the presence and absence of catecholamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pure.psu.edu [pure.psu.edu]
- 12. mdpi.com [mdpi.com]
- 13. Role of PDE4 Family in Cardiomyocyte Physiology and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Emesis in ferrets - PORSOLT [porsolt.com]
- 15. Pre-clinical Contract Research - Emesis [ndineuroscience.com]
- 16. campusvet.wsu.edu [campusvet.wsu.edu]
- 17. Xylazine-ketamine-induced anesthesia in rats and its antagonism by yohimbine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Mesopram (Escitalopram) in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of Mesopram, with the active pharmaceutical ingredient (API) escitalopram, is crucial for maintaining laboratory safety, ensuring environmental protection, and complying with stringent regulatory standards. This guide provides essential, step-by-step procedures for the safe and compliant disposal of this compound and its associated waste in a research and development environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, consult the Safety Data Sheet (SDS) for this compound or escitalopram oxalate. Key safety protocols include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Avoid Contamination: Prevent the release of this compound into the environment. It is classified as very toxic to aquatic life with long-lasting effects.[1][2][3]
-
Spill Management: In case of a spill, contain the material to prevent it from entering waterways. Collect the spillage and dispose of it as hazardous waste.[1][2]
Hazard Identification and Waste Classification
This compound (escitalopram) must be handled as a hazardous substance due to its toxicological and ecotoxicological properties.
| Hazard Classification | Description |
| Acute Oral Toxicity | Harmful if swallowed.[3][4] |
| Skin Sensitization | May cause an allergic skin reaction.[4] |
| Aquatic Hazard (Acute) | Very toxic to aquatic life.[1][2][3] |
| Aquatic Hazard (Chronic) | Very toxic to aquatic life with long-lasting effects.[2][3] |
| Regulatory Standing | Considered a hazardous substance according to OSHA 29 CFR 1910.1200.[1] |
Step-by-Step Disposal Protocol
The disposal of pharmaceutical waste from research laboratories is strictly regulated.[5][6] Adherence to the Resource Conservation and Recovery Act (RCRA) and guidelines from the Environmental Protection Agency (EPA) is mandatory.[6][7]
1. Waste Segregation and Collection:
-
Non-Contaminated Waste: Packaging that has not come into contact with this compound can be disposed of as general laboratory waste, unless otherwise specified by local regulations.
-
Contaminated Waste: Any materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., vials, pipettes, gloves), and spill cleanup materials, must be collected as hazardous chemical waste.[1][6]
-
Waste Containers: Use designated, properly labeled, and sealed hazardous waste containers. The label should clearly identify the contents as "Hazardous Waste: this compound (Escitalopram)".
2. Waste Characterization:
-
Your institution's Environmental Health and Safety (EHS) department should be consulted to confirm the appropriate waste codes based on its characteristics (e.g., toxicity).
3. On-Site Storage:
-
Store the sealed hazardous waste container in a designated satellite accumulation area or a central hazardous waste storage area.
-
Ensure the storage area is secure and away from incompatible materials.
4. Final Disposal:
-
Do Not Dispose Down the Drain: Due to its high aquatic toxicity, this compound must not be disposed of down the sink or drain.[1]
-
Engage a Licensed Waste Vendor: The disposal of hazardous pharmaceutical waste must be handled by a licensed and certified hazardous waste management company.[5][8]
-
Incineration: High-temperature incineration at a permitted hazardous waste facility is the preferred method for destroying pharmaceutical waste to prevent environmental contamination.[4][9]
-
Documentation: Ensure a complete chain of custody for the waste, including manifests for transportation and a certificate of destruction from the disposal facility.
Experimental Workflow and Decision Logic
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Escitalopram oxalate|219861-08-2|MSDS [dcchemicals.com]
- 4. sds.edqm.eu [sds.edqm.eu]
- 5. easyrxcycle.com [easyrxcycle.com]
- 6. rxdestroyer.com [rxdestroyer.com]
- 7. danielshealth.com [danielshealth.com]
- 8. medprodisposal.com [medprodisposal.com]
- 9. Healthcare Environmental Resource Center (HERC) [hercenter.org]
Essential Safety and Logistical Information for Handling Mesopram (Daxalipram)
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential guidance for the safe handling and disposal of Mesopram (Daxalipram), a potent phosphodiesterase 4 (PDE4) inhibitor intended for research use only. Given the high potency and limited specific toxicology data for many new chemical entities, this compound should be handled with the utmost care, adhering to protocols for potent pharmaceutical compounds.
Personal Protective Equipment (PPE)
The primary goal is to prevent dermal, ocular, and inhalation exposure. The following table outlines the minimum required PPE for handling this compound powder.
| PPE Category | Item | Specifications & Use Case |
| Eye and Face Protection | Safety Goggles | Must be marked with "Z87" (ANSI Z87.1 compliant) and provide a complete seal around the eyes to protect against splashes and airborne particles.[1] |
| Face Shield | To be worn in conjunction with safety goggles when there is a significant risk of splashes or aerosol generation.[2][3] | |
| Hand Protection | Double Nitrile Gloves | Two pairs of disposable nitrile gloves should be worn. The outer glove should be removed immediately upon contamination. For prolonged direct contact, consider using Silver Shield gloves underneath nitrile gloves.[1] |
| Body Protection | Disposable Gown/Lab Coat | A disposable, solid-front gown made of a low-permeability material is required. Lab coats should be buttoned completely.[2][3][4] |
| Sleeve Covers | To provide additional protection against contamination of the arms. | |
| Respiratory Protection | N95 Respirator | Minimum requirement for weighing and handling small quantities of powder in a ventilated enclosure. |
| Powered Air-Purifying Respirator (PAPR) | Recommended for procedures with a higher potential for aerosolization or when handling larger quantities. |
Operational Plan: Handling and Experimental Workflow
Handling of this compound should occur in a designated area within a laboratory designed for potent compounds. This includes the use of engineering controls to minimize exposure.
Engineering Controls:
-
Ventilated Balance Enclosure (VBE) or Powder Containment Hood: All weighing and initial dilutions of this compound powder must be performed within a VBE or a certified chemical fume hood to capture any airborne particles at the source.
-
Closed Systems: Whenever possible, use closed-system transfers for moving the compound between vessels.
-
Facility Design: The handling area should have single-pass air and be maintained under negative pressure relative to adjacent areas to prevent contamination.[4]
Experimental Protocol: Solubilization
This compound is typically a solid powder that needs to be dissolved for in-vitro or in-vivo studies.
-
Preparation: Don all required PPE as outlined in the table above.
-
Weighing: Perform the weighing of this compound powder inside a VBE. Use anti-static weighing dishes.
-
Solvent Addition: Carefully add the desired solvent (e.g., DMSO, Ethanol) to the vessel containing the weighed this compound. This should also be done within the containment hood.
-
Dissolution: Cap the vessel securely. If required, use a vortex mixer or sonicator to aid dissolution. Ensure the exterior of the vessel is decontaminated before removal from the hood.
-
Storage: Store the resulting solution in a clearly labeled, sealed container at the recommended temperature (e.g., -20°C for long-term storage).[5]
Disposal Plan
Disposal of this compound and any contaminated materials must be handled as hazardous waste.
| Waste Stream | Disposal Procedure |
| Solid this compound Powder | Collect in a dedicated, sealed, and clearly labeled hazardous waste container. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a dedicated, sealed, and clearly labeled hazardous waste container. Do not dispose of in regular trash. |
| Contaminated PPE (gloves, gowns) | Place in a dedicated, sealed, and clearly labeled hazardous waste container immediately after use. |
| Liquid Waste (solutions containing this compound) | Collect in a dedicated, sealed, and clearly labeled hazardous liquid waste container. Do not pour down the drain. |
All waste must be disposed of through an approved hazardous waste management vendor in accordance with local, state, and federal regulations. A certificate of destruction should be obtained and kept on record.[6]
Workflow and Safety Diagram
The following diagram illustrates the key stages of handling and disposing of this compound, emphasizing the integration of safety measures at each step.
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 3. ehs.uci.edu [ehs.uci.edu]
- 4. escopharma.com [escopharma.com]
- 5. medkoo.com [medkoo.com]
- 6. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
